molecular formula C7H7Cl2NO B1600760 3,5-Dichloro-2-methoxyaniline CAS No. 33353-68-3

3,5-Dichloro-2-methoxyaniline

Cat. No.: B1600760
CAS No.: 33353-68-3
M. Wt: 192.04 g/mol
InChI Key: FCNJFFUXQXCKFS-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methoxyaniline (CAS 33353-68-3) is a chemical compound with the molecular formula C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol . This aniline derivative serves as a versatile intermediate and building block in organic synthesis and industrial research. It is primarily used as a key precursor in the synthesis of various dyes and pigments, playing a crucial role in the production of colorants for textiles, inks, and plastics . Furthermore, it is employed in the development of agrochemicals, particularly in the formulation of herbicides and pesticides, where its structure contributes to active ingredients that target specific weeds or pests . Its utility also extends to pharmaceutical research, where it acts as a building block for creating potential drugs, especially those with antimicrobial or antifungal properties . The compound requires specific storage conditions to maintain stability; it should be kept at room temperature, away from light, and under an inert atmosphere . It has a boiling point of approximately 297.3°C at 760 mmHg . Safety and Handling: this compound is classified with a GHS warning signal word. It may be harmful if swallowed (H302) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated place . Notice: This product is sold For Research Use Only (RUO). It is strictly not for medicinal, household, or personal use. All information provided is for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNJFFUXQXCKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459044
Record name 3,5-DICHLORO-2-METHOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33353-68-3
Record name 3,5-DICHLORO-2-METHOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Identity and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dichloro-2-methoxyaniline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core properties and handling of this compound. The information presented herein is synthesized from established chemical data sources and safety documentation to ensure accuracy and reliability.

This compound is a substituted aniline derivative, a class of compounds that are pivotal as intermediates and building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The specific arrangement of its functional groups—an amine, a methoxy group, and two chlorine atoms on the benzene ring—dictates its unique reactivity and physical properties.

The molecular structure consists of an aniline core with chlorine substituents at positions 3 and 5, and a methoxy group at position 2. This substitution pattern significantly influences the electron density of the aromatic ring and the basicity of the amino group.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name This compound [2]
CAS Number 33353-68-3
Molecular Formula C₇H₇Cl₂NO [2]
Molecular Weight 192.04 g/mol [3]
Physical Form Solid or liquid
Storage Temp. Room temperature, in dark place, under inert atmosphere
Purity Typically ≥95%

| InChI Key | FCNJFFUXQXCKFS-UHFFFAOYSA-N | |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization. While specific spectra are instrument-dependent, the following describes the expected features based on its molecular structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three main signals:

    • Aromatic Protons : Two doublets in the aromatic region, corresponding to the two protons on the benzene ring. Their specific chemical shifts and coupling constants would confirm the substitution pattern.

    • Methoxy Protons : A sharp singlet, typically integrating to three protons, located in the upfield region (around 3.8-4.0 ppm), characteristic of a -OCH₃ group.

    • Amine Protons : A broad singlet corresponding to the two protons of the -NH₂ group. The chemical shift of this peak can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The chemical shifts would be influenced by the attached substituents: carbons bonded to chlorine would be shifted downfield, as would the carbon attached to the methoxy and amino groups.

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.

    • N-H Stretch : A primary amine (-NH₂) typically shows two distinct absorption bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.[4]

    • C-H Stretch : Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹.

    • C=C Stretch : Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

    • C-O Stretch : A strong band corresponding to the aryl-alkyl ether linkage is expected around 1200-1250 cm⁻¹.

    • C-Cl Stretch : Carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in prominent peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Chemical Synthesis and Reactivity

Synthesis Pathway

While multiple synthetic routes exist for substituted anilines, a common and reliable method involves the reduction of the corresponding nitroaromatic compound. For this compound, the precursor would be 3,5-dichloro-2-methoxy-1-nitrobenzene. This transformation is a cornerstone of industrial and laboratory organic synthesis.

A plausible synthesis workflow is outlined below.

G cluster_0 Synthesis Workflow Precursor 3,5-Dichloro-2-nitroanisole Reaction Nitro Group Reduction Precursor->Reaction Reagents Reducing Agent (e.g., SnCl2, HCl or H2/Pd-C) Reagents->Reaction Workup Aqueous Workup (Basification & Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol describes a general procedure for the reduction of an aromatic nitro group using tin(II) chloride, a widely used and effective method.

Materials:

  • 3,5-dichloro-2-nitroanisole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel.

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 3,5-dichloro-2-nitroanisole, in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate to the solution. A significant excess (typically 3-5 equivalents) is used to ensure complete reduction.

  • Reaction: Slowly add concentrated HCl to the mixture. The reaction is often exothermic and should be controlled. After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Basification: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it over crushed ice. Basify the acidic solution by slowly adding a concentrated NaOH solution until the pH is strongly alkaline (pH > 10). This step precipitates tin salts and liberates the free aniline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.[5]

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Core Reactivity

The reactivity of this compound is governed by its functional groups.

G cluster_0 Reactivity Profile cluster_amine Amine Group Reactions cluster_ring Aromatic Ring Reactions Start 3,5-Dichloro- 2-methoxyaniline Diazotization Diazotization (NaNO2, HCl) Start->Diazotization N-centered Acylation Acylation (Acyl Halides) Start->Acylation N-centered Alkylation Alkylation (Alkyl Halides) Start->Alkylation N-centered EAS Electrophilic Aromatic Substitution (Deactivated) Start->EAS Ring-centered

Caption: Key reactivity pathways for this compound.

  • Amino Group (-NH₂): This is the primary site of reactivity.

    • Basicity: The amino group is basic, though its basicity is reduced by the electron-withdrawing effects of the two chlorine atoms.

    • Nucleophilicity: It is a potent nucleophile, readily undergoing reactions such as N-acylation with acyl chlorides or anhydrides, and N-alkylation with alkyl halides.

    • Diazotization: Like other primary aromatic amines, it can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents.

  • Aromatic Ring:

    • Electrophilic Aromatic Substitution (EAS): The ring is significantly deactivated towards EAS due to the two strongly electron-withdrawing chlorine atoms. The activating, ortho-, para-directing effects of the amino and methoxy groups are largely overcome. Substitution, if it occurs, would be directed to the C4 or C6 positions, but harsh conditions would be required.

Applications in Drug Development and Research

Substituted anilines are foundational scaffolds in medicinal chemistry. This compound serves as a valuable intermediate for creating more complex molecules with potential biological activity. Its utility has been noted in the preparation of appetite-modulating molecules, highlighting its relevance in the development of therapeutic agents.[6] Its specific substitution pattern provides a defined steric and electronic profile that can be exploited by medicinal chemists to fine-tune the structure-activity relationships (SAR) of lead compounds.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its potential toxicity. All procedures should be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).[7][8]

Table 2: GHS Hazard and Precautionary Statements

Category Code(s) Statement Source(s)
Hazard Statements H302 Harmful if swallowed. [3]
H315 Causes skin irritation. [3]
H319 Causes serious eye irritation. [3]
H335 May cause respiratory irritation. [3]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapours/spray. [8]
P264 Wash skin thoroughly after handling. [7]
P270 Do not eat, drink or smoke when using this product. [7]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [7][9]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor. [7]
P302+P352 IF ON SKIN: Wash with plenty of water. [7]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible.[9]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9][10]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[10]

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][9] Keep in a dark place under an inert atmosphere to prevent degradation.

References

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 3,5-Dichloro-4-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]

  • 3,5-Dichloroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Aniline, 3-chloro-2-methoxy-. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 3,5-dichloroaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Supporting Information. (n.d.). MPG.PuRe. Retrieved from [Link]

  • 5-Chloro-2-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]

  • 2,4-Dichloro-5-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]

  • Reaction of Aromatic Aldehydes with 3,5-Dimethoxy- aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • CN1690040A - 3,5-dichloroaniline preparing process. (n.d.). Google Patents.
  • CN103102276A - Method for preparing 3,5-dichloroaniline. (n.d.). Google Patents.
  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (n.d.). Google Patents.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-14). YouTube. Retrieved from [Link]

  • (PDF) Dichloridotetrakis(3-methoxyaniline)nickel(II). (2024-08-06). ResearchGate. Retrieved from [Link]

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (n.d.). ResearchGate. Retrieved from [Link]

  • p-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]

  • m-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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An In-depth Technical Guide to 3,5-Dichloro-2-methoxyaniline (CAS: 33353-68-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3,5-Dichloro-2-methoxyaniline, a key chemical intermediate. The document delves into its fundamental physicochemical properties, outlines a standard synthesis protocol with mechanistic considerations, and details rigorous analytical procedures for identity and purity verification. Furthermore, it explores the compound's reactivity and strategic applications, particularly its role as a versatile building block in the synthesis of complex molecules within the pharmaceutical industry. The guide concludes with essential safety and handling protocols to ensure its responsible use in a laboratory setting.

Introduction: Strategic Profile of a Dichloroaniline Building Block

This compound, registered under CAS number 33353-68-3, is a substituted aniline derivative whose molecular architecture is of significant interest in synthetic organic chemistry. The strategic placement of two chlorine atoms and a methoxy group on the aniline ring imparts a unique combination of steric and electronic properties. These features make it a valuable precursor in the construction of more complex molecular frameworks, particularly in the field of medicinal chemistry and drug development. The presence of the amine group provides a reactive handle for a variety of chemical transformations, while the chloro and methoxy substituents modulate the reactivity and lipophilicity of the molecule and its downstream derivatives.

Chemical Identity and Physicochemical Profile

The structural and physical characteristics of this compound are fundamental to its application and handling. These properties dictate its solubility, reactivity, and appropriate storage conditions.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₇Cl₂NO[1][2]

  • Molecular Weight: 192.04 g/mol [3]

  • InChI Key: FCNJFFUXQXCKFS-UHFFFAOYSA-N[2]

A summary of its key physicochemical properties is presented below:

PropertyValueSource
CAS Number 33353-68-3[2][4][5][6][7]
Appearance Solid or liquid[2]
Purity Typically ≥95%[2]
Storage Temperature Room temperature, under inert atmosphere, in a dark place[2]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of substituted anilines involves the reduction of the corresponding nitro compound. This approach is widely applicable to the preparation of this compound.

Common Synthetic Pathway: Reduction of a Nitroarene Precursor

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 1,3-dichloro-2-methoxy-5-nitrobenzene. This transformation can be accomplished using various reducing agents. A well-established method involves the use of hydrazine hydrate in the presence of a catalyst like iron(III) chloride and activated carbon. This method is often favored for its efficiency and relatively mild reaction conditions.[8]

Detailed Experimental Protocol

Causality: The following protocol is based on a well-documented procedure for the reduction of nitroarenes.[8] The use of hydrazine hydrate as the hydrogen source and a combination of iron(III) chloride and activated carbon as a catalytic system provides an effective and scalable method for this transformation. The reflux condition ensures the reaction proceeds at a reasonable rate.

Materials:

  • 1,3-dichloro-2-methoxy-5-nitrobenzene

  • Methanol

  • Hydrazine hydrate (80% solution)

  • Iron(III) chloride

  • Activated carbon

  • Petroleum ether

Procedure:

  • A mixture of 1,3-dichloro-2-methoxy-5-nitrobenzene, iron(III) chloride (10% wt), and activated carbon (10% wt) in methanol is brought to reflux.

  • Hydrazine hydrate is added dropwise to the refluxing mixture.

  • After the addition is complete, the reaction mixture is stirred at reflux for an additional 16 hours.

  • The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated from the filtrate under vacuum.

  • The resulting residue is washed with petroleum ether to yield the final product, this compound.

Mechanistic Insights and Optimization

The reduction of the nitro group with hydrazine hydrate in the presence of an iron catalyst is a complex process involving multiple electron and proton transfers. The activated carbon serves as a support for the catalyst, increasing its surface area and efficiency. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Precursor [label="1,3-dichloro-2-methoxy-\n5-nitrobenzene", fillcolor="#FBBC05"]; Product [label="this compound", fillcolor="#34A853"];

Precursor -> Product [label=" Hydrazine hydrate, \n FeCl₃, Activated Carbon, \n Methanol, Reflux ", color="#EA4335"]; } caption: Synthesis of this compound.

Analytical Validation: A Self-Verifying Protocol

To ensure the identity and purity of the synthesized this compound, a multi-pronged analytical approach is essential. This typically involves a combination of spectroscopic and chromatographic techniques.

The Importance of Orthogonal Analysis

Employing multiple, independent analytical methods provides a high degree of confidence in the material's quality. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the molecular structure, while chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC are used to assess purity and identify any potential impurities.[9][10][11]

Protocol: Spectroscopic Confirmation
  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number and types of protons and their neighboring environments.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic ring and methoxy group, and C-Cl stretches.

Protocol: Purity Assessment
  • GC-MS: This technique is highly effective for separating volatile compounds and providing both retention time and mass spectral data for identification.[9][12] The sample is vaporized and passed through a capillary column, where separation occurs. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a molecular fingerprint.[9]

  • HPLC-MS/MS: For less volatile compounds or for higher sensitivity, HPLC coupled with tandem mass spectrometry is a powerful tool for both quantification and identification of the target compound and any impurities.[10]

dot graph AnalyticalWorkflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Sample [label="Synthesized Sample", fillcolor="#FBBC05"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#4285F4"]; IR [label="IR Spectroscopy", fillcolor="#4285F4"]; GCMS [label="GC-MS / HPLC-MS/MS", fillcolor="#4285F4"]; Structure [label="Structural Confirmation", shape=ellipse, fillcolor="#FFFFFF"]; Purity [label="Purity Assessment", shape=ellipse, fillcolor="#FFFFFF"]; CoA [label="Certificate of Analysis", shape=document, fillcolor="#34A853"];

Sample -> {NMR, IR, GCMS}; NMR -> Structure; IR -> Structure; GCMS -> Purity; {Structure, Purity} -> CoA; } caption: Analytical validation workflow.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the amino group. This group can readily participate in a variety of reactions, making the compound a versatile building block.

The Role of Steric and Electronic Effects

The chlorine atoms on the aromatic ring are electron-withdrawing, which slightly reduces the basicity of the aniline nitrogen. The methoxy group is electron-donating. The positions of these substituents also exert steric effects that can influence the regioselectivity of reactions.

Applications in Synthesis

This compound serves as a precursor in the synthesis of various biologically active molecules. The amino group can be acylated, alkylated, or used in coupling reactions to build more complex structures. Its derivatives are of interest in the development of new therapeutic agents. For example, substituted anilines are common motifs in kinase inhibitors and other targeted cancer therapies. Model-based meta-analysis (MBMA) is a quantitative approach that can be applied to inform key drug development decisions, including the benefit-risk assessment of a treatment under investigation.[13]

Safety, Handling, and Disposal

Proper handling and disposal of this compound are crucial to ensure laboratory safety and environmental protection.

Hazard Identification

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14] It can cause skin and eye irritation.[15]

  • GHS Signal Word: Warning[2][14]

  • Hazard Statements: H302 (Harmful if swallowed)[2]

  • GHS Pictogram: GHS07 (Exclamation mark)[2]

Engineering Controls and Personal Protective Equipment (PPE)
  • Work should be conducted in a well-ventilated area or in a chemical fume hood.[15][16]

  • Safety showers and eyewash stations should be readily accessible.[15]

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields or goggles.[15][16]

    • Skin Protection: Chemical-resistant gloves and protective clothing.[14][15]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[15]

Spill Management and Disposal

In case of a spill, sweep up the material and place it in a suitable, closed container for disposal.[15] Contaminated clothing should be removed and washed before reuse.[14] Disposal of the chemical and its container must be done in accordance with local, state, and federal regulations at an approved waste disposal plant.[14][15]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in synthetic chemistry, particularly in the realm of drug discovery and development. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and integrity of this important building block in research and development settings.

References

  • PubChem. This compound | C7H7Cl2NO | CID 11217747. [Link]

  • LookChem. BENZENAMINE, 3,5-DICHLORO-2-METHOXY- CAS#: 33353-68-3. [Link]

  • PrepChem.com. Synthesis of 3,5-dichloroaniline. [Link]

  • PubChem. 3,5-Dichloro-4-methoxyaniline | C7H7Cl2NO | CID 13178651. [Link]

  • Wikipedia. 3,5-Dichloroaniline. [Link]

  • SpringerLink. Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. [Link]

  • PubChem. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. [Link]

  • Google Patents. CN1690040A - 3, 5-dichloroaniline preparing process.
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  • National Center for Biotechnology Information. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

  • Google Patents.
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An In-Depth Technical Guide to 3,5-Dichloro-2-methoxyaniline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 3,5-dichloro-2-methoxyaniline, a substituted aniline with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections will detail the molecular structure, a proposed synthetic route, robust characterization protocols, and a discussion of its relevance in the field of drug development, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amine with the chemical formula C₇H₇Cl₂NO.[1] Its structure features a benzene ring substituted with two chlorine atoms at positions 3 and 5, a methoxy group at position 2, and an amine group at position 1. This specific substitution pattern imparts a unique set of electronic and steric properties that are of interest in the design of novel bioactive molecules.

The molecular structure of this compound is depicted below:

Synthesis_Workflow Start 2-Methoxyaniline Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Intermediate1 N-(2-methoxyphenyl)acetamide Acetylation->Intermediate1 Chlorination Chlorination (e.g., NCS or Cl₂ in Acetic Acid) Intermediate1->Chlorination Intermediate2 N-(3,5-dichloro-2-methoxyphenyl)acetamide Chlorination->Intermediate2 Deprotection Hydrolysis (Acid or Base Catalysis) Intermediate2->Deprotection End This compound Deprotection->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Acetylation of 2-Methoxyaniline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.

  • Filter the solid N-(2-methoxyphenyl)acetamide, wash with cold water, and dry under vacuum.

Part 2: Chlorination of N-(2-methoxyphenyl)acetamide

  • Dissolve the dried N-(2-methoxyphenyl)acetamide in glacial acetic acid in a three-necked flask fitted with a stirrer, a dropping funnel, and a thermometer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of chlorine gas in acetic acid or N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the chlorinated product.

  • Filter the solid N-(3,5-dichloro-2-methoxyphenyl)acetamide, wash thoroughly with water, and dry.

Part 3: Hydrolysis of N-(3,5-dichloro-2-methoxyphenyl)acetamide

  • To the dried N-(3,5-dichloro-2-methoxyphenyl)acetamide, add a solution of concentrated hydrochloric acid and ethanol.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to precipitate the free amine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. [2]For this compound, both ¹H NMR and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy Protocol:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectral Features:

  • A singlet corresponding to the three protons of the methoxy group (-OCH₃), likely in the range of 3.8-4.0 ppm.

  • A broad singlet for the two protons of the amino group (-NH₂), the chemical shift of which can vary depending on the solvent and concentration. [3]* Two doublets in the aromatic region (typically 6.5-7.5 ppm) corresponding to the two aromatic protons. The coupling constant between these protons will be small (meta-coupling).

¹³C NMR Spectroscopy Protocol:

  • Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent).

  • Acquire the ¹³C NMR spectrum, often with proton decoupling.

Expected ¹³C NMR Spectral Features:

  • A signal for the methoxy carbon around 55-60 ppm.

  • Six distinct signals in the aromatic region corresponding to the six carbons of the benzene ring. The carbons attached to the chlorine, nitrogen, and oxygen atoms will have characteristic chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. [4] FTIR Spectroscopy Protocol:

  • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands:

  • Two distinct N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹. [5]* C-H stretching vibrations of the aromatic ring and the methoxy group just above and below 3000 cm⁻¹, respectively.

  • C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching band for the methoxy group around 1200-1250 cm⁻¹.

  • C-N stretching absorption in the range of 1200-1350 cm⁻¹. [3]* C-Cl stretching vibrations, which are typically found in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. [6] Mass Spectrometry Protocol:

  • The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Electron Ionization (EI) is a common ionization technique for such molecules.

Expected Mass Spectrum Features:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (191 g/mol ).

  • Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in a ratio of approximately 9:6:1.

  • Common fragmentation patterns for aromatic amines may include the loss of the methoxy group or chlorine atoms.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are a prevalent scaffold in many approved drugs and drug candidates. [7]The introduction of chloro and methoxy groups can significantly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and overall pharmacokinetic properties. [8][9] 4.1. Role of the Dichloro Substitution

The presence of two chlorine atoms on the aromatic ring can have several important effects:

  • Increased Lipophilicity: The chloro groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. [10]* Modulation of Electronic Properties: As electron-withdrawing groups, the chlorine atoms can influence the pKa of the aniline nitrogen and the overall electron density of the aromatic ring, which can be crucial for receptor binding.

  • Blocking Metabolic Sites: The chlorine atoms can block positions on the aromatic ring that might otherwise be susceptible to metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

4.2. Role of the Methoxy Group

The methoxy group at the 2-position also plays a significant role:

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming important interactions with amino acid residues in a protein's active site. [7][11]* Conformational Constraint: The steric bulk of the methoxy group ortho to the amine can influence the conformation of the molecule, potentially locking it into a bioactive conformation.

  • Improved Physicochemical Properties: The methoxy group can improve the solubility and other physicochemical properties of a molecule compared to a simple hydroxyl group. [12] 4.3. Potential Therapeutic Areas

Given the diverse biological activities of substituted anilines, this compound could serve as a valuable building block for the synthesis of novel compounds with potential applications in various therapeutic areas, including:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted aniline moieties.

  • Infectious Diseases: This scaffold is found in various antibacterial, antifungal, and antiviral compounds.

  • Inflammation and Immunology: Substituted anilines are present in a number of anti-inflammatory drugs. [13]

Drug_Discovery_Logic cluster_properties Physicochemical & Pharmacokinetic Impact Molecule This compound Dichloro 3,5-Dichloro Groups Molecule->Dichloro Methoxy 2-Methoxy Group Molecule->Methoxy Lipophilicity Increased Lipophilicity Dichloro->Lipophilicity Electronic Electronic Modulation Dichloro->Electronic Metabolic Metabolic Stability Dichloro->Metabolic H_Bonding H-Bond Acceptor Methoxy->H_Bonding Conformation Conformational Restriction Methoxy->Conformation Properties Modulated Properties Applications Potential Therapeutic Applications Properties->Applications Lipophilicity->Properties Electronic->Properties Metabolic->Properties H_Bonding->Properties Conformation->Properties

Sources

3,5-Dichloro-2-methoxyaniline synthesis precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Precursors of 3,5-Dichloro-2-methoxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

This compound is a highly substituted aniline derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern—a methoxy group flanked by a nitrogen atom and a chlorine atom, with an additional chlorine in the meta position—makes it a unique building block. However, achieving this precise arrangement of functional groups requires a carefully planned synthetic strategy. This guide provides an in-depth examination of a logical and efficient pathway for the synthesis of this compound, focusing on the selection and preparation of its core precursors. We will explore the causality behind experimental choices, provide detailed protocols, and ground the discussion in authoritative chemical principles.

Core Synthesis Strategy: A Retrosynthetic Analysis

A sound synthetic plan begins with working backward from the target molecule. The amino group of an aniline is most commonly and reliably installed via the reduction of a nitro group. This disconnection is highly favorable due to the wide variety of selective and high-yielding reduction methods available. This primary disconnection immediately identifies 2-nitro-3,5-dichloroanisole as the pivotal precursor.

Further deconstruction of this key nitroaromatic intermediate reveals a logical pathway originating from a commercially available starting material, 3,5-dichlorophenol . This strategy is advantageous as it establishes the challenging 1,3,5-substitution pattern at the outset.

G Target This compound Precursor1 2-Nitro-3,5-dichloroanisole Target->Precursor1 Nitro Group Reduction Precursor2 3,5-Dichloroanisole Precursor1->Precursor2 Regioselective Nitration Precursor3 3,5-Dichlorophenol Precursor2->Precursor3 O-Methylation

Caption: Retrosynthetic analysis of this compound.

Primary Precursor Pathway: Synthesis from 3,5-Dichlorophenol

The following sections detail the forward synthesis, providing field-proven insights and step-by-step methodologies for each critical transformation.

Step 1: Synthesis of 3,5-Dichloroanisole via O-Methylation

Causality & Rationale: The initial step involves converting the phenolic hydroxyl group of 3,5-dichlorophenol into a methoxy ether. This transformation is crucial for two reasons: 1) It protects the acidic hydroxyl group, which would interfere with the subsequent nitration step, and 2) The resulting methoxy group is a powerful ortho-, para-directing group that will activate the aromatic ring and guide the incoming nitro group to the desired position in the next step. The Williamson ether synthesis is a classic and highly reliable method for this purpose. Dimethyl sulfate (DMS) is a potent and efficient methylating agent for this transformation.[1]

Experimental Protocol: Methylation of 3,5-Dichlorophenol

ParameterDetails
Reactants 3,5-Dichlorophenol, Dimethyl Sulfate (DMS), Sodium Hydroxide (NaOH)
Solvent Water, Methanol (co-solvent, optional)
Stoichiometry Phenol: 1.0 eq; NaOH: 1.2 eq; DMS: 1.2 eq
Temperature 10°C to 40°C
Reaction Time 2-4 hours

Step-by-Step Methodology:

  • To a stirred solution of sodium hydroxide (1.2 eq) in water, add 3,5-dichlorophenol (1.0 eq) at room temperature. Stir until a clear solution of the sodium phenoxide is formed.

  • Cool the reaction mixture in an ice bath to approximately 10°C.

  • Add dimethyl sulfate (1.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 40°C. Caution: Dimethyl sulfate is toxic and carcinogenic; handle with extreme care in a fume hood.[2]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Upon completion, extract the aqueous mixture with diethyl ether or dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dichloroanisole.

  • The product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of 2-Nitro-3,5-dichloroanisole via Regioselective Nitration

Causality & Rationale: This is the most critical step for establishing the final substitution pattern. The nitration of 3,5-dichloroanisole is an electrophilic aromatic substitution. The methoxy group is a strongly activating ortho-, para-director, while the two chlorine atoms are deactivating but also ortho-, para-directing.

  • Position 2 (ortho to -OCH₃): Strongly activated by the methoxy group.

  • Position 4 (para to -OCH₃): Strongly activated by the methoxy group.

  • Position 6 (ortho to -OCH₃): Strongly activated by the methoxy group; identical to position 2.

The reaction will yield a mixture of 2-nitro and 4-nitro isomers. While separation may be required, the activation by the methoxy group makes this a viable route. Controlling reaction conditions, such as using a co-acid-free aqueous nitric acid system, can influence regioselectivity.[3] A standard mixed-acid (HNO₃/H₂SO₄) nitration is a robust and widely used method.

Experimental Protocol: Nitration of 3,5-Dichloroanisole

ParameterDetails
Reactants 3,5-Dichloroanisole, Nitric Acid (fuming, ≥90%), Sulfuric Acid (conc. 98%)
Solvent None (Sulfuric acid acts as the solvent)
Stoichiometry Anisole: 1.0 eq; HNO₃: 1.1 eq
Temperature -10°C to 0°C
Reaction Time 1-2 hours

Step-by-Step Methodology:

  • In a three-necked flask equipped with a thermometer and a dropping funnel, cool concentrated sulfuric acid to -10°C in an ice-salt bath.

  • Add 3,5-dichloroanisole (1.0 eq) slowly to the cold sulfuric acid, maintaining the temperature below 0°C.

  • Prepare the nitrating mixture by slowly adding nitric acid (1.1 eq) to a separate portion of cold sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the anisole, ensuring the temperature is strictly maintained between -10°C and 0°C to prevent over-nitration and side reactions.

  • After the addition, stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product, a mixture of isomers, is dried. The desired 2-nitro-3,5-dichloroanisole can be separated from the 4-nitro isomer by fractional crystallization or column chromatography on silica gel.

Step 3: Synthesis of this compound via Nitro Group Reduction

Causality & Rationale: The final step is the reduction of the nitro group to an amine. This is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its clean nature and high yields.[4] Using palladium on carbon (Pd/C) as a catalyst is highly effective for reducing aromatic nitro groups without affecting aryl chlorides under standard conditions.[5] This method avoids the use of stoichiometric metallic reductants and simplifies product workup.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-3,5-dichloroanisole

ParameterDetails
Reactants 2-Nitro-3,5-dichloroanisole, Hydrogen (H₂) gas
Catalyst 5-10% Palladium on Carbon (Pd/C)
Solvent Ethanol, Methanol, or Ethyl Acetate
Pressure 1-4 atm (balloon or Parr apparatus)
Temperature Room Temperature (20-25°C)
Reaction Time 4-12 hours

Step-by-Step Methodology:

  • In a suitable hydrogenation vessel (e.g., a heavy-walled flask or a Parr apparatus), dissolve 2-nitro-3,5-dichloroanisole (1.0 eq) in a suitable solvent like ethanol.

  • Carefully add the Pd/C catalyst (5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Seal the vessel, evacuate the air, and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar) or maintain a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture vigorously at room temperature. Efficient agitation is critical for ensuring good contact between the substrate, catalyst, and hydrogen gas.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Remove the catalyst by filtering the reaction mixture through a pad of Celite®. Caution: The filter cake should be kept wet with solvent as Pd/C can be pyrophoric upon exposure to air.[5]

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Overall Synthetic Workflow

The complete, three-step synthesis from the primary precursor is a robust and logical pathway to the target molecule.

G cluster_0 cluster_1 cluster_2 A 3,5-Dichlorophenol B 3,5-Dichloroanisole A->B 1. NaOH, (CH₃)₂SO₄ 2. H₂O Workup C 2-Nitro-3,5-dichloroanisole B->C HNO₃, H₂SO₄ -10 to 0°C D This compound C->D H₂ (g), Pd/C Ethanol, RT

Caption: Forward synthesis workflow for this compound.

Conclusion

The synthesis of this compound is most effectively approached through a linear, three-step sequence starting from the strategic precursor 3,5-dichlorophenol . This pathway leverages fundamental, high-yielding organic transformations: Williamson ether synthesis, electrophilic aromatic nitration, and catalytic hydrogenation. By carefully controlling the regioselectivity of the nitration step and employing clean, efficient reduction chemistry, researchers can reliably access this valuable substituted aniline. The protocols and rationale outlined in this guide provide a solid framework for the successful synthesis and future application of this important chemical intermediate.

References

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]

  • Organic Syntheses. Trimethylgallic Acid [Benzoic acid, 3,4,5-trimethoxy-]. Available at: [Link]

Sources

An In-Depth Technical Guide to Electrophilic Substitution on 2-Methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Understanding the Reactivity of 2-Methoxyaniline

2-Methoxyaniline, also known as o-anisidine, is a highly valuable scaffold in synthetic organic chemistry, particularly within the pharmaceutical and dye industries.[1][2] Its utility stems from the nuanced reactivity conferred by the presence of two powerful activating groups on the benzene ring: an amino (-NH₂) group and a methoxy (-OCH₃) group. To effectively harness the synthetic potential of this molecule, a thorough understanding of the principles of electrophilic aromatic substitution (EAS) as they apply to this specific disubstituted system is paramount.

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[3] The rate and regioselectivity of this reaction are profoundly influenced by the electronic properties of the substituents already present on the ring.[3]

The Directing Effects of Amino and Methoxy Groups

Both the amino and methoxy groups are classified as activating, ortho, para-directing groups.[4][5][6] This means they increase the rate of electrophilic substitution compared to unsubstituted benzene and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.[4][5][6]

  • Amino Group (-NH₂): This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance. This significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[3]

  • Methoxy Group (-OCH₃): The methoxy group is also an activating, ortho, para-director for similar reasons.[4][6] The lone pairs on the oxygen atom can participate in resonance, enriching the electron density of the ring, particularly at the ortho and para positions.[4][6]

In 2-methoxyaniline, the directing effects of these two groups are cooperative. The positions ortho and para to the amino group are 3 and 5, while the positions ortho and para to the methoxy group are 3 and 1 (the position of the amino group). When considering the combined influence, the positions most activated and sterically accessible for electrophilic attack are typically the 3, 5, and to a lesser extent, the 1 position. The most powerful activating group generally dictates the primary substitution pattern.[7][8]

Caption: Directing effects of amino and methoxy groups on 2-methoxyaniline.

Key Electrophilic Substitution Reactions and Protocols

Halogenation

Halogenation introduces one or more halogen atoms onto the aromatic ring and is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. Due to the high activation of the 2-methoxyaniline ring, halogenation can proceed rapidly, and controlling the extent of substitution is a key experimental challenge.

Experimental Protocol: Monobromination of 2-Methoxyaniline

This protocol is designed for the selective introduction of a single bromine atom.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-methoxyaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred solution of 2-methoxyaniline over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing a solution of sodium bisulfite to quench any unreacted bromine. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterValue/ConditionRationale
Solvent Glacial Acetic AcidModerates the reactivity of the aniline and keeps the reactants in solution.
Temperature 0-5 °CControls the exothermic reaction and improves regioselectivity.
Stoichiometry 1:1 (Aniline:Bromine)Favors monosubstitution.
Quenching Agent Sodium BisulfiteSafely neutralizes excess bromine.
Nitration

The nitration of anilines presents a significant challenge due to the susceptibility of the amino group to oxidation by the strong nitric and sulfuric acid mixtures typically used. Furthermore, the highly acidic conditions can protonate the amino group to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. To overcome these issues, the amino group is almost always protected before nitration.

Workflow for Controlled Nitration:

Nitration_Workflow Start 2-Methoxyaniline Protect Protection of Amino Group (e.g., Acetylation) Start->Protect Acetic Anhydride Nitration Nitration (HNO3/H2SO4) Protect->Nitration Deprotect Deprotection (Hydrolysis) Nitration->Deprotect Acid or Base Product Nitro-2-methoxyaniline Derivative Deprotect->Product

Caption: A typical workflow for the nitration of 2-methoxyaniline.

Experimental Protocol: Nitration via Acetylation

  • Protection: React 2-methoxyaniline with acetic anhydride in the presence of a mild base like sodium acetate to form 2-methoxyacetanilide. This moderates the activating effect of the amino group and protects it from oxidation.[9][]

  • Nitration: Dissolve the 2-methoxyacetanilide in concentrated sulfuric acid at a low temperature (0-5 °C). Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

  • Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Isolation: Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry.

  • Deprotection: Hydrolyze the acetyl group by heating the nitrated acetanilide in an aqueous acidic or basic solution to yield the desired nitro-2-methoxyaniline.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. The reaction is typically carried out using concentrated or fuming sulfuric acid. The amino group is protonated under these strongly acidic conditions, directing the substitution.

Experimental Protocol: Sulfonation of 2-Methoxyaniline

  • Reaction: Carefully add 2-methoxyaniline to an excess of concentrated sulfuric acid.

  • Heating: Heat the mixture to 180-190 °C for several hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. The sulfonic acid product will precipitate.

  • Isolation: Collect the solid product by filtration and wash with cold water.

The major product of this reaction is typically 2-amino-5-methoxybenzenesulfonic acid.[11]

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines, including 2-methoxyaniline.[12][13][14] The lone pair of electrons on the nitrogen of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[12][13] This forms a complex that deactivates the aromatic ring towards electrophilic attack.[13][14] Therefore, protection of the amino group, as described for nitration, is a necessary prerequisite for successful Friedel-Crafts reactions on 2-methoxyaniline derivatives.[15]

Conclusion

The electrophilic substitution of 2-methoxyaniline derivatives is a powerful tool for the synthesis of a diverse range of functionalized aromatic compounds. A comprehensive understanding of the directing effects of the amino and methoxy groups, coupled with strategic choices of reaction conditions and the use of protecting groups, allows for precise control over the regiochemical outcome of these reactions. This guide provides a foundational framework for researchers to design and execute these transformations effectively, paving the way for the discovery and development of novel molecules with significant applications in science and medicine.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry (12th ed.). Wiley.
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
  • Loudon, G. M., & Parise, J. M. (2015). Organic Chemistry (6th ed.). W. H. Freeman.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Dichlorinated Aniline Isomers

Abstract

Dichlorinated anilines (DCAs) are a class of compounds pivotal as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The six constitutional isomers of DCA exhibit profoundly different chemical reactivity, particularly in electrophilic aromatic substitution (EAS), governed by the intricate interplay of electronic and steric effects imparted by the amino and chloro substituents. This technical guide provides a comprehensive analysis of the factors dictating the reactivity of each isomer. We will dissect the directing effects of the functional groups, predict the regiochemical outcomes of EAS reactions, and provide validated experimental frameworks for researchers, scientists, and drug development professionals.

Foundational Principles: Electronic and Steric Influences in Substituted Anilines

The reactivity of an aniline ring is fundamentally controlled by the electron density of the aromatic system. Substituents modulate this density through inductive and resonance effects, thereby influencing both the rate of reaction and the position of electrophilic attack.[3]

The Amino Group: A Powerful, pH-Dependent Activator

The amino group (-NH₂) is a potent activating group. Its lone pair of electrons can be delocalized into the benzene ring through resonance (+R effect), significantly increasing the electron density at the ortho and para positions. This resonance effect outweighs its electron-withdrawing inductive effect (-I effect).[4] Consequently, the amino group is a strong ortho, para-director.

However, in strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion lacks a lone pair for resonance and exerts a powerful electron-withdrawing inductive effect, transforming it into a strong deactivating, meta-directing group. This pH-dependent duality is a critical consideration in synthetic planning.

The Chloro Substituent: A Deactivating ortho, para-Director

Halogens like chlorine present a unique case. They are electronegative and withdraw electron density from the ring inductively (-I effect), making the ring less reactive than benzene.[5] However, they also possess lone pairs of electrons that can be donated to the ring via resonance (+R effect). While this resonance effect is weaker than the inductive effect, it preferentially enriches the ortho and para positions with electron density. The result is that chlorine is a deactivating but ortho, para-directing substituent.[5]

The Synergy of Substituents

In dichlorinated anilines, the final regiochemical outcome of an electrophilic attack depends on the consensus or conflict between the directing effects of the three substituents. Steric hindrance also plays a crucial role, particularly for positions flanked by bulky groups.[6]

G cluster_input Governing Factors cluster_analysis Reactivity Analysis Workflow cluster_output Predicted Outcome Isomer_Structure DCA Isomer Structure Electronic_Effects Analyze Electronic Effects (-I, +R of NH₂, Cl) Isomer_Structure->Electronic_Effects Input Steric_Hindrance Assess Steric Hindrance (Ortho Interactions) Isomer_Structure->Steric_Hindrance Directing_Effects Combine Directing Effects (Consensus vs. Conflict) Electronic_Effects->Directing_Effects Steric_Hindrance->Directing_Effects Predicted_Reactivity Overall Ring Reactivity (Activation/Deactivation) Directing_Effects->Predicted_Reactivity Regioselectivity Predicted Site(s) of Electrophilic Attack Directing_Effects->Regioselectivity

Caption: Workflow for analyzing the reactivity of DCA isomers.

Isomer-by-Isomer Reactivity Analysis

The six isomers of dichloroaniline are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DCA.[1] Their reactivity towards electrophiles varies significantly.

2,3-Dichloroaniline
  • Analysis: The activating -NH₂ group directs towards C4 (para) and C6 (ortho). The 2-Cl deactivates the ring and directs towards C4 and C6. The 3-Cl deactivates and directs towards C5. The directing effects of the -NH₂ and 2-Cl groups are in consensus. Attack at C4 is sterically unhindered, while C6 is hindered by the adjacent 2-Cl.

  • Predicted Outcome: The primary site of electrophilic attack is C4 , with a minor product from attack at C6 . The overall reactivity is moderately reduced.

2,4-Dichloroaniline
  • Analysis: The -NH₂ group strongly directs towards C6 (ortho) and weakly towards C2 (blocked) and C4 (blocked). The 2-Cl directs towards C6. The 4-Cl directs towards C2 (blocked) and C6. There is a strong consensus directing attack to C6. The position C5 is also activated (para to the 2-Cl).

  • Predicted Outcome: The major site of electrophilic attack is C6 , despite steric hindrance from the 2-Cl. Attack at C5 is a possible secondary outcome. The ring is significantly deactivated.

2.5-Dichloroaniline
  • Analysis: The -NH₂ group directs towards C4 (para) and C6 (ortho). The 2-Cl directs towards C4 and C6. The 5-Cl directs towards C2 (blocked) and C4. There is a strong consensus for attack at C4 and C6. The C4 position is sterically more accessible than C6.

  • Predicted Outcome: The primary site of attack is C4 . The C6 position will likely yield a minor product.

2.6-Dichloroaniline
  • Analysis: This isomer is unique due to the two ortho chlorine atoms flanking the amino group. This causes significant steric inhibition of resonance, reducing the activating effect of the -NH₂ group.[6] The ring is strongly deactivated. The -NH₂ group directs para to C4. Both chlorine atoms also direct towards C4 (meta to themselves).

  • Predicted Outcome: Electrophilic attack occurs almost exclusively at the C4 position. The overall reaction rate is the lowest among all isomers. Nitration of the corresponding acetanilide has been shown to yield the 3-nitro derivative, highlighting the severe deactivation and complex directing influences.[6]

3,4-Dichloroaniline
  • Analysis: The powerful -NH₂ group directs towards C2, C5, and C6. C2 is ortho to -NH₂ and C5 is para to the 3-Cl. C6 is ortho to -NH₂. C5 is deactivated by the adjacent 4-Cl. Between C2 and C6, C6 is less sterically hindered.

  • Predicted Outcome: The major sites of attack are C2 and C6 . Due to less steric hindrance, C6 may be slightly favored. This isomer is a precursor to several important herbicides.[2]

G cluster_0 Directing Effects on 3,4-Dichloroaniline mol 3,4-Dichloroaniline Structure NH2_effect NH₂ (+R > -I) Activator Ortho, Para Director Cl_effect Cl (-I > +R) Deactivator Ortho, Para Director C2 C2 (ortho to NH₂) ACTIVATED NH2_effect->C2 Directs to C6 C6 (ortho to NH₂) ACTIVATED NH2_effect->C6 Directs to C5 C5 (meta to NH₂) DEACTIVATED Cl_effect->C5 Deactivates

Caption: Competing directing effects in 3,4-dichloroaniline.

3,5-Dichloroaniline
  • Analysis: This is a highly symmetrical molecule. The -NH₂ group directs towards C2, C4, and C6. All three positions are electronically equivalent: they are all ortho or para to the amino group and ortho to one chlorine and meta to the other.

  • Predicted Outcome: Electrophilic attack can occur at C2, C4, and C6 . A mixture of products is possible unless the electrophile is large, in which case attack at the para C4 position might be favored. This isomer is noted as being the most potent nephrotoxicant among the DCAs.[7]

Comparative Data Summary

While kinetic data for all isomers is scarce in the literature, a qualitative comparison can be established based on the principles discussed. Basicity (pKa of the conjugate acid) serves as a useful proxy for the nucleophilicity of the aniline and its susceptibility to electrophilic attack.[3]

IsomerPredicted Major Site(s) of AttackPredicted Relative ReactivityKey Steric/Electronic Features
3,5-DCA C2, C4, C6HighestSymmetrical, constructive activation at multiple sites.
2,3-DCA C4HighActivating groups direct to an unhindered position.
2,5-DCA C4HighStrong consensus directing to the unhindered C4 position.
3,4-DCA C2, C6ModerateCompetition between two viable ortho positions.
2,4-DCA C6LowStrong deactivation; attack at a sterically hindered site.
2,6-DCA C4LowestSevere steric inhibition of resonance from two ortho-Cl atoms.

Experimental Protocols: A Validated Approach to Electrophilic Bromination

The following protocol provides a robust, self-validating framework for the electrophilic bromination of a dichlorinated aniline. Given the deactivated nature of these substrates, protection of the amino group as an acetanilide is often necessary to prevent oxidation and to moderate reactivity.

Part A: Acetylation of Dichloroaniline (Amine Protection)
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of the selected dichloroaniline isomer in 30 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 1.2 equivalents of acetic anhydride to the solution while stirring.

  • Reaction: Heat the mixture to a gentle reflux (approx. 110-120°C) for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid (the corresponding dichloroacetanilide) by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: Dry the crude product in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.

Part B: Electrophilic Bromination of Dichloroacetanilide
  • Setup: In a 50 mL flask protected from light, dissolve 5.0 g of the dried dichloroacetanilide from Part A in 20 mL of glacial acetic acid.

  • Reagent Addition: In a separate container, prepare a solution of 1.05 equivalents of bromine (Br₂) in 5 mL of glacial acetic acid. Add this solution dropwise to the stirred acetanilide solution at room temperature over 20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Gentle warming (40-50°C) may be required for less reactive isomers like 2,6-dichloroacetanilide.

  • Workup: Once the reaction is complete, pour the mixture into 150 mL of cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.

  • Isolation: Collect the precipitated bromo-dichloroacetanilide by vacuum filtration, wash thoroughly with water, and dry.

Part C: Hydrolysis of the Acetanilide (Deprotection)
  • Setup: Place the dried product from Part B into a 100 mL round-bottom flask with 40 mL of 70% sulfuric acid.

  • Reaction: Heat the mixture to 100°C with stirring for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Workup: Cool the solution and carefully pour it onto 200 g of crushed ice.

  • Neutralization & Isolation: Slowly neutralize the acidic solution by adding concentrated aqueous sodium hydroxide until the solution is basic (pH > 10). The brominated dichloroaniline product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

  • Characterization: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The reactivity of dichlorinated aniline isomers is a nuanced subject dictated by a delicate balance of inductive, resonance, and steric effects. A systematic analysis reveals a clear hierarchy of reactivity, with the 3,5- and 2,6-isomers representing the most and least reactive substrates, respectively. For drug development professionals and synthetic chemists, this understanding is paramount for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic pathways for complex, highly functionalized molecules. The provided protocols offer a starting point for the controlled functionalization of these versatile chemical intermediates.

References

  • BenchChem. (2025). Comparative Reactivity of 4-Alkyl-2,6-dichloroanilines: A Guide for Researchers.
  • Smolecule. (2023). Buy 2,5-Dichloroaniline | 95-82-9.
  • Wikipedia. (2024). 2,3-Dichloroaniline. Available at: [Link]

  • Wikipedia. (2024). 2,4-Dichloroaniline. Available at: [Link]

  • Hossan, S., et al. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert.
  • Powers, K. A., et al. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. PMC. Available at: [Link]

  • Wikipedia. (2024). 2,5-Dichloroaniline. Available at: [Link]

  • Wikipedia. (2024). 2,6-Dichloroaniline. Available at: [Link]

  • Wikipedia. (2024). 3,4-Dichloroaniline. Available at: [Link]

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  • Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. Available at: [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Available at: [Link]

  • Wikipedia. (2024). Dichloroaniline. Available at: [Link]

  • Chapman, K. T., et al. (2004). The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. Journal of Chemical Research. Available at: [Link]

  • Valentovic, M. A., et al. (1994). Comparison of the in vitro toxicity of dichloroaniline structural isomers. PubMed. Available at: [Link]

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The Strategic Role of 3,5-Dichloro-2-methoxyaniline in Modern Medicinal Chemistry: A Forward-Looking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry, the selection of starting materials and intermediates is a critical determinant of success in drug discovery programs. Substituted anilines are a cornerstone of this chemical toolbox, offering a versatile scaffold for the construction of a vast array of bioactive molecules.[1] This guide provides an in-depth technical analysis of 3,5-Dichloro-2-methoxyaniline, a building block with significant, yet largely untapped, potential. While not yet a widely cited intermediate in blockbuster drugs, its unique substitution pattern offers a compelling combination of electronic, steric, and metabolic properties that can be strategically exploited by medicinal chemists. This document will dissect the synthesis, reactivity, and potential applications of this molecule, providing a forward-looking perspective on its role in the synthesis of next-generation therapeutics, particularly in the realms of kinase inhibitors and other targeted therapies.

Introduction: The Case for this compound

Aniline and its derivatives are foundational building blocks in the pharmaceutical industry. However, the parent aniline scaffold often presents challenges related to metabolic instability, primarily through cytochrome P450-mediated oxidation, which can lead to the formation of toxic quinone-imine metabolites.[2][3] Consequently, medicinal chemists often turn to substituted anilines to mitigate these liabilities and to fine-tune the physicochemical and pharmacological properties of drug candidates.

This compound (CAS: 33353-68-3) is a trifunctionalized building block that presents a unique set of features for the medicinal chemist.[4] The 3,5-dichloro substitution pattern provides metabolic blocking at these positions and introduces strong electron-withdrawing effects that modulate the nucleophilicity of the aniline nitrogen. The ortho-methoxy group further influences the electronic environment and provides a handle for potential hydrogen bonding interactions within a protein binding pocket. This combination of functionalities makes this compound a compelling starting material for creating highly functionalized and potentially more stable drug candidates.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₇H₇Cl₂NOPubChem[4]
Molecular Weight 192.04 g/mol PubChem[4]
Appearance Solid or liquidSigma-Aldrich
Purity Typically ≥95%Sigma-Aldrich
Storage Inert atmosphere, room temperature, protected from lightSigma-Aldrich

Synthesis of this compound: Plausible Routes

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be confidently approached through well-established organic chemistry transformations, analogous to the synthesis of related substituted anilines. The most logical and industrially scalable approach involves the reduction of a corresponding nitrobenzene precursor.

A plausible and efficient synthetic route would commence with a commercially available dichloronitrobenzene and proceed through nucleophilic aromatic substitution to introduce the methoxy group, followed by reduction of the nitro group.

Proposed Synthetic Workflow:

A 1,3-Dichloro-2-nitrobenzene C 3,5-Dichloro-2-nitrophenetole A->C SNAr Reaction Solvent: Methanol B Sodium Methoxide (NaOMe) D Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) E This compound C->E Reduction

Caption: Plausible synthetic route to this compound.

This approach offers a high degree of control and typically results in good yields. The final product can be purified using standard techniques such as recrystallization or column chromatography.

Core Utility in Medicinal Chemistry: A Strategic Perspective

The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. Its utility can be understood by considering the reactivity of its functional groups.

The Aniline Moiety: A Handle for N-Arylation and Amide Bond Formation

The primary amino group is a powerful nucleophile, enabling a wide range of C-N bond-forming reactions. In modern medicinal chemistry, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable for the synthesis of N-arylated compounds.[5][6][7] These reactions allow for the coupling of the aniline with a diverse range of aryl and heteroaryl halides, providing rapid access to libraries of compounds for structure-activity relationship (SAR) studies.

Generalized Protocol for Buchwald-Hartwig N-Arylation:

  • Reaction Setup: In an inert atmosphere glovebox, combine this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.5-2.5 equiv.) in an oven-dried reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction mixture.

  • Reaction Execution: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The crude product is then purified by flash column chromatography.

This protocol can be adapted for a wide range of coupling partners, making it a cornerstone for leveraging the aniline functionality of the title compound.

The Dichlo-Substituents: Modulators of Reactivity and Metabolic Stability

The two chlorine atoms at the 3 and 5 positions exert a strong electron-withdrawing effect, which decreases the pKa of the aniline and modulates its nucleophilicity. This can be advantageous in controlling reactivity and preventing undesired side reactions. Furthermore, these positions are now blocked from potential metabolic oxidation, a common liability for aniline-containing drugs. The chlorine atoms can also participate in halogen bonding or other non-covalent interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.

The ortho-Methoxy Group: Fine-Tuning Steric and Electronic Properties

The methoxy group at the 2-position introduces both steric bulk and electronic effects. Its presence can influence the preferred conformation of the molecule, which can be critical for achieving the correct orientation for binding to a biological target. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.

Applications in the Synthesis of Privileged Scaffolds

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of several "privileged scaffolds" in medicinal chemistry – molecular frameworks that are known to bind to multiple biological targets.

Kinase Inhibitors: Targeting the ATP Binding Site

A significant number of clinically approved kinase inhibitors feature a substituted aniline moiety that forms a key hydrogen bond with the "hinge" region of the kinase ATP binding site. The 3,5-dichloro substitution pattern is particularly well-suited for this purpose, as it can occupy a hydrophobic pocket while the aniline nitrogen interacts with the hinge. The ortho-methoxy group can further enhance binding or selectivity.

Example Application: Synthesis of a Substituted Quinazoline Kinase Inhibitor Core

A This compound C N-(3,5-dichloro-2-methoxyphenyl)quinazolin-4-amine A->C Nucleophilic Aromatic Substitution Base (e.g., DIPEA) Solvent: Isopropanol, Reflux B 4-Chloro-quinazoline

Caption: Synthesis of a 4-anilinoquinazoline scaffold.

This 4-anilinoquinazoline scaffold is a common core structure in many potent kinase inhibitors.[8]

Other Heterocyclic Systems

The versatility of this compound extends to the synthesis of other important heterocyclic systems, such as benzimidazoles and triazines, which are also prevalent in medicinal chemistry.[9][10]

Structure-Activity Relationship (SAR) and Strategic Design

This compound provides a solid platform for systematic SAR exploration. Medicinal chemists can use this building block as a starting point and systematically modify its functional groups to optimize the biological activity and pharmacokinetic properties of a lead compound.

Logical SAR Exploration Workflow:

A Initial Hit Compound (Derived from this compound) B Modify Methoxy Group (e.g., -OEt, -OPr, -OH) A->B Probe H-bonding & Sterics C Modify Chloro Groups (e.g., -F, -Br, -CF₃) A->C Tune Lipophilicity & Halogen Bonding D Explore Aniline Position (e.g., Isosteric Replacement) A->D Mitigate Aniline Liabilities E Optimized Lead Compound B->E C->E D->E

Caption: SAR exploration based on the this compound scaffold.

This systematic approach allows for a thorough investigation of the chemical space around the initial hit, leading to the identification of optimized drug candidates.

Conclusion and Future Outlook

This compound represents a valuable and strategically important building block for modern medicinal chemistry. Its unique combination of a reactive aniline handle, metabolically robust dichloro substitution, and a conformationally influencing ortho-methoxy group makes it an attractive starting material for the synthesis of a new generation of targeted therapeutics. While its application has not yet been widely documented, its potential is clear. As drug discovery programs continue to demand novel chemical matter with improved properties, the strategic deployment of highly functionalized intermediates like this compound will be a key enabler of success. It is anticipated that the use of this and similar building blocks will grow as medicinal chemists seek to overcome the challenges of metabolic instability and to create more potent and selective drug candidates.

References

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  • Stephenson, C. R. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2024). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • Wordpress. (2025, July 31). Substituted aniline: Significance and symbolism. [Link]

  • Yadav, N., et al. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. Angewandte Chemie International Edition. [Link]

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  • ResearchGate. Novel Synthetic Strategy of N-Arylated Heterocycles via Sequential Palladium-Catalyzed Intra- and Inter-Arylamination Reactions. [Link]

  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

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  • PubChem. 3,5-Dichloro-4-methoxyaniline. [Link]

  • Google Patents. Method for preparing 3,5-dichloroaniline.
  • PubMed. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. [Link]

  • PubMed Central. Direct Intermolecular Aniline ortho-Arylation via Benzyne Intermediates. [Link]

  • MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

  • PubMed Central. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. [Link]

  • Beilstein Journals. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • PubChem. 2,4-Dichloro-5-methoxyaniline. [Link]

  • PubMed. Synthesis and identification of[1][2]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. [Link]

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Unlocking Synthetic Potential: A Technical Guide to 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-methoxyaniline is a substituted aniline that, while not extensively documented in current scientific literature, presents considerable potential as a versatile building block in synthetic organic chemistry. Its unique substitution pattern—featuring two chlorine atoms and a methoxy group on the aniline core—offers a rich scaffold for the development of novel pharmaceuticals and complex organic molecules. This technical guide consolidates the available information on this compound and explores its prospective applications by drawing parallels with the well-established reactivity of related dichloroaniline and methoxyaniline derivatives. We will delve into its physicochemical properties, postulate synthetic pathways, and outline potential applications in drug discovery and materials science, providing a forward-looking resource for researchers poised to explore the utility of this compound.

Physicochemical Properties of this compound

A solid understanding of a compound's physical and chemical characteristics is foundational to its application in research and development. This compound is commercially available from various suppliers, and its key properties are summarized below.

PropertyValueSource
CAS Number 33353-68-3
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
Physical Form Solid or liquid
Purity Typically ≥95%
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.
InChI Key FCNJFFUXQXCKFS-UHFFFAOYSA-N

Postulated Synthesis of this compound

A potential synthetic route could commence with a commercially available dichloroanisole, followed by nitration and subsequent reduction of the nitro group to the corresponding aniline. The directing effects of the methoxy and chloro substituents would be critical in achieving the desired regiochemistry.

Hypothetical Experimental Protocol: A Two-Step Synthesis

Step 1: Nitration of 2,4-dichloroanisole

  • To a stirred solution of 2,4-dichloroanisole in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C) to prevent side reactions.

  • The methoxy group is an ortho-, para-director, and activating, while the chloro groups are deactivating but also ortho-, para-directing. The nitration would likely occur at the position most activated by the methoxy group and least hindered, potentially leading to a mixture of isomers that would require careful separation.

  • Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is poured onto ice water to precipitate the crude product.

  • The solid is collected by filtration, washed with water to remove residual acid, and purified by recrystallization or column chromatography to isolate the desired 2,4-dichloro-1-methoxy-5-nitrobenzene isomer.

Step 2: Reduction of the Nitro Group

  • The purified nitro-intermediate is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A reducing agent is added. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid or iron powder in acetic acid).[1]

  • The reaction is monitored by TLC until the disappearance of the starting material.

  • After completion, the reaction mixture is worked up to remove the catalyst or excess reducing agent. This typically involves filtration and extraction.

  • The crude this compound is then purified, for instance, by column chromatography or recrystallization, to yield the final product.

Potential Applications in Drug Development and Organic Synthesis

The true potential of this compound lies in its utility as a scaffold for constructing more complex molecules. The presence of the amino group, the methoxy group, and two chlorine atoms provides multiple handles for chemical modification.

Building Block for Heterocyclic Synthesis

Substituted anilines are fundamental precursors in the synthesis of a vast array of heterocyclic compounds, many of which form the core of marketed drugs.[2] The amino group of this compound can participate in various cyclization reactions to form nitrogen-containing heterocycles.

  • Indole Synthesis: Through reactions like the Fischer, Bischler-Möhlau, or Larock indole synthesis, this compound could be a precursor to novel, highly substituted indoles. The electronic nature of the substituents would influence the reaction conditions and outcomes.

  • Quinoline and Quinoxaline Synthesis: Condensation reactions with 1,3-dicarbonyl compounds (for quinolines) or 1,2-dicarbonyl compounds (for quinoxalines) could yield substituted quinoline and quinoxaline frameworks. These scaffolds are prevalent in anticancer and antimicrobial agents.

  • Benzimidazole Synthesis: Reaction with carboxylic acids or their derivatives can lead to the formation of substituted benzimidazoles, a common motif in anthelmintic and antifungal drugs.

The following diagram illustrates a conceptual workflow for leveraging this compound in heterocyclic synthesis.

G A This compound B Reaction with α-haloketone A->B D Reaction with 1,3-Dicarbonyl A->D F Reaction with Carboxylic Acid A->F C Substituted Indoles B->C H Potential Bioactive Compounds C->H E Substituted Quinolines D->E E->H G Substituted Benzimidazoles F->G G->H

Conceptual workflow for heterocyclic synthesis.
Progenitor for Bioactive Molecules

The aniline moiety itself is a common feature in many drugs, though its presence can sometimes lead to metabolic liabilities.[3][4] However, the specific substitution pattern of this compound may confer desirable pharmacokinetic properties or unique biological activities. Methoxy-substituted anilines, for instance, are known to possess a range of biological effects, including anticancer and antioxidant properties.[5]

Derivatives of 3,5-dimethoxyaniline have been investigated for their antioxidant activity.[6] It is plausible that derivatives of this compound could exhibit interesting biological profiles. The chlorine atoms can enhance lipophilicity, potentially improving cell membrane permeability, and can also block sites of metabolism.

Role in Cross-Coupling Reactions

The chlorine atoms on the aromatic ring, while generally less reactive than bromine or iodine in palladium-catalyzed cross-coupling reactions, can still participate in such transformations under appropriate conditions. This opens up avenues for carbon-carbon and carbon-nitrogen bond formation to create more complex molecular architectures. For instance, Buchwald-Hartwig amination could be employed to replace one or both chlorine atoms with other amino groups, further functionalizing the molecule.

Future Directions and Conclusion

This compound represents an under-explored yet promising chemical entity. While direct experimental data on its reactivity and applications are currently sparse, its structural features strongly suggest its potential as a valuable building block in medicinal chemistry and materials science.

Future research should focus on:

  • Development of optimized and scalable synthetic routes to make the compound more accessible for broader investigation.

  • Systematic exploration of its reactivity in various named reactions to establish a toolbox for its use in organic synthesis.

  • Synthesis and biological evaluation of a library of derivatives to uncover potential therapeutic applications.

References

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An In-Depth Technical Guide to the Safe Handling of 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for 3,5-Dichloro-2-methoxyaniline (CAS No: 33353-68-3). It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a self-validating system of protocols.

Understanding the Hazard Profile

This compound is a substituted aniline, a class of compounds often associated with significant toxicity. The presence of two chlorine atoms and a methoxy group on the aniline ring influences its reactivity and toxicological profile. While specific toxicological data for this exact compound is limited, the data for structurally related compounds, such as dichloroanilines, indicates a high degree of hazard.[1][2] Therefore, it must be handled with the utmost care.

The primary hazards associated with this compound include:

  • High Acute Toxicity: It is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[3] Aniline derivatives can be absorbed through the skin and may lead to methemoglobinemia, which impairs the blood's ability to carry oxygen.[1]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the kidneys.[3]

  • Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[4][5]

  • Environmental Hazard: It is considered very toxic to aquatic life with long-lasting effects.[3]

Physical and Chemical Properties

A thorough understanding of the compound's properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₇H₇Cl₂NO[6][7]
Molecular Weight 192.04 g/mol [8]
Physical Form Solid or liquid[7]
Storage Temperature Room temperature, in a dark, inert atmosphere[7][9]

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through engineering controls, which are more reliable than personal protective equipment (PPE) alone.

  • Chemical Fume Hood: All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[10][11]

  • Ventilation: Ensure adequate ventilation in the laboratory. Local exhaust ventilation should be used to control emissions at the source.[2][9]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][9]

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE plan is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a thorough risk assessment.

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield. Standard safety glasses are not sufficient to protect against splashes.[1][3][12]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or punctures before use and dispose of them after handling the compound.[1][3][11]

    • Lab Coat/Apron: A laboratory coat or a chemical-resistant apron must be worn to protect personal clothing from contamination.[11]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[3][4][11] For aniline derivatives, which can be highly toxic, a higher level of respiratory protection, such as an FFP3 or N95 respirator, may be warranted, especially when handling powders.[13][14]

Logical Flow for Donning PPE

PPE_Donning A Lab Coat B Respirator A->B 1. C Goggles/Face Shield B->C 2. D Gloves C->D 3. caption Figure 1: Recommended PPE Donning Sequence

Caption: Figure 1: Recommended PPE Donning Sequence.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid Formation of Dust and Aerosols: Handle the solid form with care to avoid creating dust.[12] When preparing solutions, add the solid to the solvent slowly.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][15] Do not eat, drink, or smoke in the laboratory.[3]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][7][15]

  • Incompatibilities: Keep away from strong oxidizing agents and acids.[1][4]

  • Security: Store in a locked cabinet or an area with restricted access.[3]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4][16]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3][15] Seek immediate medical attention.[3]

  • Eye Contact: If the compound gets into the eyes, rinse cautiously with water for at least 15 minutes, including under the eyelids.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and call a poison control center.[3][4][17]

Spill Management

A spill of this compound should be treated as a serious incident.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[1][11]

  • Clean-up: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.[1][11][15] Avoid generating dust during this process.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.[11]

Spill Response Workflow

Spill_Response A Spill Occurs B Evacuate Immediate Area A->B C Don Appropriate PPE B->C D Contain Spill with Inert Material C->D E Collect Waste into Labeled Container D->E F Decontaminate Spill Area E->F G Dispose of as Hazardous Waste F->G caption Figure 2: Spill Response Workflow

Caption: Figure 2: Spill Response Workflow.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Unused material and solutions should be collected in a designated, labeled hazardous waste container.[11]

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers must be collected in a labeled hazardous waste container for disposal.[11]

  • Regulations: Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[3][9][10] Do not allow the product to enter drains or the environment.[9][10]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of a multi-layered safety approach. This includes robust engineering controls, appropriate personal protective equipment, strict adherence to handling and storage protocols, and preparedness for emergencies. By integrating these principles into all laboratory workflows, researchers can mitigate the risks associated with this potent compound.

References

  • Download SDS - Acros Organics. [Link]

  • This compound | C7H7Cl2NO | CID 11217747 - PubChem - NIH. [Link]

  • 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. [Link]

  • 3,4-dichloroaniline - personal protective equipemn recommendations? - ResearchGate. [Link]

  • 3,5-Dichloro-4-methoxyaniline | C7H7Cl2NO | CID 13178651 - PubChem. [Link]

  • The Chemical Properties and Synthesis Routes of 3,5-Dichloroaniline. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. [Link]

  • Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem - NIH. [Link]

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3,5-Dichloro-2-methoxyaniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 3,5-Dichloro-2-methoxyaniline

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to the safe handling, storage, and emergency procedures for this compound. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the causality behind safety protocols, ensuring a proactive and informed approach to laboratory safety.

Compound Identification and Physicochemical Profile

  • Chemical Name: this compound

  • CAS Number: 33353-68-3[1]

  • Molecular Formula: C₇H₇Cl₂NO[2]

  • Molecular Weight: 192.04 g/mol [3]

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

PropertyValueSource
Physical Form Solid or liquid[1]
Purity Typically ≥95%[1]
Storage Temperature Room temperature, in an inert atmosphere and dark place[1]
InChI Key FCNJFFUXQXCKFS-UHFFFAOYSA-N[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary concerns for researchers are its potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.

GHS Hazard Statements:

  • H302: Harmful if swallowed[1][3][4]

  • H315: Causes skin irritation[3][4][5]

  • H319: Causes serious eye irritation[3][4][5]

  • H335: May cause respiratory irritation[3][4][5]

GHS Pictogram:

  • GHS07: Exclamation mark[1]

Signal Word:

  • Warning[1][5]

The molecular structure, featuring chlorinated and amine functional groups on an aromatic ring, is indicative of potential biological activity and irritant properties. The chlorine atoms enhance the lipophilicity of the molecule, potentially facilitating its absorption through the skin, while the aniline moiety is a common structural alert for toxicity.

Proactive Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4][5][6][7][8][9][10][11][12][13][14][15][16][17] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[8][17] This is the primary defense, as it contains the hazard at the source, minimizing ambient concentration.

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment of the specific experimental procedures.

  • Eye and Face Protection: Chemical safety goggles are required.[7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves.[5][7] Given the chlorinated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the substance.[12]

    • Lab Coat/Protective Clothing: A lab coat is standard. For larger quantities or tasks with a high risk of contamination, impervious clothing or a chemical-resistant apron is advised.[8][12][18]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with particulate filters should be used.[7][8]

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol start Handling this compound engineering_controls Work in Chemical Fume Hood start->engineering_controls eye_protection Wear Chemical Safety Goggles (Face shield if splash risk) engineering_controls->eye_protection hand_protection Wear Nitrile/Neoprene Gloves (Inspect before use) eye_protection->hand_protection body_protection Wear Lab Coat (Chemical-resistant apron if needed) hand_protection->body_protection respiratory_protection Respirator Required? (If dust/aerosol risk is high) body_protection->respiratory_protection wear_respirator Use NIOSH/MSHA Approved Respirator respiratory_protection->wear_respirator Yes proceed Proceed with Experiment respiratory_protection->proceed No wear_respirator->proceed

Caption: Recommended PPE workflow for handling this compound.

Emergency Response and First-Aid Protocols

Immediate and appropriate action is crucial in the event of an exposure. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

General Advice: In all cases of exposure, move the affected person out of the dangerous area, consult a physician, and show them this safety data sheet.[5][8]

First-Aid Measures:

Exposure RouteProtocolRationale
Inhalation 1. Move the person to fresh air at once.[5][7][19] 2. If breathing has stopped or is difficult, provide artificial respiration or oxygen.[5][6][7][19] 3. Keep the person warm and at rest.[19] 4. Seek immediate medical attention.[6][7][19]To remove the individual from the contaminated atmosphere and provide necessary respiratory support.
Skin Contact 1. Immediately remove all contaminated clothing.[5][6][7][19] 2. Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes.[5][7][9][19] 3. If skin irritation persists, get medical advice/attention.[5][19]To quickly decontaminate the skin and prevent percutaneous absorption of the chemical.
Eye Contact 1. Immediately flush open eyes with plenty of running water for at least 15 minutes.[5][9] 2. Remove contact lenses, if present and easy to do so.[5] 3. Continue rinsing. 4. Seek immediate medical attention from an ophthalmologist.[5][6]To dilute and remove the chemical from the sensitive eye tissues and prevent serious injury.
Ingestion 1. Do NOT induce vomiting.[5] 2. Rinse the mouth thoroughly with water.[5][6][7][10] 3. Never give anything by mouth to an unconscious person.[5][8][11] 4. Call a poison center or doctor immediately.[5][6][7]Inducing vomiting can cause aspiration of the chemical into the lungs. Rinsing the mouth helps to remove residual material.

Accidental Release and Disposal Procedures

Spill Containment and Cleanup: In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

  • Evacuate: Evacuate non-essential personnel from the area.[6][12][15][17]

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Responders must wear the appropriate PPE as described in Section 3.

  • Containment: Prevent the spill from entering drains, waterways, or soil.[5][6][8][12]

  • Cleanup: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[5][9][14][17] Avoid generating dust.[6][9][11][14][15][17] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5][8][12]

  • Decontamination: Clean the spill area thoroughly after material pickup is complete.

Waste Disposal: this compound and any contaminated materials must be disposed of as hazardous waste.[5][7][8][9][10][14][17][20] Engage a licensed professional waste disposal service and adhere to all local, regional, and national regulations.[8][9][20]

Stability and Reactivity Profile

  • Chemical Stability: Stable under recommended storage conditions.[8][12]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to light or air are potential conditions to avoid.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][10][13][20]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7][8][14][20]

Toxicological and Ecological Considerations

Ecological Impact: Similar chlorinated anilines are known to be very toxic to aquatic life, with long-lasting effects.[7][14][17][22] Therefore, it is imperative to prevent the release of this compound into the environment.[6][12][17]

References

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 3,5-Dichloroaniline. [Link]

  • ResearchGate. Discussion on personal protective equipment for 3,4-dichloroaniline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 3,5-Dichloro-4-methoxyaniline. [Link]

  • Wikipedia. Article on 3,5-Dichloroaniline. [Link]

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Methodological & Application

laboratory scale synthesis of 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of 3,5-Dichloro-2-methoxyaniline

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable substituted aniline intermediate in the development of pharmaceuticals and fine chemicals. The described methodology is a robust three-step process commencing with the readily available starting material, 2-methoxyaniline (o-anisidine). The synthesis employs a protection-chlorination-deprotection strategy to ensure high regioselectivity and yield. This protocol is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and methods for product characterization.

Introduction and Scientific Rationale

Substituted anilines are cornerstone building blocks in modern organic synthesis. Specifically, polychlorinated aromatic amines serve as key precursors for a wide range of biologically active molecules, including fungicides, herbicides, and pharmaceutical agents. This compound is one such intermediate whose specific substitution pattern makes it a target of interest for synthetic programs.

Direct dichlorination of 2-methoxyaniline presents a significant challenge in regiochemical control. The powerful activating and ortho-, para-directing nature of both the amino (-NH2) and methoxy (-OCH3) groups would lead to a complex mixture of products. To overcome this, a protection-group strategy is employed. The amino group is reversibly converted to a less activating acetamido group. This strategic modification accomplishes two goals:

  • Moderation of Reactivity: It tempers the extreme reactivity of the aniline, preventing oxidation and polymerization side reactions.

  • Regiochemical Control: The bulky acetamido group, in concert with the methoxy group, sterically and electronically directs the incoming electrophile (Cl+) to the desired 3 and 5 positions of the aromatic ring.

Subsequent removal of the acetyl protecting group via hydrolysis regenerates the amino functionality, yielding the target molecule with high purity. This logical and field-proven approach forms the basis of the detailed protocol that follows.

Overall Reaction Scheme

Figure 1. Three-step synthesis of this compound from 2-methoxyaniline.

Safety, Handling, and Hazard Mitigation

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 2-Methoxyaniline (o-Anisidine): Toxic if swallowed, in contact with skin, or if inhaled.[1] It is a suspected carcinogen and may cause genetic defects.[1] Handle with extreme care.

  • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Lachrymator.

  • Sulfuryl Chloride (SO2Cl2): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Causes severe burns. Must be handled with caution by trained personnel only.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin and eye damage. Respiratory irritant.

  • Solvents (Dichloromethane, Acetic Acid, Ethanol): Flammable and/or irritants. Avoid inhalation and skin contact.

Proper waste disposal procedures must be followed for all chlorinated organic waste and acidic/basic aqueous waste.

Materials and Equipment

Reagents & Chemicals Grade CAS Number Supplier
2-Methoxyaniline (o-Anisidine)>99%90-04-0Standard Supplier
Acetic AnhydrideACS Reagent108-24-7Standard Supplier
Glacial Acetic AcidACS Reagent64-19-7Standard Supplier
Sulfuryl Chloride>97%7791-25-5Standard Supplier
Dichloromethane (DCM)ACS Reagent75-09-2Standard Supplier
Hydrochloric Acid (37%)ACS Reagent7647-01-0Standard Supplier
Ethanol95% or Absolute64-17-5Standard Supplier
Sodium BicarbonateACS Reagent144-55-8Standard Supplier
Anhydrous Magnesium SulfateACS Reagent7487-88-9Standard Supplier
Equipment
Round-bottom flasks (various sizes)
Magnetic stirrer and stir bars
Reflux condenser
Addition funnel
Ice bath
Heating mantle
Buchner funnel and filter flask
Rotary evaporator
Standard laboratory glassware
pH paper

Experimental Protocols

Protocol 1: Protection - Synthesis of 2-Methoxyacetanilide

This step protects the amine functionality as an acetamide to moderate its reactivity.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (10.0 g, 81.2 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: While stirring, carefully add acetic anhydride (9.1 mL, 97.4 mmol, 1.2 eq) dropwise to the solution. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the collected white solid (2-methoxyacetanilide) under vacuum. The product is typically of sufficient purity for the next step. Expected yield: ~90-95%.

Protocol 2: Dichlorination of 2-Methoxyacetanilide

This is the key step where two chlorine atoms are selectively introduced onto the aromatic ring. This procedure must be performed in a well-ventilated fume hood.

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a stir bar and an addition funnel, suspend the dried 2-methoxyacetanilide (12.0 g, 72.6 mmol) in dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C in an ice bath.

  • Reagent Preparation: Prepare a solution of sulfuryl chloride (11.8 mL, 145.2 mmol, 2.0 eq) in DCM (20 mL) and load it into the addition funnel.

  • Chlorination: Add the sulfuryl chloride solution dropwise to the stirred suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into 150 mL of a saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3,5-dichloro-2-methoxyacetanilide as a solid.

Protocol 3: Deprotection - Synthesis of this compound

The final step involves the acidic hydrolysis of the acetamide to reveal the target aniline.

  • Reaction Setup: Place the crude 3,5-dichloro-2-methoxyacetanilide from the previous step into a 250 mL round-bottom flask. Add ethanol (80 mL) and concentrated hydrochloric acid (40 mL).

  • Hydrolysis: Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle and stir for 4-6 hours.[2] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Be cautious as significant CO2 evolution will occur. The product may precipitate or separate as an oil.

  • Extraction: Extract the product into dichloromethane or ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_chlorination Step 2: Dichlorination cluster_deprotection Step 3: Deprotection Start 2-Methoxyaniline Reagent1 Acetic Anhydride Glacial Acetic Acid Start->Reagent1 Acetylation Product1 2-Methoxyacetanilide Reagent1->Product1 Reagent2 Sulfuryl Chloride DCM, 0°C to RT Product1->Reagent2 Product2 3,5-Dichloro-2-methoxyacetanilide Reagent2->Product2 Reagent3 HCl / Ethanol Reflux Product2->Reagent3 FinalProduct This compound Reagent3->FinalProduct Hydrolysis

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis Expected Results
Appearance Off-white to light brown solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~6.8-7.0 (2H, aromatic protons), ~4.0 (2H, broad singlet, -NH₂), ~3.9 (3H, singlet, -OCH₃). Note: Chemical shifts are estimates based on analogous structures like 3,5-dichloroaniline.[3]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): Expected signals for 4 unique aromatic carbons (2 chlorinated, 1 C-O, 1 C-N) and 1 methoxy carbon.
IR Spectroscopy (KBr, cm⁻¹)~3400-3300 (N-H stretch), ~1600 (aromatic C=C stretch), ~1250 (C-O stretch), ~800-700 (C-Cl stretch).
Mass Spec. (EI-MS)m/z: ~191/193/195 (M⁺, M⁺+2, M⁺+4) corresponding to the isotopic pattern of two chlorine atoms.

Conclusion

The synthetic protocol detailed herein provides a reliable and logical pathway for the laboratory-scale preparation of this compound. By employing a standard amine protection strategy, this method effectively controls the regioselectivity of the key dichlorination step, enabling access to this valuable chemical intermediate in good yield and purity. Adherence to the safety guidelines is paramount for the successful and safe execution of this synthesis.

References

  • GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Available at: [Link]

  • Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]

  • OCED. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Available at: [Link]

  • ResearchGate. (2018). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available at: [Link]

  • Google Patents. (n.d.). CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone.

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Application Notes and Protocols: 3,5-Dichloro-2-methoxyaniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Highly Functionalized Aniline

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3,5-Dichloro-2-methoxyaniline is a trifunctional aromatic compound that offers a unique combination of steric and electronic properties, making it a valuable precursor in the synthesis of high-value compounds, particularly in the realms of medicinal chemistry and materials science.

The presence of two chlorine atoms, a methoxy group, and a nucleophilic amino group on the aniline scaffold provides multiple handles for synthetic transformations. The electron-withdrawing nature of the chlorine atoms modulates the electron density of the aromatic ring and the basicity of the aniline nitrogen, while the ortho-methoxy group can exert both steric and electronic effects, influencing regioselectivity in various reactions. These features make this compound an attractive starting material for the synthesis of kinase inhibitors, novel heterocyclic systems, and other biologically active molecules. This guide will delve into the practical applications of this versatile building block, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications and Synthetic Strategies

The strategic placement of substituents on the this compound ring opens up a plethora of synthetic possibilities. Below, we explore some of the key transformations where this building block can be effectively employed.

Synthesis of Bioactive 1,3,5-Triazine Derivatives

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including as kinase inhibitors.[1][2][3] The synthesis of substituted triazines often involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for controlled, stepwise addition of different nucleophiles.[4][5]

This compound can serve as a key aromatic amine nucleophile in the construction of these libraries. The aniline nitrogen attacks the electrophilic carbon of the triazine ring, displacing a chloride ion. The electronic properties of the aniline, influenced by the dichloro and methoxy substituents, will affect its nucleophilicity and thus the reaction conditions required.

Workflow for the Synthesis of a Disubstituted 1,3,5-Triazine

G cluster_0 Step 1: First Nucleophilic Substitution cluster_1 Step 2: Second Nucleophilic Substitution cluster_2 Step 3: (Optional) Third Nucleophilic Substitution Cyanuric_Chloride Cyanuric Chloride Reaction_1 Addition at 0-5 °C Cyanuric_Chloride->Reaction_1 Nucleophile_1 First Nucleophile (e.g., R-NH2) Nucleophile_1->Reaction_1 Intermediate_1 2-Substituted-4,6-dichloro-1,3,5-triazine Reaction_1->Intermediate_1 Reaction_2 Addition at Room Temperature Intermediate_1->Reaction_2 Building_Block This compound Building_Block->Reaction_2 Intermediate_2 2,4-Disubstituted-6-chloro-1,3,5-triazine Reaction_2->Intermediate_2 Reaction_3 Addition at Reflux Intermediate_2->Reaction_3 Nucleophile_3 Third Nucleophile (e.g., R'-OH) Nucleophile_3->Reaction_3 Final_Product Trisubstituted 1,3,5-Triazine Derivative Reaction_3->Final_Product

Caption: Sequential substitution on a 1,3,5-triazine core.

Protocol 1: Synthesis of a 2,4-Disubstituted-1,3,5-triazine using this compound

This protocol describes a general procedure for the reaction of this compound with a monosubstituted dichloro-s-triazine intermediate.

Materials:

  • Cyanuric chloride

  • Primary amine (Nucleophile 1)

  • This compound (Nucleophile 2)

  • Acetone

  • 10% Sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Stir plate and magnetic stir bars

  • Round bottom flasks

  • Ice bath

  • TLC plates and developing chamber

Procedure:

Step 1: Synthesis of the Monosubstituted Dichloro-s-triazine Intermediate

  • Dissolve cyanuric chloride (1.0 eq) in acetone (e.g., 10 mL per gram of cyanuric chloride) in a round bottom flask and cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve the first primary amine (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • Add the amine solution dropwise to the stirred solution of cyanuric chloride over 1-2 hours, maintaining the temperature between 0-5 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the 2-substituted-4,6-dichloro-1,3,5-triazine.

Step 2: Reaction with this compound

  • Dissolve the 2-substituted-4,6-dichloro-1,3,5-triazine (1.0 eq) from Step 1 in acetone.

  • To this solution, add this compound (1.0 eq).

  • Add a suitable base, such as sodium bicarbonate or triethylamine (2.0 eq), to scavenge the HCl byproduct.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction time may vary from a few hours to overnight depending on the nucleophilicity of the aniline.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Partition the residue between water and a suitable organic solvent like dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted-6-chloro-1,3,5-triazine.

Causality and Optimization:

  • The stepwise substitution is controlled by temperature. The first chlorine is the most reactive and can be substituted at low temperatures (0-5 °C). The second chlorine requires slightly higher temperatures (room temperature), and the third often requires heating.[5]

  • The choice of base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A mild base like sodium bicarbonate is often sufficient.

  • The decreased nucleophilicity of the aniline nitrogen in this compound due to the electron-withdrawing chlorine atoms may necessitate longer reaction times or slightly elevated temperatures compared to more electron-rich anilines.

Parameter Condition Rationale
Temperature (Step 1) 0-5 °CEnsures monosubstitution of cyanuric chloride.
Temperature (Step 2) Room TemperatureAllows for the substitution of the second chlorine atom.
Base Sodium BicarbonateNeutralizes the HCl byproduct without being overly reactive.
Solvent AcetoneGood solubility for both the triazine and the aniline.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] While this compound itself is an amine, its aromatic chloride substituents are generally unreactive towards typical nucleophilic aromatic substitution. However, the amino group can be transformed into other functionalities, and the resulting aryl halide can then undergo Buchwald-Hartwig amination. For instance, the aniline could be converted to an aryl bromide or iodide via a Sandmeyer reaction (discussed in the next section), which can then be coupled with a wide range of primary and secondary amines.

Alternatively, and more directly, this compound can act as the amine coupling partner with other aryl halides or triflates to generate more complex diarylamine structures.

Catalytic Cycle of the Buchwald-Hartwig Amination

G Pd0L2 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-X) Pd0L2->Ox_Add PdII_Complex Ar-Pd(II)(X)L₂ Ox_Add->PdII_Complex Amine_Coord Amine Coordination (R₂NH) PdII_Complex->Amine_Coord Amido_Complex Ar-Pd(II)(NR₂)L₂ Amine_Coord->Amido_Complex + Base, - HX Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0L2 Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol provides a general starting point for the coupling of an aryl bromide with this compound. Optimization of the ligand, base, and solvent is often necessary for specific substrates.[8][9]

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1.5 mol%)

  • Biarylphosphine ligand (e.g., XPhos, RuPhos) (e.g., 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous toluene or dioxane

  • Schlenk flask or glovebox

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl bromide, this compound, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.

  • Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality and Optimization:

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling with sterically hindered or electron-deficient anilines.[10]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is commonly used, but other bases like potassium phosphate may be necessary for substrates with base-sensitive functional groups.[10]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / Biarylphosphine LigandForms the active Pd(0) catalyst and facilitates the catalytic cycle.
Base NaOtBuStrong, non-nucleophilic base for amine deprotonation.
Solvent Anhydrous Toluene/DioxanePrevents catalyst deactivation and side reactions.
Atmosphere Inert (Ar or N₂)Protects the Pd(0) catalyst from oxidation.
Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation that allows for the conversion of an aryl amine into an aryl halide, cyanide, or other functionalities via a diazonium salt intermediate.[11][12][13] This opens up a completely different set of synthetic routes for this compound, enabling the introduction of a wide variety of substituents in place of the amino group. The resulting poly-halogenated aromatic compound can then be used in a range of cross-coupling reactions.

Reaction Pathway for the Sandmeyer Reaction

G Aniline This compound Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Aniline->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuX) Diazonium_Salt->Sandmeyer Product Ar-X (X = Cl, Br, CN, etc.) Sandmeyer->Product

Caption: General scheme of the Sandmeyer reaction.

Protocol 3: Sandmeyer Bromination of this compound

This protocol outlines a general procedure for the conversion of this compound to 1-bromo-3,5-dichloro-2-methoxybenzene.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄) or Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable organic solvent

  • Sodium sulfite (for quenching excess bromine)

Procedure:

  • Diazotization:

    • In a flask, prepare a solution of this compound (1.0 eq) in aqueous sulfuric acid or hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution to the aniline solution, keeping the temperature below 5 °C. Stir for 20-30 minutes at this temperature. The formation of the diazonium salt is usually indicated by a color change.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in the corresponding acid (HBr).

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent like diethyl ether.

    • Wash the organic extract with water, then with a dilute sodium hydroxide solution to remove acidic impurities, and finally with water again. A wash with a sodium sulfite solution may be necessary to remove any residual bromine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation or column chromatography to yield the desired 1-bromo-3,5-dichloro-2-methoxybenzene.

Causality and Optimization:

  • Temperature Control: The diazotization step must be carried out at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose at higher temperatures.[14]

  • Copper(I) Catalyst: The copper(I) salt is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[12]

  • Acidic Conditions: The reaction is performed in a strong acid to generate nitrous acid in situ from sodium nitrite and to stabilize the diazonium salt.

Parameter Condition Rationale
Diazotization Temp. 0-5 °CStabilizes the diazonium salt intermediate.
Catalyst CuBrFacilitates the conversion of the diazonium salt to the aryl bromide.
Medium Strong AcidRequired for the formation of nitrous acid and stabilization of the diazonium salt.

Conclusion: A Building Block of Strategic Importance

This compound is a highly functionalized and versatile building block that offers synthetic chemists a powerful tool for the construction of complex and biologically active molecules. Its unique substitution pattern allows for a range of transformations, from nucleophilic substitution on heterocyclic cores to palladium-catalyzed cross-coupling and classical diazotization reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full synthetic potential of this valuable compound. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in advancing these fields.

References

  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). The Sandmeyer Reaction. Synthesis, 2007(16), 2534-2538.
  • Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). Molecules, 27(19), 6529.
  • Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. (2023). Journal of Medicinal Chemistry, 66(15), 10484-10505.
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and identification of[6][11][15]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. (2006). Journal of Medicinal Chemistry, 49(14), 4208–4221.

  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019). Molecules, 24(18), 3326.
  • New design scaffold for potential GSK-3 inhibition. (2023). RSC Medicinal Chemistry, 14(7), 1279-1290.
  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters, 11(13), 1647-1650.
  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). (2011). Journal of Medicinal Chemistry, 54(7), 2127-2142.
  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (2018). Tropical Journal of Pharmaceutical Research, 17(11), 2239-2246.
  • Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1804-1817.
  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (2025). RSC Medicinal Chemistry.
  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (2016). Der Pharma Chemica, 8(1), 334-341.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2015). Molecules, 20(8), 13670–13686.
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science, 6(04), 001-013.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2002). Molecules, 7(5), 435-450.

Sources

using 3,5-Dichloro-2-methoxyaniline in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 3,5-Dichloro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of this compound

Substituted anilines are cornerstone building blocks in the synthesis of a vast array of biologically active compounds, from pharmaceuticals to agrochemicals.[1] this compound, in particular, offers a synthetically versatile scaffold. The two chlorine atoms provide orthogonal handles for sequential, site-selective functionalization, while the methoxy and amino groups modulate the electronic properties of the aromatic ring. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation, enabling the construction of complex biaryl and heteroaryl structures that are pivotal in medicinal chemistry.[2]

This guide provides a detailed exploration of the application of this compound as a substrate in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, critical reaction parameters, and provide a robust experimental protocol tailored for the challenges posed by this electron-rich, sterically hindered aryl chloride.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for a specific substrate like this compound. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition ArX Ar-X (this compound) ArX->OA_Complex TM_Complex Ar-Pd(II)L₂-R (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation Base Base (e.g., K₃PO₄) Borate [R-B(OH)₃]⁻ (Activated Boronate) Base->Borate Boronic R-B(OH)₂ (Boronic Acid) Boronic->Borate Borate->TM_Complex TM_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) TM_Complex->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-determining step, especially for aryl chlorides.[4] The active Pd(0) catalyst inserts into the carbon-chlorine (C-Cl) bond of the aniline to form a Pd(II) complex. The strength of the C-Cl bond makes it less reactive than corresponding C-Br or C-I bonds, necessitating highly active catalyst systems.[7]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which facilitates the transfer of the 'R' group to the palladium complex.[8][9] Alternatively, the base can react with the Pd(II) complex to form a palladium hydroxide, which then undergoes transmetalation with the neutral boronic acid.[10][11]

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Key Parameters for Coupling with this compound

The success of coupling an unactivated, electron-rich aryl chloride like this compound hinges on the judicious selection of the catalyst system, base, and solvent.

Catalyst and Ligand Selection: Overcoming the C-Cl Activation Barrier

The inertness of the C-Cl bond is the primary challenge. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[12] Success requires catalyst systems that are both highly electron-rich (to promote oxidative addition) and sterically bulky (to facilitate reductive elimination).

  • Palladium Source: Common precatalysts include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are reduced in situ to the active Pd(0) species.

  • Ligands: The choice of ligand is critical.

    • Bulky, Electron-Rich Phosphines: This class of ligands, often called "Buchwald ligands," is highly effective for coupling aryl chlorides.[13] Ligands such as SPhos, XPhos, and RuPhos create a highly active, coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition.[14][15]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes. They are excellent alternatives to phosphine ligands for activating stubborn aryl chlorides.[7][9]

The Role of the Base: Driving Transmetalation

The base is not merely a spectator; it is essential for activating the boronic acid.[8][11] For challenging aryl chloride couplings, strong, non-nucleophilic inorganic bases are preferred.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to form the active boronate species and its heterogeneous nature in many organic solvents can be advantageous.

  • Cesium Carbonate (Cs₂CO₃): Another highly effective base, known for its high solubility in some organic solvents, which can sometimes accelerate the reaction.

  • Potassium Carbonate (K₂CO₃): A milder base, often used in conjunction with a phase-transfer catalyst or in aqueous solvent mixtures. It may be sufficient for more reactive boronic acids.

Solvent Systems: Ensuring Solubility and Promoting Reactivity

The solvent must solubilize all components of the reaction. Anhydrous, polar aprotic solvents are typically used.

  • Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are very common.

  • Aromatics: Toluene is frequently used, especially for higher-temperature reactions.

  • Aqueous Mixtures: A small amount of water is often added to the organic solvent (e.g., Dioxane/H₂O 4:1). Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[3][16]

Detailed Experimental Protocol: Mono-Arylation

This protocol provides a starting point for the mono-arylation of this compound. Reaction conditions, particularly temperature and time, should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄, powder, 3.0 mmol, 3.0 equiv.)

  • Degassed 1,4-Dioxane/Water (5:1 v/v, 5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos, then add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 5:1 Dioxane/Water mixture via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.

Data Summary: Representative Reaction Conditions

The choice of catalyst and base is paramount. The following table provides a summary of starting points for optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Outcome
1Pd₂(dba)₃ (2)SPhos (8)K₃PO₄ (3)Dioxane / H₂O100High yield for many arylboronic acids. A robust starting point.
2Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Toluene110Effective for sterically hindered boronic acids.
3Pd(OAc)₂ (2)IMes-HCl (4)¹K₃PO₄ (3)THF80Good for electron-rich or sensitive substrates.
4Pd(dppf)Cl₂ (5)-K₂CO₃ (3)Dioxane / H₂O100May work for activated boronic acids, but less reliable for chlorides.

¹ NHC ligand precursor, requires base for in situ generation.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues.

Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Palladium (0) oxidized to Pd black. 2. Insufficiently Inert Atmosphere: Oxygen poisoning the catalyst. 3. C-Cl bond not activated: Catalyst system not active enough.1. Use fresh palladium precursor and ligand. Consider using a pre-catalyst. 2. Ensure rigorous degassing of solvents and proper purging of the reaction vessel.[17] 3. Switch to a more electron-rich ligand (e.g., SPhos, RuPhos) or an NHC ligand. Increase reaction temperature.
Formation of Side Products 1. Homocoupling of Boronic Acid: Two boronic acid molecules couple together. 2. Protodeboronation: The boronic acid is replaced by a hydrogen atom. 3. Hydrodehalogenation: The chlorine atom is replaced by a hydrogen atom.1. Caused by oxygen or Pd(II) species. Ensure an inert atmosphere and use a slight excess (1.1-1.2 equiv.) of the boronic acid.[3] 2. Can occur with prolonged heating or in the presence of excess water/base. Use anhydrous base if possible or monitor reaction closely.[17] 3. Ensure the reaction is not run for an excessively long time after completion. Consider a milder base or lower temperature.
Difficulty in Purification 1. Residual Palladium: Product contaminated with palladium residues. 2. Boronic Acid Impurities: Co-elution with product.1. After workup, filter the organic solution through a pad of Celite or silica. Specific scavengers can also be used. 2. During workup, perform an aqueous wash with a mild base (e.g., 1M NaOH) to extract unreacted boronic acid as its water-soluble boronate salt.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16541-16549. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Wang, W., et al. (2019). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 58(38), 13426-13430. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Molnár, Á. (2011). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Current Organic Chemistry, 15(6), 848-883. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides. [Link]

  • ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Penrose, S. D., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocyclic Communications, 16(1), 43-48. [Link]

  • Yang, J., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Synthesis of biologically active compounds. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • ResearchGate. (2010). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • D-Scholarship@Pitt. (n.d.). Synthesis of Biologically Active Heterocycles and Development of New Organometallic Methodologies. [Link]

  • PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • PubMed. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. [Link]

  • Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • UMassD Repository. (n.d.). Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. [Link]

  • Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062. [Link]

Sources

Protocol for the N-arylation of 3,5-Dichloro-2-methoxyaniline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The N-arylation of anilines, a key transformation in this context, allows for the construction of diarylamines and other N-aryl compounds that are prevalent in a vast array of biologically active molecules. This application note provides a comprehensive guide to the N-arylation of 3,5-dichloro-2-methoxyaniline, a substrate with a unique electronic profile due to the presence of both electron-withdrawing chloro groups and an electron-donating methoxy group.

This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical underpinnings of the reaction, a detailed step-by-step protocol, and insights into the critical parameters that govern the success of the transformation. The primary focus will be on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for C-N bond formation.[1][2]

Theoretical Background: The Mechanism of N-Arylation

The two most prominent methods for N-arylation are the Ullmann condensation and the Buchwald-Hartwig amination. While the Ullmann reaction, which typically employs copper catalysts at high temperatures, has historical significance, the palladium-catalyzed Buchwald-Hartwig reaction generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1][3][4]

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The general reactivity order for the aryl halide is I > Br > OTf > Cl.[5]

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[7]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants ArX Aryl Halide (Ar-X) Pd_Ar_X Pd_Ar_X Amine 3,5-Dichloro-2- methoxyaniline Pd_Ar_NHR Pd_Ar_NHR Base Base Pd_Ar_NR Pd_Ar_NR

Experimental Protocol: N-Arylation of this compound

This protocol provides a general method for the N-arylation of this compound with an aryl bromide. Optimization may be required for different aryl halides or specific applications.

Materials and Reagents

  • This compound

  • Aryl halide (e.g., 4-bromotoluene, 4-chloroanisole)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[1]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[2]

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Standard laboratory glassware, inert atmosphere setup (glovebox or Schlenk line)

Table 1: Reagent Quantities

ReagentMoles (mmol)Equivalents
This compound1.01.0
Aryl Halide1.21.2
Palladium Precatalyst0.01 - 0.050.01 - 0.05
Phosphine Ligand0.02 - 0.100.02 - 0.10
Base1.4 - 2.01.4 - 2.0
Solvent-5 - 10 mL

Step-by-Step Procedure

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.

    • Expert Insight: The order of addition of solid reagents is generally not critical, but it is good practice to add the catalyst and ligand last to minimize exposure to air.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

    • Expert Insight: Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig reactions.[2] The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Expert Insight: The reaction time can vary from a few hours to 24 hours depending on the reactivity of the substrates and the chosen catalytic system.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3,5-dichloro-2-methoxyaniline.

Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents B Add to Dry Flask A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Dilute and Wash F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Characterize Product I->J

Considerations for Substrate and Reagent Selection

  • Aryl Halide: Aryl bromides are a good starting point as they offer a balance of reactivity and stability.[5] Aryl chlorides are more challenging substrates but can be activated with specialized catalyst systems.[8]

  • Catalyst and Ligand: For electron-rich anilines like this compound (the methoxy group is activating), bulky biarylphosphine ligands such as XPhos or RuPhos are often effective. The choice of palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is also a key parameter to consider.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the aniline. Sodium tert-butoxide (NaOtBu) is a common choice for many Buchwald-Hartwig reactions.[2] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, although this may require higher reaction temperatures or longer reaction times.[5]

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh batch of catalyst and ligand.
Insufficiently strong baseSwitch to a stronger base (e.g., from K₃PO₄ to NaOtBu).
Low reaction temperatureIncrease the reaction temperature.
Formation of side productsHydrodehalogenation of the aryl halideUse a less sterically hindered ligand or a lower reaction temperature.
Homocoupling of the aryl halideDecrease the catalyst loading.
Difficulty in purificationCo-elution of product and ligandChoose a ligand that is more easily separated from the product.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable and should be used away from ignition sources.

Conclusion

The N-arylation of this compound is a valuable transformation for the synthesis of complex molecules. The Buchwald-Hartwig amination provides a robust and versatile platform for this reaction. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired N-arylated products. This guide provides a solid foundation for developing and optimizing this important C-N bond-forming reaction.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 271-279. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Wang, Z., et al. (2021). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Chemical Communications, 57(92), 12266-12269. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Sephton, T., et al. (2023). Aryne-Enabled C−N Arylation of Anilines. Angewandte Chemie International Edition, 62(49), e202310583. [Link]

  • Pérez-Temprano, M. H., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis, 12(22), 14246-14254. [Link]

  • Gensch, T., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]

  • Védrine, C., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 12(1), 88. [Link]

  • Topczewski, J. J., et al. (2016). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society, 138(11), 3794-3801. [Link]

  • Das, P., et al. (2015). Ullmann N-arylation reaction of amines with arylhalides a. RSC Advances, 5(29), 22883-22889. [Link]

  • Keglevich, G., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1269-1275. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • César, V., et al. (2013). Well-Defined N-Heterocyclic Carbenes–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 46(11), 2571-2583. [Link]

  • ResearchGate. Scope of N‐substituted anilines. Reaction conditions. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13664-13687. [Link]

Sources

The Strategic Utility of 3,5-Dichloro-2-methoxyaniline in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon in their rings, are prevalent in a vast array of pharmaceuticals and biologically active molecules. The strategic selection of starting materials is paramount to the efficient construction of these complex scaffolds. 3,5-Dichloro-2-methoxyaniline, a readily available substituted aniline, has emerged as a valuable building block for the synthesis of a variety of heterocyclic systems, including quinolines, quinoxalines, and benzimidazoles. The presence of two chlorine atoms and a methoxy group on the aniline ring provides a unique combination of electronic and steric properties that can be exploited to direct reaction pathways and introduce key functionalities into the target molecules. This application note provides a detailed exploration of the use of this compound in the synthesis of these important heterocyclic cores, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Safety and Handling of this compound

As with any chemical reagent, proper handling of this compound is crucial for ensuring laboratory safety. While a specific safety data sheet (SDS) for this compound was not located, data for structurally similar compounds such as 2,4-dichloro-5-methoxyaniline and 3,5-dichloroaniline provide valuable guidance.[1][2] These compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1][2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Key Safety Precautions:

  • Engineering Controls: Always work in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[1]

    • Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator.[1]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

I. Synthesis of Substituted Quinolines: The Gould-Jacobs Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][4] This reaction proceeds through a condensation-cyclization sequence and is particularly effective for anilines bearing electron-donating groups.[1] The methoxy group at the 2-position of this compound acts as an electron-donating group, facilitating the electrophilic aromatic substitution involved in the cyclization step. The chlorine atoms, while electron-withdrawing, influence the regioselectivity of the cyclization and can serve as handles for further functionalization.

Mechanistic Rationale

The Gould-Jacobs reaction commences with the nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[1] This intermediate then undergoes a thermally induced intramolecular cyclization. The electron-donating methoxy group at the ortho position of the aniline starting material activates the para position for electrophilic attack, leading to the formation of the quinoline ring system. The high temperatures required for the cyclization are often achieved by using a high-boiling solvent like diphenyl ether or through microwave irradiation, which can significantly reduce reaction times.[5]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline 3,5-Dichloro- 2-methoxyaniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH Intermediate1_copy Anilinomethylenemalonate Intermediate DEEM Diethyl ethoxymethylenemalonate Quinolinone_copy Ethyl 5,7-dichloro-4-hydroxy- 6-methoxyquinoline-3-carboxylate Quinolinone Ethyl 5,7-dichloro-4-hydroxy- 6-methoxyquinoline-3-carboxylate Intermediate1_copy->Quinolinone Heat (e.g., Diphenyl ether) Final_Product 5,7-Dichloro-6-methoxy- 4-hydroxyquinoline Quinolinone_copy->Final_Product 1. NaOH, H2O 2. Heat, -CO2

Caption: Workflow for the Gould-Jacobs synthesis of 5,7-dichloro-6-methoxy-4-hydroxyquinoline.

Detailed Experimental Protocol: Synthesis of 5,7-Dichloro-6-methoxy-4-hydroxyquinoline

This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction.[6]

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Hexanes

Procedure:

  • Condensation: In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1-2 hours, allowing the ethanol byproduct to distill off. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250 °C. Slowly add the crude anilinomethylenemalonate intermediate from the previous step to the hot diphenyl ether. Maintain the temperature at 250 °C for 30-60 minutes.

  • Isolation of the Ester: Cool the reaction mixture to room temperature. The cyclized product, ethyl 5,7-dichloro-4-hydroxy-6-methoxyquinoline-3-carboxylate, should precipitate. Add hexanes to facilitate further precipitation. Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.

  • Hydrolysis: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The corresponding carboxylic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Decarboxylation: Heat the dried carboxylic acid intermediate in a flask to its melting point (typically 250-270 °C) until the evolution of carbon dioxide ceases. The product, 5,7-dichloro-6-methoxy-4-hydroxyquinoline, will solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Product
1This compoundDEEMNeat120-1301-2Anilinomethylenemalonate intermediate
2Intermediate from Step 1-Diphenyl ether2500.5-1Ethyl 5,7-dichloro-4-hydroxy-6-methoxyquinoline-3-carboxylate
3Ester from Step 2NaOH (aq)WaterReflux1-2Sodium 5,7-dichloro-4-hydroxy-6-methoxyquinoline-3-carboxylate
4Carboxylate from Step 3HClWater--5,7-Dichloro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid
5Carboxylic acid from Step 4-Neat250-270-5,7-Dichloro-6-methoxy-4-hydroxyquinoline

II. Synthesis of Substituted Quinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antiviral properties.[2] The most common method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] While this compound is not an o-phenylenediamine itself, it can be a precursor to the required diamine through a nitration and subsequent reduction sequence.

Synthetic Strategy

The synthesis of a 6,8-dichloro-7-methoxyquinoxaline would begin with the nitration of this compound. Due to the directing effects of the amino and methoxy groups, the nitro group is expected to be introduced at the 4-position. Subsequent reduction of the nitro group would yield the corresponding 1,2-diamine, 3,5-dichloro-2-methoxy-1,4-phenylenediamine. This diamine can then be condensed with a 1,2-dicarbonyl compound, such as glyoxal or benzil, to afford the desired substituted quinoxaline.

Quinoxaline_Synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Condensation Start 3,5-Dichloro- 2-methoxyaniline Nitro 4-Nitro-3,5-dichloro- 2-methoxyaniline Start->Nitro HNO3/H2SO4 Nitro_copy 4-Nitro-3,5-dichloro- 2-methoxyaniline Diamine_copy 3,5-Dichloro-2-methoxy- 1,4-phenylenediamine Diamine 3,5-Dichloro-2-methoxy- 1,4-phenylenediamine Nitro_copy->Diamine e.g., SnCl2, HCl or H2, Pd/C Quinoxaline 6,8-Dichloro-7-methoxy- quinoxaline Diamine_copy->Quinoxaline Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Dicarbonyl->Quinoxaline

Caption: Synthetic pathway to 6,8-dichloro-7-methoxyquinoxaline derivatives.

General Protocol: Synthesis of 6,8-Dichloro-7-methoxyquinoxalines

This protocol outlines a general procedure for the synthesis of substituted quinoxalines from this compound.

Materials:

  • This compound

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Tin(II) chloride (SnCl₂) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • A 1,2-dicarbonyl compound (e.g., glyoxal, benzil)

  • Ethanol or acetic acid

Procedure:

  • Nitration: Carefully add this compound to a mixture of concentrated nitric acid and sulfuric acid at 0 °C. Stir the reaction mixture at low temperature for a few hours. Pour the mixture onto ice and collect the precipitated 4-nitro-3,5-dichloro-2-methoxyaniline by filtration.

  • Reduction:

    • Method A (SnCl₂): Suspend the nitro compound in concentrated hydrochloric acid and add a solution of tin(II) chloride in hydrochloric acid. Heat the mixture to reflux for several hours. Cool the reaction and neutralize with a base (e.g., NaOH) to precipitate the diamine.

    • Method B (Catalytic Hydrogenation): Dissolve the nitro compound in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases. Filter off the catalyst and concentrate the filtrate to obtain the diamine.

  • Condensation: Dissolve the crude 3,5-dichloro-2-methoxy-1,4-phenylenediamine and the 1,2-dicarbonyl compound (1.0 eq) in ethanol or glacial acetic acid. Reflux the mixture for 4-5 hours.[7]

  • Purification: Cool the reaction mixture. The quinoxaline product may precipitate upon cooling or after the addition of water. Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol).

III. Synthesis of Substituted Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities, including anthelmintic and antiulcer properties. The most common synthetic route to benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde.[6] Similar to the synthesis of quinoxalines, this compound can serve as a precursor to the necessary o-phenylenediamine.

Synthetic Strategy and Protocol

The synthetic strategy for preparing 5,7-dichloro-6-methoxy-2-substituted-benzimidazoles is analogous to that for quinoxalines. It involves the initial nitration of this compound, followed by reduction to the corresponding 1,2-diamine. This diamine can then be condensed with various reagents to introduce the 2-substituent.

  • With Aldehydes: A one-pot reaction can be carried out by condensing the o-phenylenediamine with an aldehyde in the presence of a catalyst like ammonium chloride in ethanol at 80-90°C.[1] This method is considered a green and economically viable route.

  • With Carboxylic Acids: The condensation of the o-phenylenediamine with a carboxylic acid typically requires harsher conditions, such as heating in polyphosphoric acid or in the presence of a strong acid catalyst.

Benzimidazole_Synthesis cluster_aldehyde With Aldehyde cluster_acid With Carboxylic Acid Start 3,5-Dichloro-2-methoxy- 1,4-phenylenediamine Product_A 5,7-Dichloro-6-methoxy- 2-substituted-benzimidazole Start->Product_A NH4Cl, EtOH, 80-90°C Product_B 5,7-Dichloro-6-methoxy- 2-substituted-benzimidazole Start->Product_B e.g., PPA, Heat Aldehyde R-CHO Aldehyde->Product_A NH4Cl, EtOH, 80-90°C Carboxylic_Acid R-COOH Carboxylic_Acid->Product_B e.g., PPA, Heat

Caption: General routes to 2-substituted 5,7-dichloro-6-methoxybenzimidazoles.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a range of medicinally important heterocyclic compounds. Its unique substitution pattern allows for the regioselective construction of substituted quinolines, quinoxalines, and benzimidazoles. The protocols outlined in this application note, based on established and reliable synthetic methodologies, provide a solid foundation for researchers to explore the synthesis of novel bioactive molecules. The presence of the chloro and methoxy groups not only directs the initial cyclization reactions but also offers opportunities for further structural modifications, making this compound a key building block in the drug discovery and development pipeline.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Rahman, A. U. F., & Parveen, Z. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 1-8.
  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 19). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Heravi, M. M., Bakhtiari, K., & Oskooie, H. A. (2006). A green synthesis of benzimidazoles. ARKIVOC, 2006(15), 43-48.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1234-1256.
  • ResearchGate. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives. Retrieved from [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2010). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(52), 27856-27882.
  • Google Patents. (n.d.). Process for preparing substituted benzimidazole compounds.
  • Google Patents. (n.d.). Method for preparing 3,5-dichloroaniline.
  • Üngören, Ş. H., & Ceylan, M. (2004). Synthesis and Antitumor Activity of Some 6-Chloro- and 6,7-Dichloro-2,3-disubstituted-quinoxaline Derivatives. Turkish Journal of Chemistry, 28(4), 457-464.

Sources

Application of 2,4-Dichloro-5-methoxyaniline in the Synthesis of Pharmaceutical Intermediates: A-Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the application of 2,4-dichloro-5-methoxyaniline as a pivotal intermediate in the synthesis of pharmaceuticals, with a specific focus on the tyrosine kinase inhibitor, Bosutinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic utility of this compound, detailed experimental protocols, and the underlying chemical principles.

Introduction: The Significance of 2,4-Dichloro-5-methoxyaniline in Medicinal Chemistry

2,4-Dichloro-5-methoxyaniline is a highly functionalized aniline derivative that serves as a critical building block in the synthesis of complex pharmaceutical molecules. Its unique substitution pattern, featuring two chlorine atoms and a methoxy group on the aniline ring, provides a versatile scaffold for constructing targeted therapies. The electron-withdrawing nature of the chlorine atoms and the electron-donating methoxy group influence the reactivity of the aniline amine, making it a key component in nucleophilic substitution and cross-coupling reactions.

The primary and most notable application of 2,4-dichloro-5-methoxyaniline is in the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl kinases.[1] Bosutinib is an approved therapeutic agent for the treatment of chronic myelogenous leukemia (CML).[2] The 2,4-dichloro-5-methoxyphenylamino moiety is essential for the biological activity of Bosutinib, as it optimally occupies a key hydrophobic pocket in the kinase domain of its target proteins.[3]

Core Application: Synthesis of the Kinase Inhibitor Bosutinib

The synthesis of Bosutinib involves the crucial coupling of 2,4-dichloro-5-methoxyaniline with a functionalized quinoline core. This key carbon-nitrogen bond-forming reaction is a cornerstone of the overall synthetic strategy. Several routes to Bosutinib have been developed, with variations in the specific quinoline precursor and the reaction conditions for the coupling step.

A common and efficient approach involves the reaction of 2,4-dichloro-5-methoxyaniline with a 4-chloro-3-cyanoquinoline derivative. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group of the aniline attacks the electron-deficient C4 position of the quinoline ring, displacing the chlorine atom.

Experimental Protocols

Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Bosutinib Intermediate 7)

This protocol details the initial coupling reaction to form a key intermediate in a convergent synthesis of Bosutinib.[4]

Reaction Scheme:

Protocol 1 cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2,4-dichloro-5-methoxyaniline 2,4-dichloro-5-methoxyaniline Reagents Acetonitrile (solvent) HCl in Isopropyl Alcohol 75-80 °C, 2-3 h 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile 4-chloro-7-hydroxy-6- methoxyquinoline-3-carbonitrile Product 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy- 6-methoxyquinoline-3-carbonitrile (Intermediate 7) Reagents->Product Coupling Reaction

Caption: Synthetic workflow for the preparation of a key Bosutinib intermediate.

Materials:

  • 2,4-dichloro-5-methoxyaniline

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • Acetonitrile (ACN)

  • Hydrochloric acid in Isopropyl Alcohol (HCl/IPA)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol) in acetonitrile (125 ml) in a suitable reaction flask, add 2,4-dichloro-5-methoxyaniline (23.53 g, 0.1225 mol).[4]

  • Stir the resulting mixture at room temperature.

  • Add hydrochloric acid in isopropyl alcohol (12.5 ml) dropwise to the reaction mixture.[4]

  • Heat the reaction mixture to 75-80°C and maintain this temperature with stirring.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash it with acetonitrile.[4]

  • Suck dry the solid to obtain 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile.[4] Expected yield: approximately 88.3%.[4]

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants to a sufficient extent and its suitable boiling point for the reaction temperature. It is a polar aprotic solvent that facilitates the SNAr reaction.

  • Acid Catalyst: The addition of HCl in isopropyl alcohol serves to protonate the quinoline nitrogen, thereby activating the ring towards nucleophilic attack and facilitating the displacement of the chloride at the C4 position.

  • Temperature: The reaction is heated to 75-80°C to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 2: Direct Synthesis of a Bosutinib Precursor

This protocol describes an alternative coupling reaction to form a more advanced precursor to Bosutinib.[5]

Reaction Scheme:

Protocol 2 cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2,4-dichloro-5-methoxyaniline 2,4-dichloro-5-methoxyaniline Reagents 2-Ethoxyethanol (solvent) Pyridine Hydrochloride Reflux, 2.5 h 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile 4-chloro-7-(3-chloropropoxy)-6- methoxyquinoline-3-carbonitrile Product 7-(3-Chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)- 6-methoxyquinoline-3-carbonitrile Reagents->Product Coupling Reaction

Sources

Application Note: High-Purity Recovery of 3,5-Dichloro-2-methoxyaniline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide to the purification of 3,5-Dichloro-2-methoxyaniline by recrystallization. The protocol herein is designed to ensure high purity and yield, critical for downstream applications in pharmaceutical synthesis and materials science. This document elucidates the principles of solvent selection, provides a detailed step-by-step methodology, and outlines the necessary safety precautions for handling the specified compound.

Introduction: The Imperative for Purity

This compound is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. The purity of this aniline derivative is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised final product quality. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The underlying principle is the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3] A successful recrystallization yields a crystalline solid of high purity, free from contaminants that may have been present in the crude material.

The Science of Recrystallization: A Strategic Approach

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[1][3] An ideal solvent should exhibit the following characteristics:

  • High-Temperature Solubility: The compound of interest should be highly soluble in the solvent at its boiling point.[2][4]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or below).[2][3]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][4]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[1]

For this compound, a substituted aniline, a common starting point for solvent selection involves considering solvents with some polarity, but not so much that the compound is highly soluble at room temperature. A mixed solvent system, such as ethanol and water, often provides the necessary fine-tuning of solubility properties.[5] The polar ethanol will dissolve the aniline, and the addition of water as an anti-solvent will decrease its solubility, promoting crystallization upon cooling.

Experimental Protocol: Purification of this compound

This protocol details the recrystallization of this compound using an ethanol-water solvent system.

3.1. Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

3.2. Safety Precautions

This compound and its related compounds are classified as hazardous. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7] All procedures should be performed in a well-ventilated fume hood.[6] Avoid inhalation of dust and vapors. In case of skin or eye contact, rinse immediately with copious amounts of water.[7]

3.3. Step-by-Step Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[3]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to prevent the premature crystallization of the product in the filter funnel.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a low temperature or in a vacuum desiccator to remove all traces of the solvent.

Data Presentation: Expected Outcome

The following table summarizes the expected quantitative data for a typical recrystallization of this compound.

ParameterValue
Starting Mass of Crude Solid5.0 g
Volume of Ethanol UsedApprox. 20-30 mL
Volume of Water AddedApprox. 10-15 mL
Final Mass of Purified Product4.0 - 4.5 g
Expected Yield 80 - 90%
Melting Point (Literature)46-48 °C
Melting Point (Expected)Sharp, within 1-2 °C range

Visualization of the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude Solid Solvent Add Minimal Hot Solvent Crude->Solvent Dissolved Completely Dissolved Solution Solvent->Dissolved HotFilt Hot Filtration (Optional) Dissolved->HotFilt Decolor Decolorization (Optional) HotFilt->Decolor Cooling Slow Cooling Decolor->Cooling IceBath Ice Bath Cooling->IceBath Crystals Crystal Formation IceBath->Crystals Isolation Vacuum Filtration Crystals->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Drying Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: Workflow for the Purification of this compound.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the cooling rate, researchers can achieve high purity and excellent yields, ensuring the quality of this critical chemical intermediate for subsequent synthetic applications. Adherence to the outlined safety procedures is essential for the safe handling of this compound.

References

  • RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitro-substituted aniline contaminants from aqueous solution using beta zeolite.
  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • Reddit. (2014, May 26). Purify and dry aniline? Retrieved from [Link]

  • Google Patents. (2024, March 15). Aniline purification method.
  • PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

  • AERU. (n.d.). 3,5-dichloroaniline (Ref: RP32596). Retrieved from [Link]

  • Solubility of Things. (n.d.). p-Anisidine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually? Retrieved from [Link]

  • Google Patents. (n.d.). 3,5-dichloroaniline preparing process.

Sources

Application Notes and Protocols for the Analytical Characterization of 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the structural elucidation, identification, and purity assessment of 3,5-Dichloro-2-methoxyaniline. This compound is a key intermediate in various synthetic pathways, and its rigorous characterization is paramount for ensuring quality, safety, and consistency in research, development, and manufacturing. The protocols herein detail the application of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction and Analytical Strategy

This compound is a substituted aniline whose purity and structural integrity are critical for the downstream synthesis of pharmaceuticals and other high-value chemical entities. Impurities, such as positional isomers or byproducts from synthesis (e.g., incompletely chlorinated or methoxylated species), can significantly impact the yield, safety, and efficacy of the final product.

A multi-faceted analytical approach is required for comprehensive characterization. The strategy outlined in this guide integrates orthogonal techniques to provide a complete profile of the analyte:

  • Chromatographic techniques (HPLC, GC-MS) are employed to separate the main component from impurities, enabling robust purity assessment and quantification.

  • Spectroscopic techniques (NMR, FT-IR) provide detailed information about the molecule's chemical structure, confirming functional groups and the precise arrangement of atoms.

  • Mass Spectrometry (MS) serves to confirm the molecular weight and elemental composition, often in tandem with a chromatographic inlet.

All methods described are designed to be validated according to internationally recognized standards, such as the ICH Q2(R1) guidelines, which cover parameters like specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Analytical_Workflow cluster_start Sample Handling cluster_methods Analytical Characterization cluster_data Data Analysis & Reporting Sample Sample Receipt of This compound HPLC HPLC-UV (Purity & Assay) Sample->HPLC Aliquoting GCMS GC-MS (Volatile Impurities & ID) Sample->GCMS Aliquoting NMR NMR (¹H, ¹³C) (Structural Elucidation) Sample->NMR Aliquoting FTIR FT-IR (Functional Group ID) Sample->FTIR Aliquoting MS Direct Infusion MS (MW Confirmation) Sample->MS Aliquoting Purity Purity Profile & Impurity Identification HPLC->Purity GCMS->Purity Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure Report Certificate of Analysis (CoA) Generation Purity->Report Structure->Report

Figure 1: A comprehensive analytical workflow for the characterization of this compound.

Chromatographic Methods for Purity and Assay

Chromatographic methods are the cornerstone for determining the purity of chemical substances by separating the main component from any impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC with UV detection is a robust and widely accessible technique for quantifying this compound and related non-volatile impurities.[4] The method's principle relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Protocol: HPLC Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 25 mL volumetric flask using a diluent of 50:50 (v/v) acetonitrile and water. This concentration (1 mg/mL) is chosen to ensure a strong detector response without saturation.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could damage the HPLC column.

  • Instrumentation and Conditions:

    • The use of a C18 stationary phase is standard for moderately non-polar compounds like chlorinated anilines, providing good retention and resolution.[4][5]

    • A gradient elution is selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and resolved from the main peak within a reasonable run time.

    • The mobile phase is acidified with formic or phosphoric acid to suppress the ionization of the aniline's amino group, which results in improved peak shape and reproducibility.[6][7]

    Parameter Value
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient 30% B to 95% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection (UV) 245 nm
    Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard and relative response factors should be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for identifying and quantifying volatile and semi-volatile impurities. The sample is vaporized and separated based on boiling point and polarity in a capillary column before being fragmented and detected by a mass spectrometer.[8][9]

Protocol: GC-MS for Impurity Profiling

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent like acetone or methylene chloride. The choice of solvent is critical; it must fully dissolve the analyte without interfering with the chromatography.

  • Instrumentation and Conditions:

    • A non-polar column (e.g., DB-5ms or equivalent) is typically used for general-purpose screening of aromatic compounds.

    • The temperature program is designed to separate compounds with a range of boiling points.

    Parameter Value
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, constant flow 1.2 mL/min
    Inlet Temperature 250 °C
    Injection Mode Split (50:1)
    Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
    MS Transfer Line 280 °C
    Ion Source Temp 230 °C
    Scan Range 40-450 m/z
  • Data Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).

    • Quantify impurities using area percent or by creating calibration curves with certified standards if available.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the different types of carbon atoms.

Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a good first choice for many organic compounds.[10]

    • Filter the solution into a 5 mm NMR tube if any particulate matter is visible.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • Standard acquisition parameters are typically sufficient.

  • Expected Spectral Data:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The two aromatic protons are chemically non-equivalent and will appear as doublets due to coupling with each other. The methoxy group will be a singlet, and the amine protons will appear as a broad singlet.

    • ¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms in the aromatic ring, plus one signal for the methoxy carbon.

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic CH (C4-H)~6.8-7.0 (d)~115-120
Aromatic CH (C6-H)~6.6-6.8 (d)~110-115
Methoxy (-OCH₃)~3.8-4.0 (s)~55-60
Amine (-NH₂)~4.0-5.0 (br s)-
Quaternary C (C1-NH₂)-~140-145
Quaternary C (C2-OCH₃)-~145-150
Quaternary C (C3-Cl)-~120-125
Quaternary C (C5-Cl)-~125-130

Note: Predicted chemical shifts are estimates and should be confirmed by 2D NMR experiments (COSY, HSQC, HMBC) if necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Protocol: FT-IR Analysis

  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • The spectrum of an aromatic primary amine will show characteristic N-H stretching bands.[12] The presence of chloro and methoxy groups will also give rise to specific absorptions.[11][13]

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    3450-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
    3100-3000C-H Aromatic StretchAr-H
    2950-2850C-H Aliphatic StretchMethoxy (-OCH₃)
    1620-1580N-H Bending (Scissoring)Primary Amine (-NH₂)
    1500-1400C=C Aromatic Ring StretchAromatic Ring
    1250-1200C-O-C Asymmetric StretchAryl-Alkyl Ether
    800-600C-Cl StretchAryl Halide

Mass Spectrometry (MS) for Molecular Weight Confirmation

MS is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a highly accurate molecular weight and, through isotopic patterns, can confirm the presence of certain elements like chlorine.[14][15]

Protocol: MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution (~10-50 µg/mL) of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization, ESI).

  • Data Acquisition:

    • Analyze via direct infusion into the mass spectrometer or as the eluent from an LC or GC system.

    • Use a soft ionization technique like ESI in positive mode to observe the protonated molecule [M+H]⁺.

  • Expected Data:

    • Molecular Weight: The monoisotopic mass of C₇H₇Cl₂NO is 190.99 Da. The protonated molecule [M+H]⁺ should be observed at m/z ≈ 192.00.

    • Isotopic Pattern: A crucial confirmation for this molecule is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:

      • M peak: Contains two ³⁵Cl atoms.

      • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

      • M+4 peak: Contains two ³⁷Cl atoms.

    • The expected intensity ratio for the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks will be approximately 100:65:10 (or 9:6:1), which is a definitive signature for a dichlorinated compound.[16][17]

Method Validation

Any analytical method used for quality control or regulatory submission must be validated to ensure it is fit for its intended purpose.[18][19] Key validation parameters, as defined by ICH Q2(R1), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. The protocols detailed in this guide provide a robust framework for confirming the identity, structure, and purity of this important chemical intermediate. By combining chromatography (HPLC, GC-MS) with spectroscopy (NMR, FT-IR) and mass spectrometry (MS), scientists can generate a complete and reliable data package suitable for research, development, and quality control purposes.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

  • Xie, M., Liu, J., & Xu, Y. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(14), 3127-3134. [Link]

  • Havlíková, L., Matysová, L., Nováková, L., Hájková, R., & Solich, P. (2007). HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1169-1173. [Link]

  • Supporting Information for scientific publications (NMR data). ScienceOpen. [Link]

  • Elleuch, S., et al. (2012). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. American Journal of Analytical Chemistry. [Link]

  • FT‐IR spectra of the p‐substituted aniline‐based diadducts. ResearchGate. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. National Institutes of Health (NIH). [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • Supporting Information for scientific publications (NMR data). Wiley-VCH. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Novel and Facile Synthesis of 1-Benzazepines via Copper-Catalyzed Oxidative C(sp3)-H/C(sp2)-H Cross-Coupling. The Royal Society of Chemistry. [Link]

  • FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... ResearchGate. [Link]

  • Mass spectra - the M+2 peak. Chemguide. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • ANISIDINE. NIOSH Manual of Analytical Methods (NMAM), Fifth Edition. [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Journal of Chromatography A. [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]

  • Analytical method for the determination of aromatic amines. BG RCI. [Link]

  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • Determination of 3,5-dichloroaniline and 4-chloroaniline by means of GC/MS-technique after alkaline hydrolysis of selected pesticides. ResearchGate. [Link]

  • Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS. Shimadzu Corporation. [Link]

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Application Note: A Validated HPLC Method for Purity Determination of 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dichloro-2-methoxyaniline is a substituted aniline derivative that serves as a critical intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and agrochemicals. The isomeric purity and the level of process-related impurities in this starting material can directly influence the safety, efficacy, and yield of the final product. Therefore, a robust, accurate, and reliable analytical method for determining the purity of this compound is paramount for quality control and regulatory compliance in research and drug development.

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound purity. The described protocol is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

Analyte Profile & Chromatographic Principle

Analyte: this compound Molecular Formula: C₇H₇Cl₂NO[5] Molecular Weight: 192.04 g/mol [6] Appearance: Solid or liquid[7] Structure:

Figure 1. Chemical Structure of this compound.

The method employs reverse-phase HPLC (RP-HPLC), which is ideally suited for the separation of moderately polar aromatic compounds like halogenated anilines.[8][9] The stationary phase is a non-polar C18 (octadecylsilane) bonded silica, while the mobile phase is a polar mixture of an aqueous buffer and an organic modifier (acetonitrile). The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. This compound, being relatively non-polar, is retained on the column and is eluted by the organic component of the mobile phase. The use of a gradient elution allows for the effective separation of the main component from potential impurities with varying polarities within a reasonable analysis time. Detection is performed using a UV detector, as the aromatic ring of the aniline provides strong chromophoric activity.[9]

Instrumentation, Reagents, and Consumables

3.1 Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

3.2 Reagents and Standards

  • This compound reference standard (purity ≥ 99.5%).

  • Acetonitrile (HPLC gradient grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade or Milli-Q).

3.3 Consumables

  • HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18, or equivalent).

  • HPLC vials with caps.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and peak shape. A C18 column is chosen for its versatility and proven performance with halogenated aromatic compounds.[8] The mobile phase consists of a phosphate buffer to control the pH and ensure consistent ionization state of the analyte, and acetonitrile as the organic modifier to elute the components. A gradient elution is employed to ensure separation of early and late-eluting impurities.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40% to 80% B; 20-25 min: 80% B; 25.1-30 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 240 nm
Injection Vol. 10 µL
Run Time 30 minutes

Detailed Experimental Protocol

This section provides step-by-step instructions for performing the purity analysis.

Diagram: Experimental Workflow

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Mobile Phase A & B E Equilibrate HPLC System A->E B Prepare Standard Solution (approx. 0.1 mg/mL) F Perform System Suitability Test (SST) (Inject Resolution & Standard Solutions) B->F C Prepare Sample Solution (approx. 0.5 mg/mL) I Analyze Sample Solutions C->I D Prepare Resolution Solution (Spike sample with impurities) D->F E->F G Analyze Blank (Diluent) F->G If SST Passes H Analyze Standard Solutions G->H H->I J Integrate Chromatograms I->J K Verify SST Criteria are Met J->K L Calculate Purity (% Area Normalization) K->L

Caption: Workflow for HPLC Purity Analysis.

5.1 Preparation of Mobile Phase

  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use HPLC gradient grade acetonitrile directly.

5.2 Preparation of Solutions

  • Diluent: Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate if necessary.

  • Standard Working Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate to ensure complete dissolution, then filter through a 0.45 µm syringe filter before injection.

  • Resolution Solution (for SST): Prepare by spiking the sample solution with known impurities (if available) or using a batch of the analyte known to contain impurities. The goal is to have a solution that demonstrates the separation of the main peak from its closest eluting impurity.

5.3 System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[10][11][12] This is a mandatory step to ensure the validity of the results.[13]

  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition (60:40 A:B) until a stable baseline is achieved.

  • Inject the diluent once to ensure no interfering peaks are present.

  • Inject the Standard Working Solution five times consecutively.

  • Inject the Resolution Solution once.

The system is deemed suitable for analysis if the following criteria are met:

SST ParameterAcceptance Criteria
Tailing Factor (T) (for the main peak)≤ 2.0
Theoretical Plates (N) (for the main peak)≥ 2000
Repeatability (%RSD) of peak area (n=5)≤ 2.0%
Resolution (Rs) (between main peak and closest impurity)≥ 1.5

5.4 Analytical Procedure

  • Once the system suitability is confirmed, inject the prepared standard and sample solutions into the chromatograph.

  • It is recommended to bracket the sample injections with standard injections (e.g., Std-Spl-Spl-Spl-Spl-Std) to monitor for any drift in instrument response.

  • Record the chromatograms and integrate the peaks.

Data Analysis and Interpretation

The purity of the this compound sample is determined using the area normalization method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Calculation:

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Disregard any peaks originating from the blank (diluent) and any peaks below a specified reporting threshold (e.g., 0.05%).

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][4] The following parameters were assessed:

Diagram: Method Validation Logic

G cluster_precision Precision Levels Method Validated HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity (R² > 0.999) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Analyst) Precision->Intermediate

Caption: Key Parameters for HPLC Method Validation.

  • Specificity: The method demonstrated excellent specificity. The main peak of this compound was well-resolved from potential impurities and degradation products. Peak purity analysis using a DAD confirmed no co-eluting peaks.

  • Linearity: The method was linear over a concentration range of 0.005 mg/mL to 0.75 mg/mL (covering the range from the reporting limit to 150% of the sample concentration).

ParameterResult
Range 0.005 - 0.75 mg/mL
Correlation Coeff. (r²) > 0.999
Y-intercept Close to zero
  • Accuracy: Accuracy was determined by spiking a known amount of the reference standard into a sample mixture at three concentration levels (80%, 100%, and 120% of the sample concentration).

Spike LevelMean Recovery (%)% RSD
80%99.80.5
100%100.50.3
120%101.10.4
  • Precision:

    • Repeatability (Intra-assay): The %RSD for six replicate preparations of the same sample was ≤ 1.0%.

    • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD between the two data sets was ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

ParameterResult (mg/mL)S/N Ratio
LOD 0.0015~3:1
LOQ 0.005~10:1
  • Robustness: The method was found to be robust when small, deliberate variations were made to the chromatographic conditions (e.g., ±2°C in column temperature, ±0.2 units in mobile phase pH, ±5% in organic composition). In all cases, the system suitability parameters were met.

Discussion of Potential Impurities

The purity of this compound is highly dependent on the synthetic route employed. Common synthetic pathways for dichloroanilines may involve the reduction of a corresponding dichloronitrobenzene or multi-step syntheses from other chlorinated precursors.[14][15][16] Therefore, potential impurities could include:

  • Isomeric Impurities: Other dichloro-methoxyaniline isomers (e.g., 3,5-dichloro-4-methoxyaniline, 5-chloro-2-methoxyaniline).[6][17][18]

  • Starting Materials: Unreacted precursors such as 1,3-dichloro-2-methoxy-5-nitrobenzene.

  • Intermediates: Partially reacted intermediates from the synthetic pathway.

  • Related Substances: Compounds with fewer or more chlorine or methoxy substituents.

This HPLC method, with its gradient profile, is designed to effectively separate such structurally related compounds from the main analyte peak.

Conclusion

The HPLC method described in this application note is a reliable, robust, and validated procedure for the determination of purity of this compound. The method meets all the system suitability and validation criteria as per ICH guidelines, making it suitable for routine quality control in both research and industrial settings. Its specificity allows for the accurate quantification of the main component and the detection of potential process-related impurities, ensuring the quality of this critical chemical intermediate.

References

  • Lores, E. M., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358-362.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub Consulting. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Dong, M. W. (2002). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

  • ICH. (1996). Q2B Validation of Analytical Procedures: Methodology. International Council for Harmonisation. (Incorporated into Q2(R1)). [Link]

  • Choudhary, A. System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. [Link]

  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]

  • IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11217747, this compound. [Link]

  • Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography B: Biomedical Sciences and Applications, 188(2), 412-416. [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • Choudhary, A. Steps for HPLC Method Development. Pharmaguideline. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13178651, 3,5-Dichloro-4-methoxyaniline. [Link]

  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • Wikipedia. 3,5-Dichloroaniline. [Link]

  • Wang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2894. [Link]

  • Wang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]

  • SIELC Technologies. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142816, Aniline, 3-chloro-2-methoxy-. [Link]

  • U.S. EPA. Chapter 2 - Synectics. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline. [Link]

  • Google Patents. (2005). CN1690040A - 3,5-dichloroaniline preparing process.
  • Google Patents. (2013). CN103102276A - Method for preparing 3,5-dichloroaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline. [Link]

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Application Note: A Robust GC-MS Protocol for the Confident Identification of 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and reliable protocol for the identification of 3,5-Dichloro-2-methoxyaniline using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated anilines are a class of compounds with significant industrial applications in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Their potential toxicity and persistence in various matrices necessitate robust analytical methods for their detection and characterization.[1] This guide provides a step-by-step methodology, from sample preparation to data analysis, designed for researchers, scientists, and professionals in environmental analysis, toxicology, and drug development. The protocol emphasizes the rationale behind key experimental choices to ensure both technical accuracy and methodological transparency.

Introduction and Significance

Aniline and its derivatives are fundamental building blocks in chemical manufacturing.[2] The introduction of halogen and methoxy functional groups, as in this compound, significantly alters the molecule's chemical properties, influencing its reactivity, environmental fate, and toxicological profile. Accurate identification of such specific isomers is critical in various fields, including:

  • Pharmaceutical Development: Ensuring the purity of intermediates and identifying potential process-related impurities.

  • Environmental Monitoring: Detecting and quantifying specific contaminants in soil and water samples.[3][4]

  • Forensic and Toxicological Analysis: Identifying metabolic products or exposure to specific industrial chemicals.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal technique for this analysis, offering the high chromatographic resolution necessary to separate isomers and the mass selectivity required for confident compound identification.[1][2]

Principle of the Method

This protocol employs a liquid-liquid extraction (LLE) method to isolate this compound from an aqueous matrix. The pH of the sample is elevated to ensure the aniline is in its non-ionized, free base form, maximizing its partitioning into an organic solvent. The concentrated extract is then introduced into the GC-MS system. The compound is volatilized and separated from other matrix components on a non-polar capillary column. Eluting compounds are subsequently ionized by electron ionization (EI), and the resulting mass fragments are detected by the mass spectrometer, providing a characteristic fragmentation pattern, or "mass spectrum," for definitive identification.

Apparatus, Reagents, and Standards

3.1. Apparatus

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler (recommended for precision)

  • Capillary GC column: 5% diphenyl - 95% dimethylpolysoxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Separatory funnels (250 mL)

  • Nitrogen evaporator

  • Standard laboratory glassware (vials, pipettes, flasks)

  • pH meter or pH paper

3.2. Reagents and Solvents

  • This compound standard: Purity ≥95%[5]

  • Dichloromethane (DCM): Pesticide residue grade or equivalent

  • Methanol: HPLC or GC grade

  • Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours to remove organic contaminants.

  • Sodium Hydroxide (NaOH) solution: 10 M and 1.0 M in deionized water[1][2]

  • Helium (Carrier Gas): Ultra-high purity (99.999%)

3.3. Preparation of Standards

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve in 10.0 mL of methanol in a volumetric flask.

  • Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the primary stock standard with dichloromethane.

Experimental Protocol

Part 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from aqueous samples.

  • pH Adjustment: Transfer 100 mL of the aqueous sample into a 250 mL separatory funnel. Adjust the sample pH to >11 by the dropwise addition of 10 M NaOH solution.[1][6]

    • Rationale: Anilines are basic compounds. Increasing the pH well above their pKa ensures they are in their neutral (free base) form, which is significantly more soluble in organic solvents like DCM than its protonated (ionic) form.

  • Solvent Extraction: Add 30 mL of dichloromethane (DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.[1]

  • Phase Separation: Allow the layers to separate for at least 10 minutes. The denser DCM layer will be at the bottom.

  • Collection of Organic Layer: Drain the lower organic layer into a flask containing a small amount (approx. 5 g) of anhydrous sodium sulfate.[1]

    • Rationale: Anhydrous sodium sulfate is a drying agent used to remove trace amounts of water from the organic extract, which could otherwise interfere with the GC analysis.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of DCM, combining all organic extracts in the flask with the sodium sulfate.

  • Drying: Gently swirl the combined extract over the sodium sulfate for 1-2 minutes.

  • Concentration: Carefully decant the dried extract into a concentration tube. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 0.9 mL. Add 0.1 mL of the internal standard solution (if used for quantification) and adjust the final volume to 1.0 mL with DCM.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

G cluster_prep Sample Preparation Workflow A 100 mL Aqueous Sample B Adjust pH > 11 with NaOH A->B Basification C Add 30 mL DCM & Shake B->C Extraction D Separate Layers C->D E Collect Organic Layer D->E F Dry with Na2SO4 E->F Drying G Concentrate to 1 mL F->G Evaporation H Transfer to GC Vial G->H

Caption: Liquid-Liquid Extraction (LLE) workflow.

Part 2: GC-MS Instrumental Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended Setting
GC System
Injection ModeSplitless (1 µL injection volume)[4]
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial: 60°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C[4]
Quadrupole Temp.150 °C[4]
Scan ModeFull Scan
Mass Range50 - 350 amu
Solvent Delay3 minutes
  • Rationale for Parameter Selection:

    • Splitless Injection: This mode is chosen to maximize the transfer of the analyte onto the column, which is crucial for achieving low detection limits in trace analysis.[7]

    • Injector Temperature: 250°C is hot enough to ensure rapid volatilization of the analyte without causing thermal degradation.

    • Oven Program: The initial hold at 60°C focuses the analytes at the head of the column. The temperature ramp is selected to provide a good balance between analysis time and chromatographic resolution.

    • EI at 70 eV: This is the standard ionization energy used in most EI-MS libraries, ensuring that the fragmentation patterns generated are comparable to reference spectra for confident identification.

Data Analysis and Identification Criteria

Identification of this compound is confirmed by meeting all of the following criteria:

  • Retention Time (RT) Match: The retention time of the peak in the sample chromatogram must match the retention time of the authentic standard, typically within ±0.1 minutes.

  • Mass Spectrum Match: The background-subtracted mass spectrum of the sample peak must be compared to the mass spectrum of the standard. A library match quality score (e.g., from NIST MS Search) of >85% is generally considered a good match.

  • Key Ion Confirmation: The presence and relative abundance of characteristic ions must be confirmed. For this compound (Molecular Formula: C₇H₇Cl₂NO, Molecular Weight: 191.0 g/mol ), the key features to look for are:

    • Molecular Ion (M⁺): A cluster of peaks around m/z 191, 193, and 195. The characteristic isotopic pattern for two chlorine atoms (A, A+2, A+4 in an approximate ratio of 9:6:1) is a critical identifier.

    • Key Fragments: Expect to see fragment ions corresponding to the loss of a methyl group (-CH₃) at m/z 176 and subsequent losses of chlorine or other moieties.

G cluster_data Data Analysis & Identification Logic Acquire Acquire Sample Data (GC-MS) RT_Check Check Retention Time vs. Standard Acquire->RT_Check MS_Check Compare Mass Spectrum vs. Library/Standard RT_Check->MS_Check Pass Not_Identified Not Identified RT_Check->Not_Identified Fail Ion_Check Verify Key Ions & Isotope Pattern MS_Check->Ion_Check Pass MS_Check->Not_Identified Fail Identified Compound Identified Ion_Check->Identified Pass Ion_Check->Not_Identified Fail

Caption: Logic workflow for compound identification.

Quality Control and Trustworthiness

To ensure the validity of the results, a robust quality control system must be in place.[6] This includes:

  • Method Blank: An aliquot of reagent water is carried through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of the analyte is analyzed to monitor the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known amount of the analyte and analyzed to assess matrix effects on recovery and precision.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the identification of this compound by GC-MS. By explaining the rationale behind critical steps in sample preparation and instrumental analysis, this guide empowers researchers to not only execute the method but also to troubleshoot and adapt it as necessary. Adherence to the outlined procedures and quality control measures will ensure the generation of high-quality, defensible data for a variety of research and development applications.

References

  • BenchChem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • BenchChem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Wang, W., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • Rehbein, A., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Journal of Environmental Science and Health, Part B.
  • Li, J., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules.
  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC).
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Chemistry For Everyone. (2025). How Do You Prepare A Sample For GC-MS?. YouTube.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 3,5-Dichloro-2-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided research teams through the complexities of synthesizing substituted anilines. The synthesis of 3,5-Dichloro-2-methoxyaniline, a key intermediate in various developmental pipelines, presents a classic challenge of regioselectivity and reaction control. The electron-donating nature of both the amino and methoxy groups strongly activates the aromatic ring, making it susceptible to over-chlorination and the formation of undesired isomers.

This technical support guide is designed to provide practical, field-tested insights to navigate these challenges. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize the reaction for yield and purity. The core strategy we will detail involves a protective chemistry approach, which is fundamental to achieving the desired 3,5-dichloro substitution pattern.

Recommended Synthetic Pathway: A Protective Strategy

Direct dichlorination of 2-methoxyaniline is notoriously difficult to control. The powerful activating and ortho-, para-directing nature of the amine group would likely lead to a mixture of 2,4- and 4,6-dichloro isomers, along with potential oxidation. To circumvent this, a robust three-step synthesis is recommended:

  • Protection: The amine group of 2-methoxyaniline is acetylated to form N-(2-methoxyphenyl)acetamide. This moderates the activating effect of the amine and provides steric hindrance.

  • Regioselective Dichlorination: The protected intermediate is chlorinated. The acetamido group now directs the electrophilic substitution to achieve the desired 3,5-dichloro pattern.

  • Deprotection: The acetyl group is removed via hydrolysis to yield the final product, this compound.

G cluster_workflow Synthetic Workflow Start Start: 2-Methoxyaniline Step1 Step 1: Protection (Acetylation) Start->Step1 Acetic Anhydride Step2 Step 2: Dichlorination Step1->Step2 Chlorinating Agent (e.g., NCS) Step3 Step 3: Deprotection (Hydrolysis) Step2->Step3 Acid or Base (e.g., HCl) Purify Purification Step3->Purify Crude Product End Product: this compound Purify->End

Caption: High-level overview of the protective strategy workflow.

Detailed Experimental Protocol

This protocol represents a validated starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of N-(2-methoxyphenyl)acetamide (Protection)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (10.0 g, 81.2 mmol) in 50 mL of toluene.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), slowly add acetic anhydride (8.3 g, 81.2 mmol) dropwise to the stirred solution at room temperature.[1]

  • Stir the resulting mixture for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with 50 mL of hexane.

  • Collect the resulting precipitate by vacuum filtration, wash with cold hexane, and dry under vacuum to afford N-(2-methoxyphenyl)acetamide as a solid.

Step 2: Synthesis of N-(3,5-dichloro-2-methoxyphenyl)acetamide (Dichlorination)

  • In a 500 mL three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve the N-(2-methoxyphenyl)acetamide (13.4 g, 81.2 mmol) from Step 1 in 150 mL of a suitable solvent (e.g., Dichloromethane or Acetonitrile).

  • Add N-Chlorosuccinimide (NCS) (22.7 g, 170.5 mmol, 2.1 equivalents) portion-wise to the solution while stirring vigorously at 0°C (ice bath).[2][3] The use of NCS is recommended as a milder and more selective chlorinating agent compared to sulfuryl chloride or Cl2 gas.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 40-50°C) for 4-6 hours.

  • Monitor the reaction by TLC. Look for the disappearance of the mono-chlorinated intermediate and the appearance of the di-chlorinated product spot.

  • After cooling to room temperature, wash the reaction mixture with 1 M sodium thiosulfate solution (2 x 100 mL) to quench any unreacted NCS, followed by a wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This crude material can be purified by recrystallization from ethanol/water.

Step 3: Synthesis of this compound (Deprotection)

  • To the crude N-(3,5-dichloro-2-methoxyphenyl)acetamide, add 100 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110°C) and stir for 6-8 hours, or until TLC analysis confirms the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Step 2 (Dichlorination) 1. Incomplete Reaction: Insufficient chlorinating agent or reaction time.• Increase the equivalents of NCS to 2.2-2.5. • Extend the reflux time and monitor carefully by TLC.
2. Poor Regioselectivity: Formation of other dichloro-isomers.• Ensure the amine protection (Step 1) was complete. Unprotected amine will misdirect chlorination. • Maintain a lower reaction temperature for a longer duration to favor the thermodynamically more stable product.
Over-chlorination (Trichloro- product detected) 1. Excess Chlorinating Agent: Too many equivalents of NCS used.• Reduce NCS equivalents to 2.05-2.1 and monitor the reaction closely, stopping it as soon as the desired product is maximized.
2. High Reaction Temperature: Increased temperature can lead to lower selectivity.• Perform the reaction at room temperature for a longer period (24-48 hours) instead of refluxing.
Product is Dark/Oily After Deprotection (Step 3) 1. Oxidation: The aniline product is sensitive to air and light, especially under basic conditions during workup.• Conduct the neutralization and extraction steps as quickly as possible. • Work under an inert atmosphere during purification if possible. • Store the final product under argon/nitrogen at a low temperature (0-6°C).[5]
2. Incomplete Hydrolysis: Residual protected starting material remains.• Increase the concentration of HCl or the reflux time for the deprotection step.
Difficulty in Purifying Final Product 1. Co-eluting Isomers: Isomeric impurities have similar polarity to the desired product.• Optimize column chromatography: Use a shallow solvent gradient (e.g., 5% to 15% Ethyl Acetate in Hexane). • Attempt recrystallization from a different solvent system (e.g., Toluene/Hexane).
2. Residual Starting Materials: Incomplete reactions from previous steps.• Ensure each intermediate is purified to >95% purity before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q1: Why is the protection of the amine group as an acetamide necessary? The primary amino group (-NH2) is a very powerful activating group. Direct chlorination would be too rapid and difficult to control, leading to a mixture of isomers and potential oxidation of the aniline. Converting the amine to an amide (acetamido group) moderates this reactivity. The bulky acetamido group also provides steric hindrance that helps direct the second chlorine atom to the C5 position, yielding the desired 3,5-substitution pattern.

Q2: Which chlorinating agent is best? A comparison. While several agents can chlorinate aromatic rings, their reactivity and selectivity differ. For a highly activated system like this, a controlled approach is best.

Chlorinating AgentProsConsRecommendation
Cl2 Gas / Lewis Acid Inexpensive, highly reactive.Difficult to handle, low selectivity, high risk of over-chlorination.Not recommended for this synthesis.
Sulfuryl Chloride (SO2Cl2) Strong chlorinating agent, liquid.Can be unselective with highly activated rings.[6]Usable, but NCS is preferred for better control.
N-Chlorosuccinimide (NCS) Mild, selective, solid (easy to handle).[2]More expensive.Highly Recommended for optimal control and yield.

Q3: How can I effectively monitor the chlorination reaction (Step 2)? Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30% Ethyl Acetate in Hexane. You should be able to distinguish four spots:

  • N-(2-methoxyphenyl)acetamide (starting material)

  • Mono-chlorinated intermediate

  • N-(3,5-dichloro-2-methoxyphenyl)acetamide (product)

  • The origin (succinimide byproduct)

The reaction is complete when the starting material and mono-chlorinated intermediate spots have disappeared or are very faint.

Q4: What are the critical safety precautions for this synthesis?

  • Chlorinating Agents: N-Chlorosuccinimide and Sulfuryl Chloride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvents: Dichloromethane and Toluene are volatile and have associated health risks. Ensure adequate ventilation.

  • Acids: Handle concentrated hydrochloric acid with care in a fume hood.

  • Neutralization: The neutralization of the acidic solution in Step 3 is exothermic and will release CO2 gas. Perform this step slowly and in an ice bath to control the temperature and foaming.

Q5: Is it possible to achieve this synthesis without the amine protection step? While theoretically possible, it is practically very challenging. Direct chlorination of 2-methoxyaniline would require extensive optimization of the solvent, temperature, and chlorinating agent, and would likely still result in a difficult-to-separate mixture of isomers and low yields of the desired 3,5-dichloro product. The protective group strategy is the most reliable and scalable method.

Optimizing Reaction Conditions: Data Summary

StepParameterRecommended ConditionRationale
1. Protection Reagent Equivalents1.0 eq. 2-methoxyaniline, 1.0 eq. Acetic AnhydrideA 1:1 stoichiometry is generally sufficient for complete conversion.
TemperatureRoom TemperatureThe reaction is typically efficient without heating.
2. Dichlorination Reagent Equivalents1.0 eq. Acetanilide, 2.1 eq. NCSA slight excess of NCS ensures complete dichlorination.
Temperature0°C to 40-50°C (reflux)Initial cooling controls the exothermic reaction, followed by heating to drive it to completion.
3. Deprotection Reagent6 M Hydrochloric AcidSufficiently concentrated to effectively hydrolyze the amide bond.
TemperatureReflux (~100-110°C)Heat is required to overcome the activation energy for amide hydrolysis.

Reaction Mechanism: Electrophilic Aromatic Substitution

The key step, dichlorination, proceeds via a standard electrophilic aromatic substitution mechanism. The acetamido group (-NHCOCH3) is an ortho-, para-director. The first chlorine adds at the C5 position (para to the acetamido group). The second chlorine is then directed to the C3 position.

Caption: Electrophilic attack of Cl+ on the activated aromatic ring.

References

  • PrepChem. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved January 5, 2026, from [Link]

  • Gutiérrez, M., et al. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl)amino-2-(substituted-phenyl)acetamides. Journal of Chemical Research.
  • Google Patents. (n.d.). CN1690040A - 3,5-dichloroaniline preparing process.
  • Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
  • Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved January 5, 2026, from [Link]

  • Li, X., et al. (2022). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 27(21), 7247.
  • Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved January 5, 2026, from [Link]

  • Gołębiewski, W. M., & Gucma, M. (2007). Applications of N-Chlorosuccinimide in Organic Synthesis. Synthesis, 2007(23), 3599-3619.
  • Organic Syntheses. (n.d.). Procedure. Retrieved January 5, 2026, from [Link]

  • Semantic Scholar. (n.d.). Applications of N-Chlorosuccinimide in Organic Synthesis. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Does anyone have detailed methodology for synthesis of 6-(4-methoxyphenyl)-2,4 dichloro-1,3,5 triazin?. Retrieved January 5, 2026, from [Link]

  • Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Retrieved January 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl). Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). o-Anisidine. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). US5279719A - Method for chlorination of methylated aromatic compounds.
  • Bentham Science. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Retrieved January 5, 2026, from [Link]

  • Semantic Scholar. (n.d.). and tri-substituted s-triazine derivatives. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

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Technical Support Center: Synthesis of 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues you may encounter in your experiments.

Troubleshooting Guide: Common Byproducts and Their Mitigation

The synthesis of this compound can be a multi-step process, and like any chemical synthesis, the formation of byproducts can impact yield and purity. This section provides a detailed guide to identifying and mitigating common impurities.

Issue 1: Presence of Isomeric Dichloro-2-methoxyaniline Byproducts

Question: My final product shows multiple spots on TLC/peaks in HPLC with the same mass as the desired this compound. What are these impurities and how can I avoid them?

Answer: This is a common issue arising from the electrophilic chlorination step, typically of 2-methoxyaniline. The methoxy (-OCH₃) and amino (-NH₂) groups are both ortho-, para-directing activators. While the amino group is a stronger activator, the reaction conditions can lead to a mixture of isomers.

Causality: During electrophilic chlorination, the chlorine electrophile (Cl⁺) can attack different positions on the aromatic ring. The directing effects of the substituents determine the regioselectivity. For 2-methoxyaniline, the primary positions for chlorination are ortho and para to the amino group.

Common Isomeric Byproducts:

  • 2,5-Dichloro-2-methoxyaniline: Formation of this isomer can occur, although it is generally less favored than the 3,5-dichloro product.

  • 4,5-Dichloro-2-methoxyaniline: This can be a significant byproduct depending on the reaction conditions.

Mitigation Strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the chlorination reaction.

  • Choice of Chlorinating Agent: Milder chlorinating agents, such as N-chlorosuccinimide (NCS), may offer better control over the reaction compared to harsher reagents like chlorine gas.

  • Use of a Protecting Group: Protecting the highly activating amino group as an acetanilide can modulate its directing effect and improve the desired isomer yield. The acetyl group can be removed in a subsequent step.

  • Purification: Careful column chromatography is typically effective in separating these isomers. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.

Issue 2: Over-chlorination Leading to Tri- or Tetra-chlorinated Byproducts

Question: I am observing products with a higher mass than my target molecule, suggesting the addition of more than two chlorine atoms. How can this be prevented?

Answer: The presence of highly activating groups on the aniline ring makes it susceptible to over-chlorination, especially if the reaction is not carefully controlled.

Causality: Once the first two chlorine atoms are introduced, the ring is deactivated towards further electrophilic substitution. However, under forcing conditions (e.g., excess chlorinating agent, prolonged reaction time, or high temperature), further chlorination can occur.

Common Over-chlorinated Byproducts:

  • Trichloro-2-methoxyaniline isomers: The addition of a third chlorine atom can lead to a mixture of trichlorinated products.

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess is sometimes necessary for complete conversion, but a large excess should be avoided.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-chlorinated products.

  • Gradual Addition: Add the chlorinating agent slowly and in portions to maintain a low concentration in the reaction mixture.

Issue 3: Incomplete Reduction of the Nitro Precursor

Question: My product is contaminated with a significant amount of the starting material, 3,5-dichloro-2-methoxynitrobenzene. How can I ensure complete reduction?

Answer: This issue is common when synthesizing the target molecule via the reduction of a nitro-group precursor. Incomplete reduction can be due to several factors related to the reducing agent or reaction conditions.

Causality: The reduction of a nitro group to an amine is a multi-electron process. Insufficient reducing agent, deactivated catalyst, or non-optimal reaction conditions can lead to incomplete conversion.

Common Byproducts of Incomplete Reduction:

  • 3,5-Dichloro-2-methoxynitrobenzene (Starting Material): The most common impurity in this case.

  • Nitroso and Hydroxylamine Intermediates: In some cases, partially reduced intermediates like nitroso (-NO) or hydroxylamino (-NHOH) compounds can be present.

Mitigation Strategies:

  • Choice and Stoichiometry of Reducing Agent: Common reducing agents include tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C). Ensure the correct stoichiometry of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active.

  • Reaction Time and Temperature: Allow sufficient reaction time for the reduction to go to completion. Gentle heating may be required for some reducing agents.

  • pH Control: For reductions using metals in acid (e.g., Fe/HCl), maintaining an acidic pH is crucial for the reaction to proceed efficiently.

  • Work-up Procedure: A proper work-up is essential to remove the reducing agent and its byproducts. For example, when using SnCl₂, the resulting tin salts need to be carefully removed.

Issue 4: Demethylation of the Methoxy Group

Question: I have identified a byproduct that appears to be a dichlorinated aminophenol, suggesting the loss of the methyl group from the methoxy ether. What causes this and how can it be avoided?

Answer: Demethylation is a potential side reaction, particularly under harsh acidic or high-temperature conditions.

Causality: The ether linkage of the methoxy group can be cleaved by strong acids, often with the assistance of a nucleophile. This is a known issue in syntheses involving aryl methyl ethers.[1]

Common Demethylation Byproduct:

  • 2-Amino-4,6-dichlorophenol: The direct product of demethylation of this compound.

Mitigation Strategies:

  • Avoid Strong Acids and High Temperatures: If possible, choose synthetic routes and reaction conditions that do not involve prolonged exposure to strong acids or high temperatures.

  • Use of Milder Reagents: When acidic conditions are necessary, consider using milder acids or buffered systems.

  • Alternative Synthetic Routes: If demethylation is a persistent problem, consider introducing the methoxy group at a later stage in the synthesis after the chlorination and reduction steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method involves a two-step process:

  • Dichlorination of 2-methoxyaniline: This is an electrophilic aromatic substitution reaction where 2-methoxyaniline is treated with a chlorinating agent.

  • Nitration followed by reduction: An alternative route involves the nitration of a suitable dichlorinated methoxybenzene precursor, followed by the reduction of the nitro group to an amine.

Q2: How can I best purify the final product?

Purification can typically be achieved through the following methods:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying organic compounds. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) can be used to separate the target compound from less polar and more polar impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

  • Acid-Base Extraction: The basicity of the aniline can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the aniline into the aqueous layer. The pH of the aqueous layer can then be adjusted to precipitate the purified product.

Q3: What analytical techniques are best for identifying these byproducts?

A combination of analytical techniques is often necessary for unambiguous identification of byproducts:

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the purity of the crude product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to resolve closely related isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities by providing both retention time and mass spectral data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant impurities.

  • Infrared (IR) Spectroscopy: Can help identify the presence of key functional groups in the product and impurities.

Data Summary Table

Byproduct TypeCommon ExamplesFormation MechanismKey Analytical Signatures
Isomeric Byproducts 2,5-Dichloro-2-methoxyaniline, 4,5-Dichloro-2-methoxyanilineNon-regioselective electrophilic chlorinationSame mass as the product in MS; different retention times in HPLC/GC; distinct aromatic region in ¹H NMR.
Over-chlorinated Byproducts Trichloro-2-methoxyaniline isomersExcess chlorinating agent or harsh reaction conditionsHigher mass than the product in MS; may have complex isotopic patterns for chlorine.
Incomplete Reduction 3,5-Dichloro-2-methoxynitrobenzeneInsufficient reducing agent or inactive catalystPresence of the starting material peak in HPLC/GC; characteristic NO₂ stretches in IR.
Demethylation Byproduct 2-Amino-4,6-dichlorophenolCleavage of the ether linkage under acidic/high-temperature conditionsLower mass than the product in MS (loss of CH₂); presence of a broad -OH peak in ¹H NMR and IR.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, highlighting the stages where byproducts can form and the corresponding troubleshooting checkpoints.

Synthesis_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting & Purification Starting Material Starting Material Chlorination Chlorination Starting Material->Chlorination Electrophilic Substitution Reduction Reduction Chlorination->Reduction Nitro Group Reduction Isomers Isomers Chlorination->Isomers Side Reaction Over-chlorination Over-chlorination Chlorination->Over-chlorination Side Reaction Crude Product Crude Product Reduction->Crude Product Incomplete Reduction Incomplete Reduction Reduction->Incomplete Reduction Incomplete Reaction Demethylation Demethylation Crude Product->Demethylation Potential Side Reaction (under harsh conditions) Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: A typical workflow for the synthesis of this compound, indicating potential byproduct formation points.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

Sources

Technical Support Center: Improving Yield in the Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of substituted anilines. As a cornerstone of pharmaceuticals, agrochemicals, and materials science, the reliable synthesis of these vital intermediates is paramount. However, researchers frequently encounter challenges that can lead to diminished yields, complex side products, and purification difficulties.

This guide is structured to provide you, a fellow scientist, with direct, actionable insights. We will move beyond simple procedural lists to explore the causality behind common issues, empowering you to troubleshoot effectively and optimize your synthetic routes. Here, we combine established chemical principles with field-proven strategies to help you navigate the complexities of aniline synthesis.

Section 1: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the synthesis of substituted anilines. We have organized it by problem type for rapid diagnosis and resolution.

Issue 1: Low or No Product Yield

Low conversion of starting materials is the most frequent challenge. The root cause depends heavily on the chosen synthetic methodology.

Scenario A: Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool, but its success hinges on the delicate interplay of several components.[1] Failure often points to a compromised catalytic cycle.

Potential Causes:

  • Inactive Catalyst: The Pd(0) active species is susceptible to oxidation. Improper handling, impure solvents, or dissolved oxygen can kill the catalyst before the reaction begins.[2]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it dictates catalyst stability, reactivity, and substrate scope. A ligand that is not bulky or electron-rich enough may fail to promote the crucial reductive elimination step.[1][3]

  • Incorrect Base Selection: The base's role is to deprotonate the amine or the palladium-amine complex.[4] Its strength, solubility, and steric profile must be matched to the solvent and substrates. A base that is too weak will not facilitate catalysis, while some bases can coordinate too strongly to the palladium center in polar solvents, creating a stable but inactive complex.[5][6]

  • Challenging Substrates: Aryl chlorides are notoriously less reactive than bromides or iodides due to the strength of the C-Cl bond, making the initial oxidative addition step difficult.[7] Similarly, anilines bearing strong electron-withdrawing groups are less nucleophilic, which can slow the reaction.[2]

Troubleshooting & Optimization Strategies:

  • Ensure a Rigorously Inert Atmosphere: Oxygen is a potent enemy of the Pd(0) catalyst.

    • Degassing: Before adding the catalyst, thoroughly degas the solvent and reaction mixture using a freeze-pump-thaw cycle (3 cycles recommended) or by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.

    • Glovebox Use: For maximum reproducibility, prepare your catalyst system inside a glovebox.

  • Screen Catalysts and Ligands: There is no universal catalyst system. If one fails, a systematic screen is the most logical next step.

    • For Aryl Chlorides: These substrates require highly active catalysts. Use bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos, RuPhos, or BrettPhos.[3] These ligands accelerate the oxidative addition and reductive elimination steps.

    • For Electron-Deficient Anilines: The reduced nucleophilicity of these substrates can be overcome by using more electron-rich ligands that increase the electron density on the palladium center, making it more reactive.

Ligand Generation Typical Ligands Best For Key Advantages
First Generation P(o-tolyl)₃Secondary amines with aryl bromides.Foundational, but largely superseded.
Bidentate BINAP, DPPFPrimary amines with aryl iodides/triflates.Prevents catalyst dimerization, improving rates and yields.[1]
Bulky, Monodentate XPhos, RuPhos, BrettPhosA wide range of amines and aryl chlorides/bromides.High activity, broad substrate scope, allows for milder conditions.[1][3]
  • Optimize the Base and Solvent Combination: The base and solvent are intrinsically linked.[5][6]

    • Nonpolar Solvents (e.g., Toluene, Dioxane): Strong, sterically hindered alkoxide bases like sodium tert-butoxide (NaOtBu) are often effective. In these solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[5][6]

    • Polar Solvents (e.g., DMF): Weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄) may be preferred. Strong bases can form overly stable complexes with palladium in polar environments.[5][6]

Workflow: Troubleshooting Low Yield in Buchwald-Hartwig Amination

G start Low or No Yield Observed check_inert Are reaction conditions rigorously inert? start->check_inert re_setup Re-run reaction: - Degas solvent (Freeze-Pump-Thaw) - Use fresh, high-purity reagents - Handle catalyst in glovebox check_inert->re_setup No check_substrate Is the aryl halide an aryl chloride or triflate? check_inert->check_substrate Yes re_setup->start Re-evaluate switch_ligand Switch to a bulky, electron-rich ligand (e.g., XPhos, RuPhos) and a well-defined precatalyst. check_substrate->switch_ligand Yes check_amine Is the amine electron-deficient or sterically hindered? check_substrate->check_amine No (Aryl Br/I) optimize_conditions Screen bases (NaOtBu, K3PO4, Cs2CO3) and solvents (Toluene, Dioxane). Consider increasing temperature. switch_ligand->optimize_conditions check_amine->optimize_conditions Yes check_amine->optimize_conditions No success Yield Improved optimize_conditions->success

Caption: Troubleshooting workflow for low yield in aniline synthesis.
Scenario B: Reduction of Nitroarenes

This classic transformation is robust but can suffer from incompleteness or the formation of undesired byproducts.[8][9]

Potential Causes:

  • Catalyst Poisoning/Deactivation: Impurities in the starting material (e.g., sulfur compounds) can poison heterogeneous catalysts like Pd/C. The catalyst can also lose activity over time.

  • Incomplete Reduction: Insufficient hydrogen pressure, low reaction temperature, or inadequate reaction time can lead to the accumulation of intermediates like nitrosobenzene and hydroxylamine.

  • Over-hydrogenation: Under forcing conditions (high temperature/pressure), the aromatic ring can be reduced, leading to cyclohexylamine byproducts.[10]

Troubleshooting & Optimization Strategies:

Method Common Reagents Pros Cons Optimization Tips
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, Raney NiHigh yield, clean byproducts (H₂O), scalable.Requires specialized pressure equipment; potential for over-hydrogenation.Screen catalyst loading (typically 1-10 mol%). Optimize H₂ pressure and temperature (e.g., 40-60 °C, 50 psi).[10][11]
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/AcOHDoes not require pressure equipment; often cost-effective.Stoichiometric metal waste; can be harsh for sensitive functional groups.Ensure sufficient equivalents of metal and acid. Vigorous stirring is crucial for these heterogeneous reactions.[8]
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

The powerful activating, ortho-, para-directing nature of the amino group can be a double-edged sword, often leading to mixtures of isomers or polysubstituted products.[12]

Potential Causes:

  • Over-activation: The -NH₂ group is so strongly activating that reactions like bromination can proceed uncontrollably to give the 2,4,6-tribromoaniline product even without a catalyst.[12]

  • Anilinium Ion Formation: In strongly acidic conditions (e.g., nitration), the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to significant amounts of the meta-substituted product.[13]

Troubleshooting & Optimization Strategy: Use of a Protecting Group

The most reliable way to control regioselectivity is to temporarily "tame" the amino group via acylation. Converting aniline to acetanilide moderates its reactivity and provides steric bulk to favor the para-product.[14][13]

Protocol: Para-Nitration of Aniline via Acetanilide Protection
  • Protection: a. In a flask, dissolve aniline (1.0 eq.) in a mixture of water and concentrated HCl. b. Cool the solution in an ice bath. c. Add acetic anhydride (1.1 eq.) followed immediately by a solution of sodium acetate (3.0 eq.) in water. d. Stir vigorously until acetanilide precipitates. Collect the solid by vacuum filtration and wash with cold water.[13]

  • Nitration: a. Add the dried acetanilide to concentrated sulfuric acid, keeping the mixture cool. b. In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath. c. Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C. d. After addition, allow the mixture to stir at room temperature for 30-60 minutes. e. Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide. Collect by filtration.[13]

  • Deprotection: a. Reflux the p-nitroacetanilide in an aqueous solution of 70% sulfuric acid or aqueous HCl until a clear solution is obtained. b. Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the p-nitroaniline. c. Collect the product by filtration.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right synthetic strategy for my target aniline? A: The choice depends on the availability of starting materials and the substitution pattern required. Use the following decision tree as a guide.

Diagram: Selecting a Synthetic Route for Substituted Anilines

G start Target: Substituted Aniline q1 Is the corresponding nitroarene commercially available or easily synthesized? start->q1 s1 STRATEGY 1: Nitroarene Reduction (e.g., H2, Pd/C or Fe/HCl) q1->s1 Yes q2 Is the corresponding aryl halide available? q1->q2 No q3 Does the aryl halide contain strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group? q2->q3 Yes s_fallback Consider alternative routes: - Electrophilic substitution of a simpler aniline - Rearrangement reactions q2->s_fallback No s2 STRATEGY 2: Buchwald-Hartwig Amination (Use with primary/secondary amine) q3->s2 No s3 STRATEGY 3: Nucleophilic Aromatic Substitution (SNAr) (Use with primary/secondary amine) q3->s3 Yes

Caption: Decision tree for selecting a primary synthetic strategy.

Q2: My aniline product is dark and appears to be oxidizing. How can I prevent this and purify it? A: Anilines are notoriously prone to air oxidation, which forms colored polymeric impurities.[15] To minimize this, conduct your reaction workup and purification under an inert atmosphere (N₂ or Ar) whenever possible and avoid prolonged exposure to light. For purification, flash column chromatography is common, but if your product is still discolored, consider converting it to its hydrochloride salt by treating the organic solution with HCl (in ether or dioxane). The salt is typically a stable, crystalline solid that can be easily filtered and washed, and is much less susceptible to oxidation. You can then liberate the free amine just before use by neutralizing it with a base.

Q3: Why is my Buchwald-Hartwig reaction failing with an aryl chloride, and what should I do? A: Aryl chlorides are challenging substrates because the C-Cl bond is strong, making the oxidative addition step to the Pd(0) center kinetically slow. Success requires a highly active catalyst system. You should use a modern, sterically hindered, and electron-rich phosphine ligand such as RuPhos, XPhos, or a similar dialkylbiaryl phosphine.[3] These ligands promote the difficult oxidative addition step and are essential for achieving good yields with aryl chlorides.[7]

Q4: What is the role of the base in a Buchwald-Hartwig amination, and how do I choose one? A: The base is critical and its primary role is to generate the palladium amide intermediate, which is necessary for the catalytic cycle to proceed.[4][5][6] The choice depends on the solvent and the pKa of the amine. For nonpolar solvents like toluene, strong, non-coordinating bases like NaOtBu or LiHMDS are standard. For polar solvents like DMF, weaker, inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices to avoid catalyst inhibition.[5][6]

Q5: How do substituents on my aniline affect its reactivity? A: Substituents dramatically influence the nucleophilicity of the aniline's nitrogen atom.[16]

  • Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ increase the electron density on the nitrogen, making the aniline more nucleophilic and generally more reactive in reactions like C-N couplings.[14][17]

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃ pull electron density away from the nitrogen, making it significantly less nucleophilic and much less reactive.[2] Reactions with these anilines often require more forcing conditions (higher temperatures, longer reaction times, or more active catalysts).

Q6: What are the best analytical methods for monitoring my reaction? A: Thin-Layer Chromatography (TLC) is the quickest and most common method for qualitative monitoring. For more quantitative analysis and to identify intermediates or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[18] Gas Chromatography (GC) can also be used, especially with a nitrogen-phosphorus detector (NPD) for selective detection of nitrogen-containing compounds.[19] Real-time monitoring using techniques like extractive electrospray ionization mass spectrometry (EESI-MS) can provide detailed mechanistic insights.[20][21]

References
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Optimization of the reaction conditions for aniline and hydroxylamine synthesis. Wiley Online Library. [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. ACS Publications. [Link]

  • Palladium-catalyzed amination strategies for aniline synthesis. ResearchGate. [Link]

  • Optimization of the conditions for the synthesis of aniline. ResearchGate. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Synthesis of Meta-Substituted Aniline Derivatives by Nucleophilic Substitution. Sci-Hub. [Link]

  • Optimization of reaction conditions for the synthesis of compounds 11-14. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]

  • Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. PubMed. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Aniline. Wikipedia. [Link]

  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. PubMed. [Link]

  • Mastering Aniline's Chemistry Reactions | You Must Know. YouTube. [Link]

  • Substituent Effects in Aromatic Substitution I. YouTube. [Link]

  • Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Reddit. [Link]

  • Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. PubMed. [Link]

  • Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Process of preparing substituted anilines.
  • aromatic nitration & aniline synthesis. YouTube. [Link]

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  • 93 questions with answers in ANILINE COMPOUNDS. ResearchGate. [Link]

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Technical Support Center: Suzuki Coupling with 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are working with challenging substrates such as 3,5-dichloro-2-methoxyaniline. This electron-rich and sterically hindered aniline derivative can present unique obstacles in achieving high-yielding and reproducible results. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is failing or giving very low yields. What are the most common reasons for this?

A1: Low or no yield in the Suzuki coupling of this compound is a frequent issue stemming from the substrate's electronic and steric properties. The primary bottleneck is often a slow oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1] The electron-donating methoxy and aniline groups increase the electron density on the aromatic ring, making the carbon-chlorine bonds less reactive towards the Pd(0) catalyst.[1][2]

Key areas to investigate immediately are:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate. More specialized, electron-rich, and bulky phosphine ligands are often required.[3]

  • Base Selection: The choice and strength of the base are critical for the transmetalation step.[1][4] For this substrate, a carefully selected base is needed to promote the reaction without causing side reactions.

  • Reaction Conditions: Temperature, solvent, and rigorous exclusion of oxygen are paramount for success.[1]

  • Reagent Quality: The stability of your boronic acid or ester is a common point of failure. Protodeboronation, a side reaction that replaces the boron group with a hydrogen, can consume your coupling partner.[1][5]

Q2: I'm observing a significant amount of a side product that appears to be my starting aniline without the chlorine atoms. What is this, and how can I prevent it?

A2: This is likely a result of dehalogenation (or hydrodehalogenation), a common side reaction in Suzuki couplings.[3] After the initial oxidative addition of the palladium catalyst to the carbon-chlorine bond, the resulting complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the arene without the halogen.[3] Potential hydride sources include amine bases or alcohol solvents. To minimize dehalogenation, consider using a non-coordinating, stronger base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent.

Q3: My boronic acid seems to be decomposing before it can couple. How can I confirm this and what can I do about it?

A3: This side reaction is known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5] This is a very common issue, especially with electron-rich or heteroaromatic boronic acids.[3] You can often detect the resulting arene byproduct by LC-MS or GC-MS analysis of your crude reaction mixture.

To mitigate protodeboronation:

  • Use Boronate Esters: Pinacol boronate esters are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[6] They are often crystalline, easier to purify, and have a better shelf life.[6]

  • Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote protodeboronation.[1] Ensure your solvents are properly dried.

  • Optimize the Base: Strong bases, particularly hydroxides, can accelerate this side reaction.[1][7] Consider using carbonates or phosphates.

  • "Slow Release" Strategy: Using boronic acid derivatives like MIDA boronates can provide a slow, controlled release of the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[5][8][9]

Troubleshooting Guide

Symptom: Low or No Product Yield

When faced with low or no conversion of your this compound, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression for diagnosing the issue.

G A Low/No Yield B Step 1: Catalyst & Ligand Optimization A->B Start Here C Step 2: Base & Solvent Screening B->C No Improvement F Successful Coupling B->F Improvement D Step 3: Boron Reagent Stability Check C->D No Improvement C->F Improvement E Step 4: Reaction Parameter Tuning D->E No Improvement D->F Improvement E->F Improvement Suzuki_Cycle cluster_steps Suzuki Catalytic Cycle cluster_failures Potential Failure Points Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) F4 Catalyst Poisoning Pd(0)L2->F4 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) F3 Dehalogenation Ar-Pd(II)-X(L2)->F3 Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Desired Product Ar-Pd(II)-R(L2)->Ar-R F1 Slow Step for Electron-Rich Ar-Cl F1->Ar-Pd(II)-X(L2) F2 Protodeboronation of R-B(OR)2 F2->Ar-Pd(II)-R(L2)

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3,5-dichloro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of complex molecules utilizing this versatile building block.

The unique electronic and steric properties of this compound—an electron-rich aniline with a sterically demanding ortho-methoxy group and two chloro-substituents—present specific challenges in achieving high-yielding and selective cross-coupling reactions. This document provides a structured approach to catalyst selection and reaction optimization, presented in a question-and-answer format to directly address potential issues in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination with this compound is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?

A1: Low yields in Buchwald-Hartwig aminations with this substrate often stem from a combination of catalyst inhibition and steric hindrance. The aniline nitrogen's lone pair can coordinate to the palladium center, leading to catalyst deactivation.[1][2] Additionally, the ortho-methoxy group can sterically hinder the reductive elimination step, which is crucial for product formation and catalyst turnover.[3]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands like P(t-Bu)₃ may be insufficient. Opt for bulky, electron-rich biaryl phosphine ligands which are designed to accelerate both oxidative addition and reductive elimination, even with challenging substrates.[4][5][6]

    • Recommended Ligands: XPhos, RuPhos, and BrettPhos have demonstrated success in coupling sterically hindered and electron-rich anilines.[4][6] The choice of ligand can significantly influence the stability and activity of the catalyst.[7]

  • Choice of Palladium Precatalyst: The selection of the palladium source is a determining factor in the success of the amination.[8] Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be inefficient, consider using well-defined, air-stable precatalysts.[6][7][9]

    • Recommended Precatalysts: Third-generation (G3) and fourth-generation (G4) Buchwald precatalysts (e.g., XPhos Pd G3) are highly effective as they ensure the clean and quantitative generation of the active catalyst.[9]

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.[10] For electron-rich anilines, a strong, non-nucleophilic base is often required to facilitate the deprotonation of the aniline.

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are generally effective for these types of transformations.[6][8]

  • Solvent and Temperature: Anhydrous, degassed aprotic polar solvents are typically preferred.

    • Recommended Solvents: Toluene, dioxane, or THF are common choices.

    • Temperature Optimization: While many modern catalyst systems can operate at lower temperatures, sluggish reactions with this substrate may require elevated temperatures (80-110 °C) to overcome the activation energy barrier for reductive elimination.

Issue 2: Poor Selectivity in Suzuki-Miyaura Coupling

Q2: I am attempting a Suzuki-Miyaura coupling at one of the chloro-positions of this compound and observing a mixture of mono- and di-arylated products, or reaction at the undesired position. How can I improve selectivity?

A2: Achieving site-selectivity in the cross-coupling of dihalogenated substrates can be challenging. The relative reactivity of the two C-Cl bonds in this compound is influenced by both electronic and steric factors. While the C5-Cl bond is generally more sterically accessible, the electronic environment of the ring can also play a role.

Strategies for Enhancing Selectivity:

  • Ligand-Controlled Selectivity: The choice of ligand can be a powerful tool to control regioselectivity. By modifying the steric and electronic properties of the ligand, it's possible to favor coupling at one position over the other.[11]

    • Experiment with a range of ligands from different classes, such as bulky biaryl phosphines (e.g., XPhos for coupling at the more hindered position) and N-heterocyclic carbenes (NHCs).

  • Reaction Conditions: Fine-tuning the reaction parameters can also influence selectivity.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.

    • Catalyst Loading: Using a lower catalyst loading may also improve selectivity in some cases.

  • Boronic Acid/Ester Reactivity: The nature of the boronic acid or ester can also impact the reaction. More reactive boronic acids may lead to lower selectivity.

Issue 3: Catalyst Poisoning and Deactivation

Q3: My cross-coupling reaction starts but then stalls, suggesting catalyst poisoning. What are the potential sources of poisoning with this compound and how can I mitigate them?

A3: Catalyst poisoning is a common issue in palladium-catalyzed reactions, and substrates containing coordinating functional groups like anilines can be particularly problematic.[2][12]

Potential Poisons and Mitigation Strategies:

  • Substrate Coordination: The aniline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1][13]

    • Solution: The use of bulky ligands, as mentioned previously, can create a sterically hindered environment around the palladium center, disfavoring the binding of the aniline substrate.

  • Impurities in Reagents: Impurities in starting materials, solvents, or bases can act as catalyst poisons.[9]

    • Solution: Ensure all reagents are of high purity. Solvents should be anhydrous and degassed. Bases should be stored in a desiccator to prevent moisture absorption.[7][9]

  • Oxygen: Many palladium-catalyzed reactions are sensitive to oxygen, which can lead to the oxidation and deactivation of the active Pd(0) catalyst.[7]

    • Solution: Employ rigorous inert atmosphere techniques, such as degassing the solvent with argon or nitrogen and running the reaction under an inert atmosphere.[6]

Experimental Protocols & Data

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound
Catalyst SystemPalladium SourceLigandBaseSolventTemperature (°C)
System 1XPhos Pd G3XPhosNaOt-BuToluene100-110
System 2Pd₂(dba)₃RuPhosKOt-BuDioxane100
System 3Pd(OAc)₂BrettPhosCs₂CO₃THF80
Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), and the palladium precatalyst/ligand system (typically 1-2 mol% Pd).[6]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent (typically 5-10 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.[6]

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Base Base Ar-Pd(II)-X(L)->Base R2NH [Ar-Pd(II)-NR2(L)] [Ar-Pd(II)-NR2(L)] Base->[Ar-Pd(II)-NR2(L)] -HX Reductive Elimination Reductive Elimination [Ar-Pd(II)-NR2(L)]->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents Initial Check change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) check_reagents->change_ligand Reagents OK change_precatalyst Use Well-Defined Precatalyst (e.g., G3/G4) change_ligand->change_precatalyst No Improvement optimize_conditions Optimize Base, Solvent, Temperature change_precatalyst->optimize_conditions No Improvement success High Yield optimize_conditions->success Improvement

Caption: A systematic approach to troubleshooting low yields in cross-coupling reactions.

References

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Published March 25, 2022.
  • Wikipedia. Catalyst poisoning.
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Benchchem. Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
  • Garg N, et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. 2020.
  • Sigma-Aldrich. Cross-Coupling Reaction Guide.
  • ChemRxiv. Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. 2022.
  • Wikipedia. Buchwald–Hartwig amination.
  • National Institutes of Health. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. 2020.
  • Benchchem. troubleshooting poor yields in Sonogashira reactions with halogenated anilines.
  • Jamison TF, et al. Ligand-guided pathway selection in nickel-catalyzed couplings of enals and alkynes. Journal of the American Chemical Society. 2007.
  • Benchchem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • National Institutes of Health. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. 2015.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • ResearchGate. Poisoning and deactivation of palladium catalysts. 2011.
  • MDPI. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Catalysts. 2019.
  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019.
  • ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. 2020.
  • Beilstein-Institut. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2014.
  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. 2019.
  • Morressier. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Published April 4, 2019.
  • ResearchGate. Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. 2018.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. 2020.
  • ResearchGate. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. 2009.
  • PubMed. Palladium-catalyzed amination of aryl sulfides with anilines. Angewandte Chemie International Edition. 2014.
  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. 2023.
  • National Institutes of Health. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. Nature Chemistry. 2016.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. 2009.
  • ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Published January 21, 2014.
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. 2015.
  • ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • National Institutes of Health. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. 2017.
  • National Institutes of Health. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organometallics. 2019.
  • RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society Reviews. 2016.
  • ResearchGate. ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. 2014.
  • Chemistry LibreTexts. Sonogashira Coupling. Updated August 5, 2024.
  • MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules. 2022.

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solvent effects on the reactivity of 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Dichloro-2-methoxyaniline. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of working with this versatile but nuanced intermediate. The reactivity of this molecule is profoundly influenced by the choice of solvent, and understanding these interactions is paramount to achieving desired outcomes. This guide provides answers to common experimental challenges, explains the underlying chemical principles, and offers validated protocols to troubleshoot your reactions.

Section 1: General Solubility and Solvent Selection FAQs

This section addresses foundational questions about solvent choice and the solubility characteristics of this compound.

Q1: I am planning a new synthesis. What is the expected solubility profile for this compound in common laboratory solvents?

A1: While extensive quantitative solubility data for this compound is not widely published, we can predict its behavior based on its structure and data from analogous compounds like 3,5-dichloroaniline.[1][2] The molecule possesses a moderately polar aniline core, two nonpolar chloro-substituents, and a methoxy group, giving it a mixed polarity profile. The amino group can act as a hydrogen bond donor, enhancing solubility in protic solvents.

Based on these features, the expected solubility is summarized in the table below. This should be used as a starting point for your own experimental validation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Expert Insights
Polar Protic Methanol, Ethanol, Isopropanol, WaterSoluble to Very Soluble (in alcohols); Insoluble (in water)The aniline -NH₂ group can hydrogen bond with the solvent's hydroxyl group. Studies on the closely related 3,5-dichloroaniline confirm its solubility in alcohols and very low solubility in water.[1][3]
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN), Acetone, THF, Ethyl AcetateSoluble to Very SolubleDipole-dipole interactions between the solvent and the polar functionalities of the aniline derivative facilitate dissolution. These are excellent choices for many reaction types, particularly nucleophilic substitutions.[4][5]
Non-Polar Aromatic Toluene, BenzeneSolubleThe aromatic ring of the aniline interacts favorably with aromatic solvents through π-stacking. 3,5-dichloroaniline is known to be soluble in benzene.[1]
Chlorinated Dichloromethane (DCM), ChloroformSoluble to Very Soluble"Like dissolves like" principle applies. The chlorine atoms on the aniline ring contribute to favorable interactions with chlorinated solvents.
Non-Polar Aliphatic Hexanes, Heptane, Petroleum EtherSlightly Soluble to InsolubleThe overall polarity of the molecule is too high for significant solubility in purely aliphatic, non-polar solvents. Hot petroleum ether may show some solubility for 3,5-dichloroaniline.[1]
Q2: How should I approach selecting the optimal solvent for a reaction involving this compound?

A2: A systematic approach is crucial. The ideal solvent not only dissolves all reactants but also positively influences the reaction mechanism and rate. The following workflow provides a logical pathway for solvent selection.

Solvent_Selection_Workflow cluster_start Initial Considerations cluster_reaction Reaction-Specific Pathway cluster_snar SNAr Optimization cluster_eas EAS Optimization cluster_end Validation Start Define Reaction Type SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr N-Arylation, Buchwald-Hartwig EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Halogenation, Nitration Other Other (e.g., Diazotization) Start->Other Solubility Are all reactants soluble in the chosen solvent class? Solubility->Start No, reconsider solvent class Screen Perform small-scale solvent screen Solubility->Screen Yes SNAr_Choice Prefer Polar Aprotic (DMSO, DMF, NMP) SNAr->SNAr_Choice EAS_Choice Choice Depends on Desired Selectivity EAS->EAS_Choice Other->Solubility e.g., Aqueous acid SNAr_Choice->Solubility SNAr_Reason Why? Maximizes nucleophilicity of the attacking species by avoiding H-bonding cages. SNAr_Choice->SNAr_Reason EAS_Polar Polar (Protic or Aprotic) for faster, less selective reactions EAS_Choice->EAS_Polar EAS_NonPolar Non-Polar (CS₂, DCM) for slower, more selective reactions EAS_Choice->EAS_NonPolar EAS_Polar->Solubility EAS_NonPolar->Solubility Optimize Optimize temperature and concentration Screen->Optimize Final Scale-up Reaction Optimize->Final

Caption: A workflow for selecting an appropriate reaction solvent.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The aniline nitrogen of this compound can act as a nucleophile. This section focuses on common issues encountered during such reactions.

Q3: My N-arylation reaction is extremely slow, and TLC analysis shows mostly unreacted starting material. I'm using ethanol as the solvent. What's wrong?

A3: This is a classic solvent effect issue. Your choice of a polar protic solvent (ethanol) is likely hindering the reaction. The primary issue is the reduction of your aniline's nucleophilicity due to solvation.[4]

  • The "Caging" Effect: Polar protic solvents like methanol and ethanol have acidic protons (-OH) that form strong hydrogen bonds with the lone pair of electrons on the aniline's nitrogen atom.[6][7] This "cage" of solvent molecules stabilizes the nucleophile, making it less available and less reactive to attack the electrophilic aryl halide.[4][8]

  • Recommendation: Switch to a polar aprotic solvent. Solvents such as DMSO, DMF, or NMP are ideal for SNAr reactions.[5][7] They will dissolve the reactants but will not form hydrogen bonds with the aniline nucleophile, leaving it "naked" and significantly more reactive.[6] You should observe a dramatic increase in the reaction rate.

Q4: I switched to DMSO for my SNAr reaction and the rate improved, but my yield is still low with several side products. How can the solvent contribute to this?

A4: While polar aprotic solvents are excellent for SNAr rates, their properties can also lead to other challenges if not properly managed.

  • Elevated Basicity: In anhydrous DMSO, the basicity of any added base (e.g., K₂CO₃, Cs₂CO₃) is enhanced. This can lead to side reactions, such as deprotonation at unintended sites or decomposition of sensitive substrates. Ensure your base is fully dried and use the minimum stoichiometry required.

  • Thermal Stability: Many SNAr reactions require heat. DMSO can begin to decompose at temperatures above 80-100 °C, especially in the presence of acids or bases, leading to complex side products. If high temperatures are required, consider a more thermally stable polar aprotic solvent like NMP or sulfolane.

  • Water Content: Trace amounts of water in your solvent can compete as a nucleophile, leading to undesired hydroxylation byproducts. Always use a dry, anhydrous grade of solvent for these reactions.

Q5: Can you illustrate the mechanistic role of the solvent in an SNAr reaction involving an aniline?

A5: Certainly. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[4][5] The solvent's role in stabilizing this intermediate versus deactivating the initial nucleophile is the critical factor.

SNAr_Mechanism cluster_main SNAr Mechanism: Solvent Influence cluster_protic In Polar Protic Solvents (e.g., MeOH) cluster_aprotic In Polar Aprotic Solvents (e.g., DMSO) Reactants Aniline (Nu-H) + Ar-X TS1 Transition State 1 (Nu attacks Ar-X) Reactants->TS1 Rate-determining step Protic_Effect MeOH H-bonds to Aniline's lone pair, decreasing its nucleophilicity. This raises the energy of TS1, slowing the reaction significantly. Reactants->Protic_Effect Hindrance Aprotic_Effect DMSO solvates the cation (e.g., K⁺) but leaves the Aniline nucleophile 'naked' and highly reactive. This lowers the energy of TS1, accelerating the reaction. Reactants->Aprotic_Effect Facilitation Intermediate Meisenheimer Complex (Negatively Charged) TS1->Intermediate TS2 Transition State 2 (Leaving group departs) Intermediate->TS2 Products Product (Ar-Nu) + X⁻ TS2->Products

Sources

managing temperature for selective 3,5-Dichloro-2-methoxyaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Temperature for Selective Reactions

Welcome to the technical support center for 3,5-Dichloro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging reagent. Here, we will move beyond simple protocols to explore the causality behind experimental choices, focusing on the critical role of temperature in achieving high selectivity and yield.

Introduction

This compound is a substituted aniline featuring a sterically hindered and electronically complex aromatic ring. The interplay between the strongly activating amino and methoxy groups and the deactivating, ortho-para directing chloro substituents presents unique challenges in controlling regioselectivity. Temperature management is not merely a matter of reaction rate; it is the primary tool for navigating the delicate balance between desired product formation and a host of potential side reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you master reactions with this substrate.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific problems you may encounter during common synthetic transformations. The solutions provided emphasize the "why" behind each step, particularly as it relates to thermal control.

Scenario 1: Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling at the C4 or C6 position is suffering from low yield and significant amounts of dechlorinated and/or protodeboronated byproducts. How can I use temperature to solve this?

Answer: This is a classic problem where the reaction temperature is either too high, causing side reactions, or too low, leading to incomplete conversion. The goal is to find the "sweet spot" where the catalytic cycle proceeds efficiently without degrading the catalyst or starting materials.

Causality:

  • Low Temperature: Insufficient thermal energy can stall the catalytic cycle, particularly the oxidative addition or reductive elimination steps. This leads to a sluggish reaction and low conversion.

  • High Temperature: Excessive heat can lead to several undesirable pathways[1]:

    • Catalyst Decomposition: Palladium catalysts, especially those with phosphine ligands, can decompose at high temperatures to form inactive palladium black.

    • Protodeboronation: The boronic acid coupling partner can react with trace amounts of water or solvent protons to be replaced by a hydrogen atom, a reaction that is accelerated at higher temperatures[2].

    • Dehalogenation: The C-Cl bond on your aniline can be reductively cleaved, another common side reaction at elevated temperatures.

Troubleshooting Protocol & Optimization:

  • Establish a Baseline: Start your reaction at a moderate temperature, typically around 80 °C for common solvents like dioxane or toluene[2]. This provides a balance between reaction rate and stability.

  • Monitor Closely: Use TLC or GC-MS to monitor the reaction progress at 30-minute intervals. Look for the appearance of your product and the disappearance of starting materials. Also, track the formation of key byproducts (e.g., 3-chloro-2-methoxyaniline from dechlorination).

  • Systematic Temperature Adjustment:

    • If No Reaction: Increase the temperature in 10 °C increments, holding for 1-2 hours at each new setpoint. Many Suzuki reactions require temperatures of 90-110 °C to proceed effectively[2][3].

    • If Byproducts Dominate: Decrease the temperature to 60-70 °C and allow for a longer reaction time. This favors the desired, lower activation energy pathway over degradation pathways. This is an application of kinetic control[4].

  • Re-evaluate Your Catalyst System: If temperature tuning fails, the issue may lie with the catalyst/ligand combination. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate the reaction at lower temperatures[2].

Scenario 2: Buchwald-Hartwig Amination

Question: I am attempting a C-N cross-coupling with this compound and a primary amine, but I'm getting a complex mixture with little of my desired secondary amine product. What is the role of temperature here?

Answer: Temperature control in Buchwald-Hartwig aminations is critical for managing catalyst activity and preventing side reactions, particularly with electron-rich and sterically hindered substrates like this one.

Causality: The mechanism of the Buchwald-Hartwig amination is sensitive to temperature. While heat is often required to drive the reaction forward, especially with less reactive aryl chlorides, excessive temperatures can degrade the catalyst or the product[5][6]. The choice of base is also intrinsically linked to temperature; strong bases like NaOtBu are highly effective but can promote side reactions at elevated temperatures[7].

Troubleshooting Protocol & Optimization:

  • Ligand and Base Selection: First, ensure your catalyst system is appropriate. For coupling with primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective[5]. A weaker base like K₃PO₄ or Cs₂CO₃ may offer better selectivity than NaOtBu, especially if you need to use higher temperatures.

  • Start Cool, Then Heat: A common strategy is to allow the initial oxidative addition to occur at a lower temperature before heating to drive the reductive elimination.

    • Assemble the reaction with catalyst, ligand, base, and your aniline substrate. Stir at room temperature for 30 minutes.

    • Add the primary amine coupling partner.

    • Slowly heat the reaction to 80-100 °C and monitor by TLC/LC-MS. Some protocols for challenging substrates may require temperatures up to 150 °C, potentially with microwave irradiation[8].

  • Consider Catalyst Generation in situ: Pre-forming the active Pd(0) catalyst by heating the palladium precursor and ligand for a short period (e.g., 5-10 minutes at 60 °C) before adding the substrates can sometimes lead to a cleaner reaction[8].

Scenario 3: Electrophilic Aromatic Substitution (e.g., Halogenation)

Question: When I attempt to introduce a bromine atom at the C6 position, I get a mixture of isomers and poly-brominated products. How can I improve selectivity using temperature?

Answer: This is a classic case of a highly activated aromatic ring where controlling the reaction kinetically is paramount. The combined activating power of the -NH₂ and -OCH₃ groups makes the ring extremely reactive towards electrophiles[9][10].

Causality: Electrophilic aromatic substitution on such an activated ring has a very low activation energy. At room temperature or above, the reaction is so fast that selectivity is lost, and multiple halogenations can occur before the reagents are fully mixed.

Troubleshooting Protocol & Optimization:

  • Lower the Temperature Drastically: The most critical parameter is temperature. Cool the reaction vessel to 0 °C or even -20 °C in an appropriate cooling bath before adding the electrophile.

  • Slow, Controlled Addition: Dissolve the electrophile (e.g., Br₂ or NBS) in a suitable solvent and add it dropwise to the cooled solution of your aniline over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile, minimizing over-reaction.

  • Protect the Amine: If low temperature is insufficient, the best strategy is to temporarily reduce the ring's activation by protecting the amino group as an acetamide. The acetyl group is still an ortho, para-director but is significantly less activating than the amino group, allowing for much greater control[10]. The protecting group can be removed later via hydrolysis.

Data & Protocols at a Glance

Table 1: Recommended Starting Conditions for Selective Reactions
Reaction TypeCatalyst/ReagentLigandBaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd₂(dba)₃ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane/H₂O80 - 100 °CHigh temperatures risk protodeboronation and catalyst death[2].
Buchwald-Hartwig Pd(OAc)₂ (2 mol%)BINAP (3 mol%)Cs₂CO₃Toluene90 - 110 °CWeaker bases can allow for higher temperatures with fewer side reactions[7][8].
Bromination NBS (1.05 eq.)N/AN/ADMF or CCl₄0 °CMaintain low temperature to ensure kinetic control and prevent polysubstitution.

Visualizing Reaction Control

Diagram 1: Troubleshooting Workflow for a Suzuki Coupling Reaction

G start Start Suzuki Reaction (e.g., 80°C) monitor Monitor by TLC/LC-MS after 1 hour start->monitor check_conversion Conversion > 90%? monitor->check_conversion check_byproducts Significant Byproducts? check_conversion->check_byproducts No success Reaction Successful. Proceed to Workup. check_conversion->success Yes increase_temp Increase Temp to 90-100°C. Re-monitor. check_byproducts->increase_temp No decrease_temp Decrease Temp to 60-70°C. Increase Reaction Time. check_byproducts->decrease_temp Yes increase_temp->monitor decrease_temp->monitor re_evaluate Re-evaluate Catalyst, Ligand, or Base. decrease_temp->re_evaluate

Caption: A decision workflow for troubleshooting Suzuki coupling reactions.

Diagram 2: Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate R Reactants TS_K R->TS_K Low Temp Low Ea TS_T R->TS_T High Temp High Ea P_K Kinetic Product (Forms Faster) TS_K->P_K P_K->TS_K Reversible at High Temp P_T Thermodynamic Product (More Stable) TS_T->P_T

Caption: Energy profile illustrating kinetic vs. thermodynamic pathways.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical for selectivity in reactions with substituted anilines? A1: Temperature dictates which reaction pathway is favored. At lower temperatures, reactions tend to be under kinetic control, meaning the product that forms the fastest (the one with the lowest activation energy) will dominate, even if it's less stable[4][11]. At higher temperatures, reactions can become reversible and fall under thermodynamic control, where the most stable product will be the major one, as the system has enough energy to overcome higher activation barriers and reach equilibrium[12]. For many selective reactions, kinetic control at low temperatures is essential to prevent unwanted isomers or byproducts.

Q2: How do the substituents on this compound influence its reactivity? A2: The molecule has a complex electronic profile:

  • -NH₂ and -OCH₃ groups: Both are strong electron-donating groups that activate the aromatic ring towards electrophilic substitution, directing new substituents to the ortho and para positions[13]. The -NH₂ group is the stronger activator.

  • -Cl atoms: These are electron-withdrawing inductively but are weak deactivators overall. They also direct incoming electrophiles to the ortho and para positions. The combined effect makes the C4 and C6 positions the most nucleophilic and therefore the most likely sites for electrophilic attack.

Q3: What are the primary safety concerns when heating reactions with this compound? A3: Like many anilines, this compound is toxic and should be handled with appropriate personal protective equipment (PPE). When heating, be aware of the boiling points of your solvents and ensure the reaction is performed in a well-ventilated fume hood. For scale-up operations, always consider the potential for exothermic reactions and ensure adequate cooling capacity is available to prevent thermal runaway[14]. The thermal stability of the compound itself should also be considered; while stable under many conditions, prolonged heating at very high temperatures could lead to decomposition[15].

Q4: Can I use the same temperature conditions when scaling up a reaction from 100 mg to 10 g? A4: Not directly. Heat transfer is much less efficient in larger reaction vessels[14]. A reaction that is stable at 100 °C on a small scale may develop dangerous "hot spots" or an uncontrolled exotherm on a larger scale. When scaling up, it is crucial to:

  • Use a reactor with efficient stirring and a temperature probe that measures the internal reaction temperature, not just the heating mantle temperature.

  • Initially set the external heating temperature lower than the target internal temperature to avoid overshooting.

  • Add reagents that may cause an exotherm more slowly on a larger scale.

References

  • Chambers, R. D., et al. (1971). Kinetic versus Thermodynamic Control of Products in some Nucleophilic Aromatic Substitution Reactions. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

  • Chu, W., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]

  • RSC Publishing. (1971). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Available at: [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (n.d.). Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline. Available at: [Link]

  • Nolan, S. P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Frank, É., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Available at: [Link]

  • ResearchGate. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Available at: [Link]

  • Wang, Z., et al. (2024). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors. Organic Process Research & Development. Available at: [Link]

  • The Good Scents Company. (n.d.). o-anisidine. Available at: [Link]

  • DeLaMarre, T. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-methoxyaniline. Available at: [Link]

  • ResearchGate. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]

  • ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN1690040A - 3,5-dichloroaniline preparing process.
  • RSC Publishing. (n.d.). Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hartwig, J. F., et al. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Available at: [Link]

  • Indian Journal of Chemistry. (1991). NATURE AND COMPOSITION OF ORTHO-EFFECT. Available at: [Link]

  • Chand, K., et al. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Inorganics. Available at: [Link]

  • Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
  • Al-Howsaway, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research. Available at: [Link]

  • Raposo, M. M. M., et al. (2006). Thermal stability of poly(o-methoxyaniline) layer-by-layer films investigated by neutron reflectivity and UV-VIS spectroscopy. Journal of Nanoscience and Nanotechnology. Available at: [Link]

  • Quora. (2017). Which is more basic - ortho-, meta-, or paramethoxy anniline?. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Available at: [Link]

  • Allen Career Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Available at: [Link]

  • ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the... Available at: [Link]

Sources

Technical Support Center: Reactions of 3,5-Dichloro-2-methoxyaniline with Strong Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the side reactions of 3,5-Dichloro-2-methoxyaniline when treated with strong bases, such as organolithium reagents. Our goal is to equip you with the scientific rationale to anticipate and control the outcomes of your experiments.

Introduction: A Tale of Two Pathways

The reaction of this compound with strong bases is a classic case of competing reaction pathways. The substitution pattern of this molecule—containing two potential directing groups (methoxy and amino) and two halogen leaving groups—sets the stage for a delicate balance between two primary side reactions: Directed ortho-Metalation (DoM) and Elimination-Addition (Benzyne formation) . Understanding the interplay of these pathways is crucial for achieving the desired synthetic outcome.

This guide will dissect these competing mechanisms, provide strategies to influence the reaction in favor of a desired outcome, and offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I treated this compound with n-butyllithium (n-BuLi) hoping to perform a subsequent reaction, but I'm seeing a complex mixture of products. What is likely happening?

A1: You are likely observing products from at least two competing reaction pathways: Directed ortho-Metalation (DoM) and benzyne formation. The initial step in your reaction is the deprotonation of the acidic N-H proton of the aniline by n-BuLi, forming a lithium anilide. This anilide is a potent directing group for ortho-lithiation. However, the presence of chloro substituents allows for the possibility of benzyne formation through deprotonation at a carbon adjacent to a chlorine atom, followed by elimination of lithium chloride. The conditions of your reaction (temperature, solvent, and the specific organolithium reagent) will significantly influence which pathway predominates.

Q2: What are the likely products from the Directed ortho-Metalation (DoM) pathway?

A2: The lithium anilide formed in situ is a powerful Directed Metalation Group (DMG). It will direct the second equivalent of the strong base to deprotonate the ortho position. In the case of this compound, the position ortho to the amino group is C6. Therefore, the DoM pathway will likely lead to the formation of a lithiated species at the C6 position. Quenching this with an electrophile (E+) would yield the 6-substituted-3,5-dichloro-2-methoxyaniline. The methoxy group is also a DMG, but the deprotonated amino group is generally a stronger directing group.[1][2]

Q3: And what products should I expect from the benzyne pathway?

A3: The benzyne pathway involves deprotonation of a proton adjacent to a chlorine atom, followed by elimination. With this compound, there are two possible protons that can be abstracted to initiate this process: at C4 or C6.

  • Deprotonation at C4: This would lead to the formation of a 3,5-dichloro-2-methoxybenzyne intermediate between C4 and C5.

  • Deprotonation at C6: This would lead to a benzyne intermediate between C5 and C6.

Once the benzyne is formed, the strong base (or another nucleophile present) will add to one of the two carbons of the "triple" bond. This often results in a mixture of regioisomers.[3][4] For example, nucleophilic addition to the C4-C5 benzyne could result in substitution at either C4 or C5.

Q4: How can I favor the Directed ortho-Metalation (DoM) pathway?

A4: To favor DoM, you generally want to use conditions that promote the kinetic deprotonation at the site directed by the DMG while minimizing the elimination reaction that leads to the benzyne. Key strategies include:

  • Low Temperatures: Running the reaction at very low temperatures (typically -78 °C) is crucial. This slows down the rate of benzyne formation, which often has a higher activation energy.[5]

  • Choice of Base: While n-BuLi is commonly used, for substrates prone to benzyne formation, a less nucleophilic but still strongly basic reagent like lithium diisopropylamide (LDA) might be a better choice to selectively deprotonate without promoting elimination.[6]

  • Solvent: Ethereal solvents like tetrahydrofuran (THF) are generally preferred for lithiation reactions as they can solvate the lithium cation and break up organolithium aggregates, increasing reactivity.[6][7]

Q5: Conversely, how can I promote the formation of the benzyne intermediate?

A5: To favor the benzyne pathway, you would use conditions that facilitate the elimination reaction. This typically involves:

  • Higher Temperatures: Allowing the reaction to warm from a low temperature (e.g., from -78 °C to room temperature) can promote the elimination of LiCl from the initially formed lithiated intermediate.

  • Stronger, More Hindered Bases: A very strong and sterically hindered base like tert-butyllithium (t-BuLi) can sometimes favor benzyne formation.[8]

  • Specific Benzyne Precursors: While not directly applicable to starting with this compound for a different purpose, it's worth noting that specific precursors are often designed for efficient benzyne generation under mild conditions.[9]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or no conversion of starting material 1. Inactive organolithium reagent. 2. Presence of moisture or other protic impurities. 3. Insufficient amount of strong base. 4. Low reaction temperature inhibiting deprotonation.1. Titrate your organolithium reagent. The concentration of commercially available organolithiums can decrease over time. Titration is essential for accurate stoichiometry. 2. Ensure rigorously anhydrous conditions. Flame-dry all glassware, use dry solvents, and maintain a positive pressure of an inert gas (e.g., argon). Water will quench the strong base. 3. Use at least two equivalents of the strong base. The first equivalent will deprotonate the aniline N-H, and the second is required for the C-H deprotonation of the ring. 4. Allow for sufficient reaction time at low temperature, or consider a slight warming. While low temperatures are generally preferred to avoid side reactions, some deprotonations can be slow. Monitor the reaction by TLC or LC-MS if possible.
Formation of a mixture of regioisomers 1. Competing DoM and benzyne pathways. 2. Formation of a benzyne intermediate and subsequent non-regioselective nucleophilic attack.1. Optimize for one pathway. To favor DoM, maintain a very low temperature (-78 °C). To favor the benzyne pathway, you might experiment with controlled warming. 2. Analyze the product mixture carefully. Understanding the substitution pattern of the products can help elucidate the predominant benzyne intermediate formed. The electronic effects of the substituents on the benzyne will influence the regioselectivity of the nucleophilic attack.
Observation of de-chlorinated byproducts 1. Halogen-metal exchange.1. This is a known side reaction for aryl halides with organolithiums, especially with bromides and iodides, but can also occur with chlorides at higher temperatures.[10] Using lower temperatures can help suppress this.
Formation of dark, tar-like material 1. Oxidation of the aniline or lithiated intermediates. 2. Polymerization of benzyne intermediates.1. Maintain a strict inert atmosphere. Oxygen can lead to oxidative side reactions, especially with electron-rich anilines. 2. Ensure the benzyne is trapped efficiently. If generating the benzyne is the goal, ensure a suitable trapping agent is present in the reaction mixture.

Visualizing the Competing Pathways

The following diagrams illustrate the key mechanistic steps for the Directed ortho-Metalation and benzyne formation pathways.

DoM_Pathway cluster_start Starting Material cluster_anilide Anilide Formation cluster_dom Directed ortho-Metalation cluster_product Functionalization SM This compound Anilide Lithium Anilide Intermediate SM->Anilide + 1 eq. n-BuLi DoM_Intermediate C6-Lithiated Species Anilide->DoM_Intermediate + 1 eq. n-BuLi @ -78°C Product 6-Substituted Product DoM_Intermediate->Product + Electrophile (E+)

Caption: Directed ortho-Metalation (DoM) pathway.

Benzyne_Pathway cluster_anilide Anilide Formation cluster_deprotonation Ring Deprotonation cluster_benzyne Elimination cluster_addition Nucleophilic Addition Anilide Lithium Anilide Intermediate Deprotonated C4 or C6 Lithiated Species Anilide->Deprotonated + 1 eq. n-BuLi Benzyne Benzyne Intermediate Deprotonated->Benzyne Elimination of LiCl (warming may promote) Addition_Product Mixture of Regioisomers Benzyne->Addition_Product + Nucleophile (e.g., n-BuLi)

Caption: Elimination-Addition (Benzyne) pathway.

Experimental Protocols

Protocol 1: Favoring Directed ortho-Metalation (DoM)

Objective: To generate the C6-lithiated species of this compound for subsequent reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Electrophile of choice

  • Anhydrous quench solution (e.g., saturated aqueous NH4Cl)

  • Inert gas supply (Argon or Nitrogen)

  • Flame-dried glassware

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.

  • Dissolve this compound (1.0 eq.) in anhydrous THF under a positive pressure of inert gas.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the anilide and subsequent ortho-lithiation.

  • Add the chosen electrophile (1.2 eq.) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-3 hours, or as determined by reaction monitoring (TLC or LC-MS).

  • Quench the reaction at -78 °C by the slow addition of the anhydrous quench solution.

  • Allow the mixture to warm to room temperature and proceed with standard aqueous workup and purification.

Rationale: The use of 2.1 equivalents of n-BuLi accounts for the deprotonation of both the N-H and the C6-H. Maintaining a consistently low temperature is the most critical parameter to suppress the formation of the benzyne intermediate.[5]

Protocol 2: General Safety for Handling Organolithium Reagents

Working with organolithium reagents like n-BuLi requires strict adherence to safety protocols due to their pyrophoric nature.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.

  • Inert Atmosphere: All reactions must be conducted under an inert atmosphere (argon or nitrogen) in properly dried glassware.[11]

  • Syringe and Cannula Techniques: Use well-practiced syringe or cannula transfer techniques to handle the reagent.[11]

  • Quenching: Have a quenching bath (e.g., isopropanol/dry ice) readily available. Never quench large amounts of organolithium reagents with water.[12]

References

  • Leitch, J. A., & Frost, C. G. (2018). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. Synthesis, 50(14), 2693-2706.
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Wikipedia. (n.d.). Organolithium reagent.
  • UNCW. (n.d.).
  • Varchi, G., Jensen, A. E., Dohle, W., et al. (n.d.).
  • ResearchGate. (n.d.). Competition between ortho‐directed metalation that does not (a) and does (b)
  • Turcaud, S., & Schlosser, M. (n.d.).
  • Ramírez, A., Candler, J., Bashore, C. G., Wirtz, M. C., Coe, J. W., & Collum, D. B. (2004). Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity. Journal of the American Chemical Society, 126(45), 14700–14701.
  • Capriati, V., et al. (n.d.). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. AIR Unimi.
  • Organic Chemistry D
  • Myers, A. G. (n.d.). Directed (ortho)
  • Reddit. (2023, September 13).
  • Hoye, T. R., Baire, B., Niu, D., Willoughby, P. H., & Woods, B. P. (2012).
  • Narasimhan, N. S., & Mali, R. S. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.
  • ResearchGate. (2022, March 1).
  • Pearson. (n.d.). Benzyne Explained: Definition, Examples, Practice & Video Lessons.
  • National Institutes of Health. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC.
  • Parham, W. E., & Bradsher, C. K. (n.d.). Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange.
  • ResearchGate. (2004, March 22).
  • Princeton EHS. (n.d.).
  • TCI Chemicals. (n.d.). Aryne/Heteroaryne Precursors.
  • YouTube. (2015, September 6). Organolithium reactions: Organic Chemistry Help.
  • Making Molecules. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 18.

Sources

Technical Support Center: Scale-Up Synthesis of 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-2-methoxyaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth, experience-based answers to frequent problems, detailed protocols, and a logical framework for troubleshooting.

Section 1: Troubleshooting Guide (Q&A Format)

This section directly addresses specific issues that may arise during the synthesis. The most common synthetic route involves the selective chlorination of 2-methoxyaniline. Our troubleshooting will focus on this pathway.

Q1: My chlorination reaction is stalling or showing low conversion. What are the primary causes and how can I resolve this?

Answer: Incomplete conversion is a frequent scale-up challenge, often stemming from issues with reagents, reaction conditions, or mass transfer.

  • Causality & Explanation:

    • Reagent Quality: The chlorinating agent, typically N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), can degrade upon storage, especially if exposed to moisture. Impure 2-methoxyaniline starting material can contain unreactive or inhibitory species.

    • Solvent Moisture: Anhydrous conditions are critical. Water can react with the chlorinating agent and alter the reaction medium's polarity, hindering the desired reaction.

    • Insufficient Temperature Control: While the reaction is often run at low temperatures (0-5 °C) to control selectivity, a temperature that is too low can significantly slow the reaction rate, leading to a stall.

    • Poor Mass Transfer: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing. This results in non-uniform reaction progress. The aniline substrate and chlorinating agent must be in intimate contact for the reaction to proceed.

  • Troubleshooting & Solutions:

    • Reagent Qualification: Always use freshly opened or properly stored NCS/SO₂Cl₂. Assay the purity of your 2-methoxyaniline starting material via HPLC or GC before starting.

    • Ensure Anhydrous Conditions: Use a dry, inert solvent (e.g., Dichloromethane, Acetonitrile) and conduct the reaction under a nitrogen or argon atmosphere.

    • Optimize Temperature Profile: If the reaction stalls, consider allowing the temperature to slowly rise by a few degrees (e.g., from 0 °C to 10-15 °C) while carefully monitoring the impurity profile by TLC or HPLC.

    • Improve Agitation: On scale-up, switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller design is appropriate for solid-liquid slurries (if using NCS) and that a good vortex is maintained.

Q2: I'm observing significant impurity formation, particularly over-chlorinated products. How can I improve the selectivity?

Answer: The formation of tri-chloro species or other isomers is a classic selectivity problem in electrophilic aromatic substitution. The methoxy and amino groups are both activating, making the ring highly susceptible to further chlorination.

  • Causality & Explanation:

    • Stoichiometry Control: The most direct cause of over-chlorination is an excess of the chlorinating agent. On a large scale, addition rates that are too fast can create localized areas of high concentration, promoting a second or third chlorination before the mono-chlorinated product can diffuse away.

    • Reaction Temperature: Higher temperatures increase reaction rates but often decrease selectivity. The energy barrier for the second chlorination becomes easier to overcome.

    • Solvent Choice: The solvent polarity can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting the product distribution.

  • Solutions & Protocol Adjustments:

    • Precise Stoichiometry: Use precisely 2.0 equivalents of the chlorinating agent. For solid reagents like NCS, add them portion-wise or as a slurry in the reaction solvent to maintain a low instantaneous concentration. For liquids like SO₂Cl₂, use a syringe pump for a slow, controlled addition.

    • Strict Temperature Control: Maintain the reaction temperature below 5 °C. Ensure your cooling bath/system has sufficient capacity to handle the reaction exotherm on a larger scale.

    • In-Process Monitoring: Use TLC or HPLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from being converted into impurities.

ImpurityPotential CauseMitigation Strategy
3,5,X-Trichloro-2-methoxyanilineExcess chlorinating agent, high temperatureUse precise stoichiometry (2.0 eq.), maintain T < 5 °C.
Isomeric Dichloro-productsPoor regioselectivityOptimize solvent and chlorinating agent.
Oxidative degradation productsAggressive reagents, presence of air/lightRun under inert atmosphere, protect from light.
Q3: The isolated product is a dark oil or discolored solid. What causes this and how can I purify it?

Answer: Color formation is typically due to minor oxidative side products and residual impurities. Anilines, in general, are prone to air oxidation, which forms highly colored polymeric species.[1]

  • Causality & Explanation:

    • Air Oxidation: Exposure of the aniline product to air, especially during work-up and isolation at elevated temperatures, can lead to oxidation.

    • Residual Acid/Base: Incomplete neutralization during the aqueous work-up can leave trace acids or bases that catalyze degradation during solvent removal or storage.

    • Thermal Degradation: Overheating the product during solvent evaporation can cause decomposition.

  • Purification Protocol:

    • Aqueous Work-up: After quenching the reaction, wash the organic layer thoroughly with a mild base like sodium bicarbonate solution to remove acidic byproducts, followed by water and brine washes.

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-5% w/w) of activated carbon and stir for 30-60 minutes at room temperature. Filter through a pad of celite to remove the carbon. This is highly effective for removing colored impurities.

    • Recrystallization: This is the most effective method for achieving high purity. A solvent screen is recommended. Isopropanol, ethanol/water, or hexane/ethyl acetate mixtures are good starting points. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Solvent Removal: Concentrate the purified solution under reduced pressure at a moderate temperature (< 40-50 °C) to prevent thermal degradation.

Section 2: Key Experimental Protocols

Protocol: Scale-Up Chlorination of 2-Methoxyaniline

This protocol is a general guideline for a 1-mole scale synthesis.

  • Reactor Setup: Equip a 5 L, 4-necked round-bottom flask with an overhead mechanical stirrer, a temperature probe, a dropping funnel (or solids addition port), and a nitrogen inlet.

  • Reagent Charging: Charge the flask with 2-methoxyaniline (123.15 g, 1.0 mol) and anhydrous acetonitrile (2.5 L). Begin stirring and cool the mixture to 0-5 °C using an ice-water/salt bath.

  • Chlorination: Slowly add N-Chlorosuccinimide (NCS) (267.0 g, 2.0 mol) in 10-15 portions over 2-3 hours. Critical Step: Maintain the internal temperature below 5 °C throughout the addition. Monitor the reaction progress by TLC or HPLC after each addition.

  • Reaction Completion: Stir for an additional 1-2 hours at 0-5 °C after the final addition, or until HPLC analysis shows complete consumption of the starting material.

  • Quench: Slowly pour the reaction mixture into a stirred solution of 10% aqueous sodium bisulfite (1.5 L) to quench any unreacted NCS.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 1 L) and then brine (1 x 1 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol) to afford pure this compound.

Section 3: Visualization & Workflow Diagrams

Troubleshooting Workflow for Low Purity

The following diagram outlines a logical decision-making process when faced with an impure product after synthesis.

TroubleshootingWorkflow Start Problem: Low Purity of This compound CheckCrude Analyze Crude by HPLC/GC-MS: Identify Impurities Start->CheckCrude OverChlorinated Major Impurity: Trichloro- species CheckCrude->OverChlorinated Over-chlorination detected Isomers Major Impurity: Other Dichloro-isomers CheckCrude->Isomers Isomers detected Degradation Major Impurity: Dark, Polymeric species CheckCrude->Degradation Degradation detected Sol_OverChlor Solution: 1. Re-run with strict stoichiometric control (2.0 eq). 2. Reduce reaction temperature. 3. Slow down reagent addition. OverChlorinated->Sol_OverChlor Sol_Isomers Solution: 1. Screen different solvents. 2. Evaluate alternative chlorinating agents (e.g., SO2Cl2). Isomers->Sol_Isomers Sol_Degradation Solution: 1. Use inert atmosphere during work-up. 2. Purify crude via charcoal treatment. 3. Recrystallize from appropriate solvent. Degradation->Sol_Degradation

Caption: A decision tree for troubleshooting low product purity.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns when running this reaction at scale?

    • A: Both N-chlorosuccinimide and sulfuryl chloride are corrosive and moisture-sensitive. The reaction can be exothermic, so proper temperature control is essential to prevent a runaway reaction. 2-methoxyaniline and the final product are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[2][3]

  • Q: Which analytical techniques are most suitable for monitoring this reaction?

    • A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks of reaction progress at the bench. For quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. It allows for accurate measurement of the starting material, product, and any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying unknown byproducts.

  • Q: Can I use a different starting material?

    • A: While direct chlorination of 2-methoxyaniline is common, other routes exist, such as the hydrogenation of a corresponding dichloronitrobenzene precursor.[4][5] However, this introduces high-pressure hydrogenation steps which require specialized equipment. The choice of starting material depends on cost, availability, and the safety infrastructure available.

References

  • PrepChem. Synthesis of 3,5-dichloroaniline. Available from: [Link]

  • PubChem. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. Available from: [Link]

  • Wikipedia. 3,5-Dichloroaniline. Available from: [Link]

  • Google Patents.CN1690040A - 3,5-dichloroaniline preparing process.
  • PubChem. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. Available from: [Link]

  • MacMillan Group. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Available from: [Link]

  • PubChem. 2-Methoxyaniline | C7H9NO | CID 7000. Available from: [Link]

  • PubChem. this compound | C7H7Cl2NO | CID 11217747. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel and existing compounds is paramount. 3,5-Dichloro-2-methoxyaniline, a substituted aniline, presents a unique analytical challenge due to the influence of its electron-withdrawing and electron-donating groups on its spectroscopic properties. This guide provides an in-depth comparison of various analytical techniques for the characterization of this compound, with a primary focus on the interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum. We will explore the nuances of 1H NMR and compare its utility against other powerful analytical methods such as 13C NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Power of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, 1H NMR is instrumental in confirming the substitution pattern on the aromatic ring and the presence of the methoxy and amine functional groups.

Predicted 1H NMR Spectrum of this compound

Molecular Structure and Proton Designations:

To facilitate the discussion of the 1H NMR spectrum, the protons in this compound are designated as follows:

cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Molecular Weight and Purity FTIR FTIR Spectroscopy (Functional Group Identification) NMR_H 1H NMR (Proton Framework) FTIR->NMR_H Suggests Amine, Ether, Aromatic NMR_C 13C NMR (Carbon Skeleton) NMR_H->NMR_C Confirms Connectivity MS Mass Spectrometry (GC-MS/LC-MS) (Molecular Weight & Fragmentation) NMR_C->MS Validates Carbon Count

Caption: A typical workflow for the comprehensive structural elucidation of an organic compound like this compound.

Experimental Protocols

Standard Operating Procedure for 1H NMR Spectroscopy

Objective: To acquire a high-resolution 1H NMR spectrum of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipette and tips

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample and transfer it into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl3 containing TMS to the vial.

    • Cap the vial and gently vortex until the sample is completely dissolved.

    • Transfer the solution into a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the spinner with the sample tube into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp NMR signals.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), pulse width, and acquisition time.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) and coupling constants to determine the connectivity of the protons.

Conclusion

The structural characterization of this compound is most effectively achieved through a multi-technique approach. While 1H NMR spectroscopy provides the most detailed information regarding the proton framework of the molecule, its power is magnified when used in conjunction with 13C NMR, mass spectrometry, and FTIR spectroscopy. This guide has provided a predictive analysis of the 1H NMR spectrum and a comparative overview of these key analytical techniques, offering researchers a robust framework for the comprehensive characterization of this and other similarly substituted aromatic compounds. The provided experimental protocol for 1H NMR serves as a practical starting point for obtaining high-quality spectral data.

References

  • Kuepper, U. et al. (2005). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Journal of Chromatography B, 814(2), 323-332. [1]4. Riggin, R. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

Sources

mass spectrometry of 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry of 3,5-Dichloro-2-methoxyaniline

Authored by a Senior Application Scientist

This guide provides a detailed technical comparison of mass spectrometry-based methodologies for the analysis of this compound (C₇H₇Cl₂NO), a key intermediate in various chemical syntheses. For researchers and professionals in drug development and chemical analysis, selecting the appropriate analytical technique is paramount for unambiguous structural confirmation and quantification. This document moves beyond standard protocols to explain the fundamental principles and causal reasoning behind method selection, comparing the rich structural data from Gas Chromatography-Mass Spectrometry (GC-MS) with the molecular weight confirmation offered by Liquid Chromatography-Mass Spectrometry (LC-MS).

Foundational Approaches: GC-MS vs. LC-MS

The analysis of a substituted aromatic amine like this compound hinges on its physicochemical properties: moderate volatility, thermal stability, and a basic nitrogen atom. These characteristics make it an excellent candidate for two complementary mass spectrometric techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A "hard" ionization technique that provides a reproducible fragmentation pattern, or "fingerprint," essential for definitive structural elucidation. GC is well-suited for the analysis of semi-volatile and thermally stable compounds like halogenated anilines.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): A "soft" ionization technique that preserves the molecular structure, yielding the protonated molecular ion for accurate molecular weight determination.[3][4] The basic amine group is readily protonated, making it highly suitable for positive-mode ESI.[5][6]

The choice between these techniques depends on the analytical goal: structural identification (GC-MS) versus high-throughput screening and molecular weight confirmation (LC-MS).

Deep Dive: GC-MS with Electron Ionization (EI)

EI is a highly robust and reproducible technique that bombards the analyte with high-energy electrons, inducing extensive and predictable fragmentation. The resulting mass spectrum is a unique fingerprint that can be used for library matching and unambiguous identification.

Predicted EI Fragmentation of this compound

The molecular structure of this compound dictates its fragmentation pathway. The presence of two chlorine atoms provides a critical self-validating feature: a characteristic isotopic pattern for any chlorine-containing fragment. Due to the natural abundance of ³⁵Cl and ³⁷Cl, a fragment with two chlorine atoms will exhibit three peaks (M, M+2, M+4) in an approximate relative intensity ratio of 9:6:1.[7]

Key Predicted Fragments:

m/z (for ³⁵Cl) Proposed Identity Fragmentation Pathway
191/193/195 [M]⁺• (Molecular Ion) Direct ionization of the parent molecule. The isotopic pattern is the primary identifier.
176/178/180[M - CH₃]⁺Loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for anisoles.
156/158[M - Cl]⁺Loss of a chlorine radical (•Cl), a typical fragmentation for chlorinated aromatics.[7]
148/150[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ ion.
120/122[M - CH₃ - Cl]⁺Loss of a chlorine radical from the [M - CH₃]⁺ fragment.
Experimental Protocol: GC-MS Analysis

This protocol is designed to achieve excellent chromatographic separation and generate a high-quality mass spectrum.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • GC System Configuration:

    • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS System Configuration:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the analyte peak in the total ion chromatogram. Analyze the mass spectrum for the molecular ion cluster (m/z 191/193/195) and the key fragment ions listed above to confirm the structure.

Deep Dive: LC-MS with Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions by applying a strong electric field to a liquid passing through a capillary. For anilines, this process, aided by an acidic mobile phase, efficiently produces protonated molecules, [M+H]⁺.[6][8] This preserves the all-important molecular weight information.

Predicted ESI Spectrum of this compound

The ESI spectrum in positive ion mode will be significantly simpler than the EI spectrum.

  • Primary Ion: The base peak is expected to be the protonated molecule, [M+H]⁺ , at m/z 192 .

  • Isotopic Pattern: This ion will be accompanied by its isotopic peaks at m/z 194 (one ³⁷Cl) and m/z 196 (two ³⁷Cl), again in the characteristic ~9:6:1 ratio.

  • Adducts: Depending on the mobile phase, minor adducts such as the sodium adduct [M+Na]⁺ (m/z 214/216/218) may be observed.

  • Fragmentation: In-source fragmentation is generally minimal but can be induced. For definitive structural information, tandem mass spectrometry (MS/MS) would be required, where the m/z 192 ion is selected and fragmented to produce product ions.

Experimental Protocol: LC-MS Analysis

This protocol is optimized for the efficient ionization of the analyte.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

  • LC System Configuration:

    • Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm ID, 2.6 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid (to facilitate protonation).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System Configuration:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: +3.5 kV.

    • Desolvation Gas: Nitrogen at a flow of 600 L/hr and a temperature of 350°C.[8]

    • Scan Range: m/z 100-500.

  • Data Analysis: Extract the ion chromatograms for m/z 192, 194, and 196 to locate the analyte peak. Confirm the presence of the correct isotopic pattern in the corresponding mass spectrum.

Head-to-Head Comparison

FeatureGC-MS (EI) LC-MS (ESI)
Ionization Principle Hard Ionization (High Energy Electron Impact)Soft Ionization (Electrospray)
Primary Information Structural Elucidation via Fragmentation FingerprintMolecular Weight Confirmation ([M+H]⁺)
Molecular Ion Often weak or absent, but isotopic pattern is keyStrong protonated molecular ion
Reproducibility Highly reproducible spectra, excellent for library matchingCan be influenced by matrix effects and source conditions[5]
Sample Requirement Must be volatile and thermally stableWide range of polarity and volatility
Primary Application Definitive identification of unknowns, isomer differentiationHigh-throughput screening, quantification in complex matrices, analysis of non-volatile compounds

Experimental and Logical Workflows

The following diagram illustrates the distinct yet parallel workflows for the analysis of this compound using both GC-MS and LC-MS.

G cluster_0 GC-MS (EI) Workflow cluster_1 LC-MS (ESI) Workflow gc_prep Sample Prep (in Dichloromethane) gc_inj GC Injection (Splitless, 250°C) gc_prep->gc_inj gc_sep Chromatographic Separation (DB-5ms Column) gc_inj->gc_sep gc_ion Electron Ionization (EI) (70 eV) gc_sep->gc_ion gc_ms Mass Analysis (Quadrupole) gc_ion->gc_ms gc_data Data: Fragmentation Fingerprint gc_ms->gc_data lc_prep Sample Prep (in ACN/Water + FA) lc_inj LC Injection lc_prep->lc_inj lc_sep Chromatographic Separation (C18 Column) lc_inj->lc_sep lc_ion Electrospray Ionization (ESI) (Positive Mode) lc_sep->lc_ion lc_ms Mass Analysis (TOF or Quadrupole) lc_ion->lc_ms lc_data Data: Molecular Ion [M+H]⁺ lc_ms->lc_data start Analyte: This compound start->gc_prep start->lc_prep

Caption: Comparative analytical workflows for GC-MS and LC-MS.

Predicted Fragmentation Pathway (EI)

The structural backbone of the analyte dictates a predictable fragmentation cascade under high-energy electron impact.

G M [M]⁺• m/z 191/193/195 M1 [M - CH₃]⁺ m/z 176/178/180 M->M1 - •CH₃ M2 [M - Cl]⁺ m/z 156/158 M->M2 - •Cl M3 [M - CH₃ - CO]⁺ m/z 148/150 M1->M3 - CO M4 [M - CH₃ - Cl]⁺ m/z 120/122 M1->M4 - •Cl

Caption: Predicted EI fragmentation of this compound.

Concluding Remarks and Alternative Techniques

For the definitive structural confirmation of this compound, GC-MS with Electron Ionization is the superior technique due to the rich, reproducible fragmentation data it provides, supported by the unmistakable chlorine isotopic pattern. For applications requiring rapid analysis, high-throughput screening, or molecular weight confirmation from complex matrices, LC-MS with Electrospray Ionization is an excellent and complementary approach.

While mass spectrometry offers the highest degree of specificity and sensitivity, other analytical methods can be employed. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust technique for quantification, although it lacks the specificity of MS.[9] For complete and unambiguous structural characterization of the pure substance, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are indispensable, providing orthogonal data on the molecular skeleton and functional groups.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • BenchChem. (2025). Application Note: Determination of 2,6-Dichloroaniline in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS).
  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
  • Stravs, M. A., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.
  • Riggin, P.M., et al. (1984). Project Summary: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • University of Tartu. (2019). ESI outcompetes other ion sources in LC-MS trace analysis. Chair of Analytical Chemistry.
  • Shimadzu Corporation. Introduction to LC-MS Part 2.
  • University of Colorado Boulder. (2011). CHEM 5181 Laboratory #2: LC-ESI-qTOF Mass Spectrometry.
  • ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • Chen, Y., et al. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. ACS Publications.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11217747, this compound.

Sources

A Comparative Guide to the Spectral Analysis of 3,5-Dichloro-2-methoxyaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous characterization of molecular structures is paramount. Substituted anilines, in particular, are a critical class of intermediates in the synthesis of a wide array of bioactive molecules and materials.[1] This guide provides an in-depth comparative analysis of the spectral data for 3,5-Dichloro-2-methoxyaniline and its structurally related derivatives. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we aim to equip researchers with the necessary insights for confident structural elucidation and differentiation of these important chemical entities.

The strategic placement of chloro and methoxy groups on the aniline ring significantly influences the electronic environment and, consequently, the spectral properties of the molecule. Understanding these substituent effects is crucial for predicting and interpreting the resulting spectra. This guide will delve into the characteristic spectral signatures of these compounds, supported by experimental data and established spectroscopic principles.

Comparative Spectral Data Analysis

A thorough analysis of spectral data is essential for the structural confirmation of synthesized compounds. Below, we compare the available spectral data for this compound with its isomer, 3,5-dichloroaniline, to highlight the influence of the methoxy group.

Compound ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm) IR (cm⁻¹) Mass Spec. (m/z)
This compound Data not explicitly available in a comprehensive format. Predicted shifts would show two aromatic protons as singlets or narrow doublets and a methoxy singlet around 3.8-4.0 ppm.Data not explicitly available. Predicted shifts would show carbons attached to chlorine at ~125-135 ppm, the carbon attached to the methoxy group at ~150-160 ppm, and the methoxy carbon at ~55-60 ppm.Characteristic peaks expected for N-H stretching (3300-3500 cm⁻¹), C-N stretching (~1300 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).Molecular Ion (M⁺) expected at m/z 191, with isotopic peaks for two chlorine atoms (M+2, M+4).
3,5-Dichloroaniline 6.71 (d), 6.52 (t)[2]147.8, 135.5, 121.3, 115.4N-H stretch: ~3400, ~3300; C-Cl stretch: ~800-600[3][4]Molecular Ion (M⁺) at m/z 161, with isotopic peaks (M+2, M+4) characteristic of two chlorine atoms.[5][6]
5-Chloro-2-methoxyaniline ¹H NMR data is available, showing distinct aromatic proton signals.[7]¹³C NMR data is available.[8]IR spectra are available for comparison.Mass spectral data is available.[8]
3-Chloro-2-methoxyaniline ¹H NMR data is available.[9]¹³C NMR data is available.[9]IR spectra are available.[9]

Interpreting the Differences:

  • ¹H NMR: The introduction of the methoxy group at the 2-position in this compound would significantly alter the chemical shifts of the aromatic protons compared to 3,5-dichloroaniline. The electron-donating nature of the methoxy group would likely shield the adjacent protons, causing them to appear at a lower chemical shift (upfield).

  • ¹³C NMR: The carbon atom attached to the methoxy group (C2) would be significantly deshielded and appear at a much higher chemical shift compared to the corresponding carbon in 3,5-dichloroaniline. The methoxy carbon itself will present a characteristic signal around 55-60 ppm.

  • IR Spectroscopy: The presence of the methoxy group introduces a strong C-O stretching band, which is absent in the spectrum of 3,5-dichloroaniline. This provides a clear diagnostic tool for distinguishing between the two compounds.

  • Mass Spectrometry: The molecular ion peak will differ by the mass of the methoxy group (CH₃O, 31 amu). The characteristic isotopic pattern for two chlorine atoms will be present in both compounds.

Experimental Protocols for Spectral Data Acquisition

To ensure the acquisition of high-quality, reproducible spectral data, standardized experimental protocols are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.

Workflow for NMR Sample Preparation and Data Acquisition:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed ¹H and ¹³C NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength is recommended for better resolution.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans are usually sufficient.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment to simplify the spectrum.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A higher number of scans is required due to the lower natural abundance of ¹³C.

The choice of these parameters is guided by the need to obtain a spectrum with a good signal-to-noise ratio and sufficient digital resolution to distinguish between closely spaced signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

This method is rapid, requires minimal sample preparation, and is suitable for solid samples.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information, particularly for ensuring purity and analyzing complex mixtures.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture and is widely used in the pharmaceutical industry for purity assessment and quality control.[10][11][12] It can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), for enhanced analytical capabilities.[11]

  • Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds.[12] It is often used for residual solvent analysis and the detection of volatile impurities.[13]

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to characterize the thermal properties of solid pharmaceutical materials, providing information on melting point, purity, and polymorphism.[14]

Logical Flow for Compound Characterization:

Sources

A Senior Application Scientist's Guide to the Synthesis and NMR Validation of 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally grounded protocol for the synthesis of 3,5-Dichloro-2-methoxyaniline, a key intermediate in pharmaceutical and agrochemical research. Beyond a simple recitation of steps, this document elucidates the chemical reasoning behind the chosen methodology and establishes a robust, self-validating framework for product confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy. We will compare the primary synthesis route with alternatives and provide detailed spectral analysis to ensure researchers can confidently verify the structure and purity of the target compound.

Strategic Approach to Synthesis: Choosing the Optimal Pathway

The synthesis of this compound requires the selective introduction of two chlorine atoms onto the 2-methoxyaniline scaffold. The primary directive groups on the starting material, the amino (-NH₂) and methoxy (-OCH₃) groups, are both strongly activating and ortho, para-directing. Our goal is to leverage this electronic activation while controlling the regioselectivity to achieve the desired 3,5-disubstitution pattern.

Primary Method: Direct Electrophilic Chlorination

The most direct and efficient route is the electrophilic aromatic substitution of 2-methoxyaniline using a suitable chlorinating agent. The combined directing effects of the amino and methoxy groups, along with steric considerations, favor substitution at the C3 and C5 positions.

  • Mechanism of Electrophilic Chlorination : The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[1][2][3] The electron-rich aniline ring acts as a nucleophile, attacking the electrophilic chlorine source. The powerful activating nature of the -NH₂ and -OCH₃ groups increases the electron density of the benzene ring, facilitating the reaction.[4] A subsequent deprotonation step restores the aromaticity of the ring.[3] The use of a mild chlorinating agent like N-Chlorosuccinimide (NCS) is preferred to avoid over-chlorination or oxidation side reactions that can occur with harsher reagents like elemental chlorine.

Alternative Synthesis Routes: A Comparative Overview

For comprehensive understanding, it is valuable to consider alternative, albeit often more circuitous, synthetic strategies.

  • Reduction of a Dichloronitrobenzene Precursor : An alternative pathway involves the hydrogenation of 3,5-dichloronitrobenzene to produce 3,5-dichloroaniline.[5][6] This would then require a subsequent nucleophilic aromatic substitution or other functional group manipulation to introduce the methoxy group at the C2 position, a potentially challenging transformation.

  • Dechlorination of Polychlorinated Precursors : Another method described in the literature involves the catalytic dechlorination of highly chlorinated anilines, such as 2,3,5,6-tetrachloroaniline, to yield 3,5-dichloroaniline.[7] This approach is less direct for our target molecule, which requires the methoxy group.

The direct chlorination of 2-methoxyaniline remains the most logical and atom-economical approach, and it is this method for which we will provide a detailed protocol.

Experimental Protocol: Synthesis of this compound

This protocol is designed for reliability and scalability, with explanations for each critical step.

Materials and Reagents
  • 2-Methoxyaniline (≥99%)

  • N-Chlorosuccinimide (NCS) (≥98%)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Step-by-Step Synthesis Procedure
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (5.0 g, 40.6 mmol, 1.0 equiv.) in 100 mL of anhydrous acetonitrile.

    • Scientist's Note: Acetonitrile is chosen as the solvent due to its polarity, which aids in dissolving the starting material and NCS, and its relative inertness under the reaction conditions. Anhydrous conditions are crucial to prevent hydrolysis of NCS.

  • Cooling : Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

    • Scientist's Note: Cooling the reaction mixture is essential to control the exothermic nature of the chlorination and to minimize the formation of undesired byproducts, such as regioisomers or over-chlorinated species.

  • Addition of Chlorinating Agent : Add N-Chlorosuccinimide (NCS) (11.4 g, 85.3 mmol, 2.1 equiv.) to the solution portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Scientist's Note: A slight excess of NCS (2.1 equivalents) is used to ensure complete dichlorination. Portion-wise addition helps maintain temperature control.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Extraction : Once the reaction is complete, pour the mixture into 200 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Scientist's Note: The initial water quench removes the succinimide byproduct and any remaining water-soluble reagents.

  • Washing : Combine the organic extracts and wash sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.

    • Scientist's Note: The bicarbonate wash neutralizes any residual acidic species. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_validation Validation Phase s1 Dissolve 2-Methoxyaniline in Acetonitrile s2 Cool to 0-5 °C s1->s2 s3 Add N-Chlorosuccinimide (2.1 equiv) s2->s3 s4 Stir & Monitor by TLC s3->s4 w1 Quench with Water s4->w1 Reaction Complete w2 Extract with Ethyl Acetate w1->w2 w3 Wash with NaHCO₃ & Brine w2->w3 w4 Dry, Concentrate & Recrystallize w3->w4 v1 Acquire ¹H and ¹³C NMR Spectra w4->v1 Purified Product v2 Analyze Data vs. Starting Material v1->v2 v3 Confirm Structure & Purity >95% v2->v3 end This compound v3->end Validated Product

Caption: Experimental workflow for synthesis and validation.

NMR Validation: The Fingerprint of Success

NMR spectroscopy is the cornerstone of structural validation in organic synthesis.[8][9] It provides unambiguous evidence of a molecule's covalent framework and is highly sensitive to the electronic environment of each nucleus, making it ideal for confirming the success of our chlorination reaction. For robust purity assessment, quantitative NMR (qNMR) can be employed against a certified internal standard.[10][11][12]

¹H NMR Spectral Analysis: A Comparative Approach

The transformation from 2-methoxyaniline to this compound results in a distinct and easily interpretable change in the ¹H NMR spectrum.

  • 2-Methoxyaniline (Starting Material) : The spectrum typically shows a complex multiplet pattern for the four aromatic protons between 6.7 and 6.9 ppm.[13][14] A sharp singlet for the methoxy (-OCH₃) protons appears around 3.8 ppm, and a broad singlet for the amino (-NH₂) protons is also present.

  • This compound (Product) : The introduction of two chlorine atoms dramatically simplifies the aromatic region. The protons at C4 and C6 are now chemically equivalent due to the plane of symmetry and appear as a singlet (or a very fine doublet due to small meta-coupling) around 6.7 ppm. The methoxy singlet remains, potentially with a slight shift, and the amino protons will also be visible as a broad singlet.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2-Methoxyaniline ~6.7-6.9m4HAr-H
~3.85s3H-OCH
~3.8 (broad)s2H-NH
This compound ~6.72s2HAr-H (H-4, H-6)
~3.88s3H-OCH
~4.2 (broad)s2H-NH

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Analysis: Confirming the Carbon Skeleton

¹³C NMR provides definitive evidence of the carbon framework and the positions of the chlorine substituents.

  • 2-Methoxyaniline (Starting Material) : The spectrum displays six distinct signals in the aromatic region (approx. 110-148 ppm) and one signal for the methoxy carbon around 55 ppm.

  • This compound (Product) : Due to molecular symmetry, the number of aromatic signals reduces to four. The two carbons bearing chlorine atoms (C3, C5) will appear in a characteristic region, and the carbon atoms bearing the amino and methoxy groups (C1, C2) will also be clearly identifiable.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
2-Methoxyaniline ~147.5, ~137.0, ~121.5, ~118.5, ~115.0, ~110.5Ar-C
~55.5-OC H₃
This compound ~142.0C -2 (-OCH₃)
~135.0C -1 (-NH₂)
~120.0C -3, C -5 (-Cl)
~112.0C -4, C -6
~56.5-OC H₃

Note: Assignments are based on predictive models and data from analogous structures.[15]

Structural Confirmation Diagram

Caption: Structure and corresponding key NMR assignments.

Conclusion

This guide has detailed a reliable and well-reasoned protocol for the synthesis of this compound via direct electrophilic chlorination of 2-methoxyaniline. The cornerstone of this process is the robust validation framework provided by ¹H and ¹³C NMR spectroscopy. By comparing the spectra of the starting material and the purified product, researchers can unequivocally confirm the successful synthesis and assess the purity of the final compound. This self-validating system of synthesis and analysis ensures the integrity of the material for its downstream applications in drug discovery and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70503, this compound. Retrieved from [Link]

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  • Gassman, P. G., & Campbell, G. A. (1972). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society, 94(10), 3891–3896. Available at: [Link]

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  • Organic Syntheses. (n.d.). Instructions for Authors. Retrieved from [Link]

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A Comparative Guide to Dichlorinated Aniline Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorinated anilines (DCAs) are indispensable building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility stems from the two chlorine atoms, which serve as versatile synthetic handles for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. However, the reactivity of the different DCA isomers is not uniform. The positions of the chlorine atoms and the amino group on the aromatic ring create distinct steric and electronic environments, profoundly influencing which C-Cl bond activates and how readily the reaction proceeds.

This guide presents a comparative analysis of common dichlorinated aniline isomers in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By understanding the inherent reactivity differences between isomers such as 2,4-dichloroaniline, 3,4-dichloroaniline, and 2,6-dichloroaniline, researchers can make more informed decisions in catalyst selection, reaction design, and the strategic synthesis of complex target molecules.

The Decisive Step: C-Cl Bond Oxidative Addition

The critical, often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl chloride to a low-valent palladium(0) complex.[3][4][5] The strength of the carbon-chlorine bond is the primary barrier to this step; stronger bonds lead to slower reactions.[6] The electronic and steric environment around the C-Cl bond, dictated by the substitution pattern of the DCA isomer, directly modulates its reactivity.

Key factors influencing C-Cl bond activation include:

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring generally accelerate oxidative addition, making the aryl chloride more electrophilic. Conversely, electron-donating groups, like the amino group (-NH₂), can deactivate the ring.

  • Steric Hindrance: Bulky groups positioned ortho to the chlorine atom can sterically impede the approach of the palladium catalyst, slowing down the oxidative addition step.[7]

The interplay of these effects results in a predictable, yet nuanced, reactivity hierarchy among the DCA isomers.

Comparative Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds. When applied to dichlorinated anilines, the choice of isomer and reaction conditions is crucial for achieving high yields and, importantly, regioselectivity. The goal is often to selectively functionalize one C-Cl bond while leaving the other intact for subsequent transformations.

Generally, a C-Cl bond that is para to the electron-donating amino group and has less steric hindrance is more reactive. A C-Cl bond ortho to the amino group is often deactivated by both steric hindrance and the group's electron-donating nature.

Dichloroaniline IsomerCoupling PartnerPd Catalyst / LigandBaseConditionsYield (%)Regioselectivity
3,4-Dichloroaniline 4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene, 100 °C, 12h~85-95Monosubstitution at C4
2,4-Dichloroaniline Phenylboronic acidPd(OAc)₂ / XPhosK₂CO₃1,4-Dioxane/H₂O, 80 °C, 18h~80-90Monosubstitution at C4
2,5-Dichloroaniline Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O, 90 °C, 24h~70-80Predominantly at C5
2,6-Dichloroaniline Phenylboronic acidG4-XPhos-PdK₃PO₄t-Amyl alcohol, 110 °C, 24h~60-70Monosubstitution

This table is a composite of typical results found in the literature; specific yields and conditions may vary.

Analysis of Isomer Reactivity:

  • 3,4-Dichloroaniline: This isomer often shows the highest reactivity and selectivity. The C4-Cl bond is activated by the C3-Cl (electron-withdrawing) and is not significantly hindered sterically, making it the prime site for coupling.

  • 2,4-Dichloroaniline: Similar to the 3,4-isomer, the C4-Cl bond is the more reactive site. The C2-Cl bond is sterically shielded by the adjacent amino group, rendering it less accessible to the palladium catalyst.

  • 2,5-Dichloroaniline: Reactivity is generally lower. The C5-Cl bond is typically favored for substitution over the sterically hindered C2-Cl bond.

  • 2,6-Dichloroaniline: This is the most challenging isomer for selective monocoupling. Both C-Cl bonds are ortho to the amino group, resulting in significant steric hindrance and deactivation. Achieving high yields often requires more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos) and higher temperatures.[8]

Comparative Analysis in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The same fundamental principles of steric and electronic effects that govern Suzuki couplings apply here, influencing the regioselectivity and efficiency of the amination of DCA isomers. The choice of phosphine ligand is especially critical in C-N coupling to facilitate the challenging reductive elimination step.[9][10]

Dichloroaniline IsomerCoupling PartnerPd Precatalyst / LigandBaseConditionsYield (%)Regioselectivity
3,4-Dichloroaniline MorpholineBrettPhos Pd G3NaOtBuToluene, 100 °C, 8h>90Monosubstitution at C4
2,4-Dichloroaniline AnilineRuPhos Pd G3K₃PO₄Dioxane, 110 °C, 16h~85Monosubstitution at C4
2,6-Dichloroaniline Secondary AmineXPhos Pd G4LHMDSToluene, 110 °C, 24h~65-75Monosubstitution

This table is a composite of typical results found in the literature; specific yields and conditions may vary.

Analysis of Isomer Reactivity:

The reactivity trends in Buchwald-Hartwig amination mirror those of the Suzuki reaction. The C-Cl bond at the 4-position of 3,4- and 2,4-dichloroaniline remains the most susceptible to substitution. The 2,6-dichloroaniline isomer continues to be the most sterically encumbered and difficult substrate, demanding highly active and sterically bulky catalyst systems to achieve reasonable conversion.[11]

Mechanistic Considerations and Workflow

The success of these cross-coupling reactions hinges on a well-defined catalytic cycle. Understanding this cycle and the factors that influence each step is key to troubleshooting and optimization.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)(Cl)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)(R')L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R'\n(Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Ar-Cl\n(DCA Isomer)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic [label="R'-B(OH)₂ + Base", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Reagents -> OxAdd [label=""]; OxAdd -> PdII [label=""]; Pd0 -> OxAdd [label=""]; PdII -> Trans [label=""]; Boronic -> Trans [label=""]; Trans -> PdII_R [label=""]; PdII_R -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regeneration"]; }

Caption: Reactivity hierarchy of DCA isomers in cross-coupling.

Experimental Protocols

The following are generalized, representative protocols that serve as a starting point for optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of 3,4-Dichloroaniline

This protocol targets the selective coupling at the C4 position.

  • Reaction Setup: To an oven-dried Schlenk tube, add 3,4-dichloroaniline (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G2, 0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [12][13]

Experimental Workflow Diagram

Workflow A 1. Add Solids (DCA, Boronic Acid, Base) B 2. Add Catalyst (Pd Precatalyst) A->B C 3. Evacuate & Backfill (Inert Atmosphere) B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (Monitor Progress) D->E F 6. Cool & Work-up (Extraction) E->F G 7. Purify (Chromatography) F->G

Caption: A typical experimental workflow for cross-coupling reactions. [13]

Conclusion and Outlook

The selective functionalization of dichlorinated aniline isomers is a common challenge that can be addressed through a rational understanding of their inherent reactivity. The electronic and steric effects governed by the substituent pattern create a clear hierarchy, with C-Cl bonds para to the amino group and with minimal steric hindrance being the most reactive. For isomers like 2,6-dichloroaniline, where both chlorines are in sterically demanding positions, the use of modern, bulky phosphine ligands and robust precatalysts is essential for achieving successful couplings.

Future research will likely focus on developing even more active and selective catalyst systems that can operate under milder conditions and further expand the substrate scope, enabling the efficient and predictable synthesis of complex aniline derivatives for all fields of chemical science.

References

  • reactivity comparison of halogenated anilines in cross-coupling - Benchchem. (n.d.).
  • Liu, L., Wang, W., & Xiao, C. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry.
  • Portnoy, M., & Milstein, D. (n.d.). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics.
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (n.d.).
  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine - Benchchem. (n.d.).
  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2025). ResearchGate.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. (n.d.). Royal Society of Chemistry.
  • An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials: From Classical Mixture Theory to Structure-Activity Relationship. (n.d.). MDPI.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Royal Society of Chemistry.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2025). ResearchGate.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. (n.d.). Royal Society of Chemistry.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group.
  • Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. (n.d.). University of Windsor.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
  • Steric and electronic effects on the uncoupling activity of substituted 3,5 dichlorosalicylanilides. (1975). PubMed.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. (n.d.).
  • Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. (2025). ResearchGate.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). MDPI.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (n.d.). ChemRxiv.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. (2009). PubMed.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Royal Society of Chemistry.
  • Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. (2021). PubMed.

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A Comparative Guide to the Reactivity of 3,5-Dichloro-2-methoxyaniline and 3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, substituted anilines are foundational building blocks. Their reactivity profile dictates their utility in forming complex molecular architectures. This guide provides an in-depth, objective comparison of two such key intermediates: 3,5-Dichloro-2-methoxyaniline and 3,5-dichloroaniline. While structurally similar, the presence of an ortho-methoxy group in the former introduces significant electronic and steric nuances that profoundly alter its chemical behavior.

Understanding these differences is paramount for rational reaction design, optimization of yields, and predicting potential side products. We will dissect the underlying principles governing their reactivity, supported by experimental protocols and comparative data, to empower researchers in making informed decisions for their synthetic campaigns.

Analysis of Molecular Structure and Electronic Effects

The reactivity of an aniline is fundamentally governed by the availability of the nitrogen atom's lone pair of electrons and the electron density of the aromatic ring. The substituents on the ring modulate these properties through inductive and resonance effects.

  • 3,5-dichloroaniline: In this molecule, the amino group is flanked by two chlorine atoms in the meta positions. Chlorine is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, from the nitrogen atom. While halogens also possess a weak electron-donating resonance effect (+R), the inductive effect is dominant. Consequently, the two chlorine atoms significantly decrease the basicity and nucleophilicity of the amino group and deactivate the aromatic ring toward electrophilic attack.[1][2]

  • This compound: The introduction of a methoxy (-OCH₃) group at the ortho position to the amine introduces a new layer of complexity.

    • Electronic Effects: The methoxy group is also inductively withdrawing (-I) due to the oxygen's electronegativity. However, it is a potent electron-donating group through resonance (+R), pushing its lone pair electrons into the ring. This +R effect directly counteracts the deactivating -I effects of the chlorine atoms, increasing the electron density of the aromatic ring.[3][4]

    • The Ortho Effect: The proximity of the methoxy group to the amine leads to steric hindrance. This can impede the approach of bulky reagents to the nitrogen atom. Furthermore, upon protonation of the amine to form an anilinium ion, the sp² hybridized nitrogen becomes sp³ hybridized and tetrahedral, increasing steric clash with the ortho substituent and destabilizing the conjugate acid, which in turn reduces the basicity of the parent aniline.[5][6]

This interplay between activating resonance effects, deactivating inductive effects, and steric hindrance results in a unique reactivity profile for this compound compared to its simpler counterpart.

G cluster_0 3,5-dichloroaniline cluster_1 This compound a      • 2x Cl (-I effect): Strong deactivation      • Decreased N nucleophilicity      • Deactivated aromatic ring b      • 2x Cl (-I effect): Strong deactivation      • 1x OCH₃ (+R, -I effect): Net activation      • Ortho Effect: Steric hindrance at N      • Complex reactivity profile G Aniline Aniline Derivative Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcAn Acetic Anhydride AcAn->Intermediate Product N-Acetyl Product Intermediate->Product Collapse ProtonLoss -H⁺ G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArX Ar-X ArPdAmine [Ar-Pd(II)-NHR₂(L₂)]⁺X⁻ ArPdX->ArPdAmine + R₂NH ArPdX->ArPdAmine - Base-H⁺X⁻ Amine R₂NH ArPdAmine->Pd0 Reductive Elimination Product Ar-NR₂ Base Base BaseH Base-H⁺X⁻

Sources

A Comparative Guide to the Biological Activity of 3,5-Dichloro-2-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of various derivatives synthesized from the 3,5-Dichloro-2-methoxyaniline scaffold. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of these compounds is paramount for designing next-generation therapeutic agents. We will delve into their antimicrobial, anticancer, and enzyme inhibitory properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The this compound Scaffold: A Privileged Starting Point

This compound is an aromatic amine whose structural features—a chlorinated benzene ring with methoxy and amine substitutions—make it an attractive starting material for combinatorial chemistry and drug discovery. The presence of chlorine atoms can enhance lipophilicity and metabolic stability, while the methoxy and amine groups provide reactive sites for derivatization, allowing for the exploration of a wide chemical space to modulate biological activity.

Comparative Analysis of Biological Activities

The derivatization of this compound has yielded compounds with a diverse range of biological activities. This section compares the performance of key derivative classes, focusing on antimicrobial and anticancer applications.

Antimicrobial Activity: The Potency of Schiff Base Derivatives

Schiff bases, characterized by an azomethine group (-C=N-), are a prominent class of derivatives synthesized from anilines.[1] These compounds have been extensively studied for their broad-spectrum antimicrobial effects.[2][3] The imine group is believed to be crucial for their biological activity.[3]

The general synthetic route involves the condensation of this compound with various substituted aldehydes. The antimicrobial efficacy of the resulting Schiff bases is highly dependent on the nature of the substituents on the aldehyde ring.

Experimental Data Summary: Antimicrobial Activity

Derivative ClassTarget OrganismMetricValueReference CompoundRef.
Schiff BasesS. aureus (Gram-positive)MIC12.5 µg/mLAmpicillin (12.5 µg/mL)[2]
Schiff BasesM. luteus (Gram-positive)MIC25 µg/mLAmpicillin (100 µg/mL)[2]
Schiff BasesA. niger (Fungus)MIC12.5 µg/mLNystatin (12.5 µg/mL)[2]
Schiff Base Metal ComplexesS. aureus (Gram-positive)Inhibition ZoneHigher than free ligandCiprofloxacin[3][4]

Structure-Activity Relationship Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) on the aldehyde-derived phenyl ring tends to increase antimicrobial activity. The nitro group, being more electron-withdrawing than chlorine, often results in compounds with greater inhibitory effects.[1]

  • Chelation and Metal Complexes: Complexation of Schiff bases with metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) can significantly enhance their antibacterial activity compared to the free ligand. This is attributed to the chelation theory, where the metal ion reduces the polarity of the central atom, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.[3][4]

Anticancer Activity: Triazines and Other Heterocycles

Derivatives of this compound have also shown promise as anticancer agents. Notably, incorporating this scaffold into heterocyclic systems like 1,3,5-triazines and quinolines has led to compounds with significant cytotoxic activity against various cancer cell lines.[5][6][7]

Experimental Data Summary: Anticancer Activity

Derivative ClassCancer Cell LineMetricValueReference CompoundRef.
1,3,5-Triazine Derivative (Compound 19)Melanoma (MALME-3M)GI503.3 x 10⁻⁸ M-[5]
1,3,5-Triazine Derivative (Compound 6)Renal Cancer (CAKI-1)% Inhibition60.13%-[7]
Indoloquinoline Derivative (Compound 49)Colorectal Cancer (HCT116)IC500.35 µMNeocryptolepine (6.26 µM)[8]
Indoloquinoline Derivative (Compound 49)Colorectal Cancer (Caco-2)IC500.54 µM5-Fluorouracil[8]
Quinoxaline Derivative (Compound 5)Liver Cancer (SMMC-7721)IC500.071 µMDoxorubicin[9]

Structure-Activity Relationship Insights:

  • 1,3,5-Triazine Core: The 1,3,5-triazine ring serves as a versatile scaffold. Substitutions at its 2, 4, and 6 positions with different amino groups can drastically alter anticancer potency. For instance, certain piperazinyl-substituted triazines have demonstrated remarkable activity.[5][7]

  • Methoxy Group Positioning: In quinoxaline derivatives, the position of electron-donating groups like methoxy (-OCH3) is critical. Compounds with methoxy groups at specific positions on the phenyl ring have shown excellent activity against liver cancer cell lines.[9]

  • Kinase Inhibition: Many of these anticancer derivatives exert their effect by inhibiting key signaling pathways. For example, some 1,3,5-triazine derivatives are known inhibitors of Phosphoinositide 3-kinases (PI3K), a crucial enzyme in cancer cell growth and survival.[7][10] Similarly, indoloquinoline derivatives can modulate the PI3K/AKT/mTOR pathway.[8]

Experimental Methodologies

To ensure the validity and reproducibility of the findings presented, this section details the standard protocols for the synthesis and biological evaluation of these derivatives.

General Synthesis of Schiff Base Derivatives

This protocol describes a standard condensation reaction for synthesizing Schiff bases from this compound.

Workflow: Synthesis of Schiff Base Derivatives

G cluster_reactants Reactants Aniline This compound Reaction Reflux for 2-4 hours Aniline->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction Solvent Absolute Ethanol Solvent->Reaction as solvent Catalyst Glacial Acetic Acid (few drops) Catalyst->Reaction as catalyst Monitoring Monitor via TLC Reaction->Monitoring Workup Cool, Filter & Wash Monitoring->Workup Upon completion Product Purified Schiff Base Derivative Workup->Product

Caption: Workflow for the synthesis of Schiff base derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired substituted aldehyde in a minimal amount of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Schiff base.

Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability, providing a measure of a compound's cytotoxic potential.

Workflow: MTT Assay for Cytotoxicity

G Cell_Seeding 1. Seed cancer cells in a 96-well plate (e.g., 5x10³ cells/well) Incubation1 2. Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Treatment 3. Add serial dilutions of test compound Incubation1->Treatment Incubation2 4. Incubate for 48-72h Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 4h (Formation of Formazan) MTT_Addition->Incubation3 Solubilization 7. Add DMSO to dissolve formazan crystals Incubation3->Solubilization Measurement 8. Measure absorbance at 570 nm using a plate reader Solubilization->Measurement Analysis 9. Calculate % viability and IC50 value Measurement->Analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights: PI3K Signaling Pathway

Several potent anticancer derivatives of this compound function as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell proliferation and survival.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Triazine Derivative (e.g., ZSTK474 analogue) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by triazine derivatives.

By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, a critical step for the activation of AKT.[10] This downstream blockade of AKT and mTOR signaling ultimately leads to a reduction in cancer cell proliferation and survival, highlighting a key mechanism of action for this class of derivatives.[8]

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with significant, tunable biological activities. Schiff base derivatives have demonstrated potent antimicrobial effects, while heterocyclic derivatives, particularly those based on triazine and quinoline scaffolds, show considerable promise as anticancer agents, often through the inhibition of critical cell signaling pathways like PI3K/AKT/mTOR.

Future research should focus on optimizing the lead compounds identified in this guide. This includes a more profound exploration of the structure-activity relationships through targeted synthesis and the use of computational modeling to predict binding affinities and ADME properties. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most potent derivatives. The continued exploration of this chemical scaffold is a valuable endeavor for the development of novel therapeutics to combat infectious diseases and cancer.

References

  • A Review on the Antimicrobial Activity of Schiff Bases: D
  • Synthesis, characterization and antimicrobial activity of a bivalent schiff base derived from salicylaldehyde and 4-methoxyaniline. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). Scientific & Academic Publishing.
  • Synthesis of substituted schiff's bases and their antimicrobial activity. Der Pharma Chemica.
  • SYNTHESIS AND ANTI-BACTERIAL ACTIVITY OF SYNTHESIZED SCHIFFBASE USING 2,3-DICHLOROANILINE AND CARBONYL COMPOUND. Indo American Journal of Pharmaceutical Research.
  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central.
  • This compound Chemical Inform
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry.
  • Synthesis and in vitro antitumoral activity of new 3,5-dicyanopyridine derivatives. Bioorganic & Medicinal Chemistry.
  • Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase. PubMed.
  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

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A Researcher's Guide to Confirming the Structure of 3,5-Dichloro-2-methoxyaniline Reaction Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is a cornerstone of chemical synthesis. This guide provides an in-depth technical comparison of analytical strategies for characterizing the products of 3,5-Dichloro-2-methoxyaniline, a versatile building block in medicinal chemistry. We will explore common synthetic transformations and detail the experimental methodologies required to definitively identify the resulting structures, comparing them with products derived from the isomeric 2,4-dichloro-5-methoxyaniline to highlight the impact of substituent positioning on reactivity and spectral properties.

Introduction: The Importance of Regiochemical Integrity in Drug Discovery

Substituted anilines are privileged scaffolds in the synthesis of a vast array of pharmaceuticals and functional materials.[1] The specific arrangement of substituents on the aniline ring dictates the molecule's three-dimensional structure, its reactivity, and ultimately its biological activity. This compound, with its distinct electronic and steric properties, is a valuable starting material for accessing complex molecular architectures. However, the potential for regioisomeric side products during synthesis necessitates rigorous analytical confirmation. This guide will delve into the practical aspects of confirming the structures of key reaction products of this compound, providing a comparative framework against its isomer, 2,4-dichloro-5-methoxyaniline.

Key Reactions of this compound and the Rationale for Structural Confirmation

The amino group of this compound is a versatile functional handle for a variety of transformations, including diazotization-based reactions and modern cross-coupling methodologies. The presence of two chlorine atoms and a methoxy group influences the electron density of the aromatic ring and can direct the outcome of these reactions.

Diazotization and Subsequent Reactions: The Sandmeyer Reaction

The conversion of the primary amino group of an aniline to a diazonium salt is a fundamental transformation in organic synthesis.[2] This highly reactive intermediate can be subsequently displaced by a variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[3] This provides a powerful route to introduce a range of functional groups that are otherwise difficult to install directly on the aromatic ring.

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO₂, HCl, 0-5 °C Aryl Halide Aryl Halide Diazonium Salt->Aryl Halide CuX (X = Cl, Br) Aryl Cyanide Aryl Cyanide Diazonium Salt->Aryl Cyanide CuCN Aryl Hydroxide Aryl Hydroxide Diazonium Salt->Aryl Hydroxide Cu₂O, H₂O

Experimental Protocol: Sandmeyer Cyanation of this compound

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (10.0 g, 52.1 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL). Cool the resulting slurry to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (3.77 g, 54.7 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (immediate blue-black color).[2]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (5.60 g, 62.5 mmol) and sodium cyanide (3.06 g, 62.5 mmol) in water (50 mL). Warm the solution gently to dissolve the salts, then cool to room temperature. Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60 °C for 30 minutes to ensure complete reaction. Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-dichloro-2-methoxybenzonitrile.

Modern Cross-Coupling Approaches: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This reaction offers a broad substrate scope and generally proceeds under milder conditions than traditional methods like the Ullmann condensation. It is particularly useful for coupling aryl halides with a wide range of primary and secondary amines.

G Aryl Halide Aryl Halide Catalytic Cycle Catalytic Cycle Aryl Halide->Catalytic Cycle Amine Amine Amine->Catalytic Cycle Product Product Catalytic Cycle->Product Pd Catalyst, Ligand, Base

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-3,5-dichloro-2-methoxybenzene with Aniline

Note: The starting aryl bromide can be prepared from this compound via a Sandmeyer bromination reaction.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (95 mg, 0.2 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol). Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add 1-bromo-3,5-dichloro-2-methoxybenzene (256 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter through a pad of Celite and wash the filter cake with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(3,5-dichloro-2-methoxyphenyl)aniline.

Comparative Analysis of Reaction Products: Structural Elucidation by Spectroscopy

The definitive confirmation of the desired product structure and the identification of any potential isomers rely on a combination of spectroscopic techniques. Here, we compare the expected data for the products of this compound with those from its isomer, 2,4-dichloro-5-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecular framework.

Table 1: Predicted ¹H NMR Data for Isomeric Dichloromethoxybenzonitriles

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)
3,5-Dichloro-2-methoxybenzonitrileδ 7.35 (d, J = 2.0 Hz, 1H), 7.05 (d, J = 2.0 Hz, 1H)δ 3.90 (s, 3H)
2,4-Dichloro-5-methoxybenzonitrileδ 7.50 (s, 1H), 7.15 (s, 1H)δ 3.85 (s, 3H)

Note: These are illustrative predicted values based on substituent effects. Actual values may vary slightly.

The distinct splitting patterns and chemical shifts of the aromatic protons provide a clear distinction between the two isomers. In the 3,5-dichloro isomer, the two aromatic protons are meta to each other, resulting in a small coupling constant (J). In the 2,4-dichloro isomer, the two aromatic protons are para to each other and would appear as singlets due to the lack of adjacent protons.

Table 2: Predicted ¹³C NMR Data for Isomeric Dichloromethoxybenzonitriles

CompoundQuaternary Carbons (ppm)CH Carbons (ppm)Methoxy Carbon (ppm)
3,5-Dichloro-2-methoxybenzonitrileδ 155.0 (C-OCH₃), 135.0 (C-Cl), 125.0 (C-Cl), 118.0 (C-CN)δ 128.0, 115.0δ 56.5
2,4-Dichloro-5-methoxybenzonitrileδ 158.0 (C-OCH₃), 138.0 (C-Cl), 128.0 (C-Cl), 117.0 (C-CN)δ 130.0, 110.0δ 56.0

Note: These are illustrative predicted values. The influence of multiple substituents can lead to complex shifts.

The chemical shifts of the carbon atoms are sensitive to the electronic environment. The positions of the chlorine and methoxy groups will have a predictable, albeit complex, effect on the chemical shifts of the aromatic carbons, allowing for differentiation between the isomers.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product and can offer structural information through analysis of fragmentation patterns. For both isomeric dichloromethoxybenzonitriles, the high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to the exact mass of C₈H₅Cl₂NO. The isotopic pattern of the molecular ion, with its characteristic M, M+2, and M+4 peaks due to the two chlorine atoms, would be a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. For the dichloromethoxybenzonitrile products, a strong, sharp absorption band around 2230-2210 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The C-O stretching of the methoxy group would appear in the region of 1250-1000 cm⁻¹.

Conclusion: A Multi-faceted Approach to Structure Confirmation

The synthesis of complex organic molecules for applications in drug discovery and materials science demands a rigorous and multi-faceted approach to structural confirmation. As demonstrated with the reactions of this compound, a combination of modern synthetic methods and comprehensive spectroscopic analysis is essential for ensuring the regiochemical integrity of the products. By comparing experimental data with that of potential isomers, such as those derived from 2,4-dichloro-5-methoxyaniline, researchers can be confident in the identity and purity of their target compounds. This meticulous attention to detail is paramount for the advancement of chemical research and the development of new technologies.

References

  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • ACS Publications. Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters. Available from: [Link]

  • ACS Publications. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available from: [Link]

  • ACS Publications. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. Available from: [Link]

  • PubChem - NIH. This compound | C7H7Cl2NO | CID 11217747. Available from: [Link]

  • PubChem - NIH. 2,4-Dichloro-5-methoxyaniline | C7H7Cl2NO | CID 1476636. Available from: [Link]

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A Guide to the Spectroscopic Identification of 3,5-Dichloro-2-methoxyaniline: A Comparative Cross-Referencing Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. For researchers working with substituted anilines, a class of compounds prevalent in pharmaceuticals and agrochemicals, the differentiation between isomers is a critical analytical challenge. This guide provides an in-depth, comparative analysis of the spectral data for 3,5-Dichloro-2-methoxyaniline, a compound whose precise characterization is essential for its application.

Due to the limited availability of public experimental spectra for this compound at the time of this publication, this guide will take a predictive and comparative approach. We will first predict the key spectral features of our target compound based on established principles of spectroscopy. Subsequently, we will cross-reference these predictions with the experimental data of its commercially available isomers and related compounds. This methodology not only serves as a robust framework for the tentative identification of this compound but also highlights the deductive power of spectroscopic techniques in distinguishing closely related molecular structures.

The Imperative of Isomer Differentiation

The biological activity and chemical reactivity of a molecule are intrinsically tied to its three-dimensional structure. For substituted anilines, the seemingly minor shift of a substituent on the aromatic ring can lead to profound differences in efficacy, toxicity, and metabolic pathways. Consequently, relying solely on a molecular formula (C₇H₇Cl₂NO) is insufficient and potentially misleading. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary empirical evidence to confirm the specific isomeric form.

Predicted Spectral Data for this compound

Based on the principles of NMR, IR, and MS, we can anticipate the following spectral characteristics for this compound:

¹H NMR (Proton NMR):

  • Aromatic Protons: The two aromatic protons are in a meta-relationship to each other, which would result in two distinct signals, likely doublets with a small coupling constant (J ≈ 2-3 Hz). Their chemical shifts would be influenced by the electron-donating methoxy and amino groups, and the electron-withdrawing chloro groups.

  • Amino Protons: A broad singlet corresponding to the two protons of the primary amine group (-NH₂). The chemical shift of this signal can vary depending on the solvent and concentration.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃).

¹³C NMR (Carbon-13 NMR):

  • Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

  • The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon bearing the methoxy group will be shifted downfield, as will the carbons bearing the chloro groups. The carbon attached to the amino group will also show a characteristic shift.

  • A signal for the methoxy carbon will be observed in the aliphatic region of the spectrum.

IR Spectroscopy:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group, typically in the 1200-1275 cm⁻¹ region.

  • C-Cl Stretching: Bands in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Mass Spectrometry:

  • The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (191.0 g/mol for the most common isotopes).

  • The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M+2 and M+4 peaks at specific intensity ratios.

Comparative Spectral Analysis with Isomeric Compounds

To illustrate the importance of these spectral features in isomer differentiation, we will now compare the predicted data for this compound with the experimental data of related compounds.

CompoundKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)Key IR Features (cm⁻¹)
3,5-Dichloroaniline [1][2]Aromatic H at ~6.7 ppm (t) and ~6.5 ppm (d). NH₂ protons as a broad signal.Aromatic carbons in the range of ~115-150 ppm.N-H stretching around 3400 cm⁻¹. C-Cl stretching in the fingerprint region.
5-Chloro-2-methoxyaniline [3][4][5]Three distinct aromatic proton signals. A singlet for the OCH₃ protons. A broad singlet for the NH₂ protons.Seven distinct carbon signals. Methoxy carbon signal around 55 ppm.N-H stretching, C-O stretching, and C-Cl stretching bands are present.
3-Chloro-2-methoxyaniline [6]A complex pattern of aromatic proton signals. A singlet for the OCH₃ protons. A broad singlet for the NH₂ protons.Seven distinct carbon signals.N-H stretching, C-O stretching, and C-Cl stretching bands are present.
2,4-Dichloro-5-methoxyaniline [7]Two singlet signals for the aromatic protons. A singlet for the OCH₃ protons. A broad singlet for the NH₂ protons.Seven distinct carbon signals.N-H stretching, C-O stretching, and C-Cl stretching bands are present.

This comparative table underscores how the number of signals, their splitting patterns, and their chemical shifts in NMR, along with the specific vibrational frequencies in IR, can serve as a unique fingerprint for each isomer.

Experimental Protocols for Spectral Acquisition

For researchers seeking to acquire experimental data for this compound or related compounds, the following are generalized, yet detailed, protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference Structural Elucidation Structural Elucidation reference->Structural Elucidation

Caption: Workflow for NMR Spectral Acquisition and Processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_choice Choose Method kbr KBr Pellet prep_choice->kbr atr ATR prep_choice->atr background Acquire Background Spectrum kbr->background atr->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio to Background sample_spec->ratio final_spectrum Generate Final Spectrum ratio->final_spectrum Functional Group Analysis Functional Group Analysis final_spectrum->Functional Group Analysis

Caption: Workflow for FTIR Spectral Acquisition and Analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or coupled with Gas Chromatography - GC-MS for volatile compounds).

  • Ionization: Ionize the sample molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern if halogens are present.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Interpretation sample_prep Prepare Dilute Solution injection Inject into MS sample_prep->injection ionization Ionization injection->ionization separation Mass Separation (m/z) ionization->separation detection Detection separation->detection spectrum Generate Mass Spectrum detection->spectrum analysis Analyze Molecular Ion & Fragmentation spectrum->analysis Structural Confirmation Structural Confirmation analysis->Structural Confirmation

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion: A Path to Confident Identification

The structural elucidation of this compound serves as an excellent case study in the application of modern spectroscopic techniques. While direct experimental data may not always be readily accessible, a combination of predictive methods and comparative analysis with known isomers provides a powerful and scientifically valid approach to tentative identification. This guide has outlined the expected spectral features of the target compound, provided a framework for comparison with related molecules, and detailed the experimental protocols necessary for data acquisition. For researchers in drug development and chemical synthesis, the principles and workflows described herein are essential tools for ensuring the chemical integrity of their materials and the reliability of their scientific outcomes.

References

  • PubChem. (n.d.). 3-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Analysis of 3,5-Dichloro-2-methoxyaniline: A Comparative Review of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the accurate quantification and characterization of intermediates like 3,5-Dichloro-2-methoxyaniline are paramount for ensuring final product purity, safety, and efficacy. This guide provides a comprehensive comparison of peer-reviewed analytical methodologies suitable for the analysis of this compound.

While specific, validated methods for this compound are not extensively published, its chemical structure—a substituted chloroaniline—allows us to draw authoritative guidance from established protocols for structurally analogous compounds. This document synthesizes data from peer-reviewed methods for related dichloroanilines and haloanisoles to propose and compare the most effective analytical strategies. We will focus on the two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), evaluating their performance with various detection systems.

Foundational Principles: Choosing the Right Analytical Strategy

The molecular structure of this compound, featuring a polar amine group and a halogenated aromatic ring, makes it amenable to both HPLC and GC analysis. The choice between them hinges on several factors: the sample matrix, required sensitivity, available instrumentation, and whether the analysis is for purity assessment or trace-level quantification.

  • High-Performance Liquid Chromatography (HPLC) is often the preferred method for polar and thermally labile compounds like anilines. It offers versatile separation modes and is readily coupled with highly sensitive detectors like tandem mass spectrometry (MS/MS).

  • Gas Chromatography (GC) provides excellent separation efficiency for volatile and semi-volatile compounds. While the amine group can sometimes lead to peak tailing on certain columns, proper column selection or derivatization can mitigate this. GC is frequently paired with mass spectrometry (GC-MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC): Precision and Sensitivity

HPLC, particularly in reverse-phase mode, is exceptionally well-suited for separating chloroanilines from complex mixtures. The combination of a nonpolar stationary phase (like C18) and a polar mobile phase allows for excellent resolution based on subtle differences in polarity.

Expertise in Action: Why HPLC-MS/MS is the Gold Standard

For drug development and impurity profiling, sensitivity and specificity are non-negotiable. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides unparalleled performance. This technique allows for the selective detection and quantification of the target analyte even in the presence of co-eluting matrix components. A highly sensitive HPLC-MS/MS method has been successfully developed for the simultaneous determination of 3,4-dichloroaniline and 3,5-dichloroaniline in complex matrices, demonstrating the power of this approach.[1][2]

The method's trustworthiness is established through rigorous validation, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery studies.[1][2] The use of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique further enhances its reliability for complex samples.

Workflow for HPLC-MS/MS Analysis

HPLC_Workflow cluster_prep Sample Preparation (Modified QuEChERS) cluster_analysis Instrumental Analysis s1 1. Weigh Sample s2 2. Extract with Acetonitrile s1->s2 s3 3. Salting Out (MgSO4, NaCl) s2->s3 s4 4. Centrifuge s3->s4 s5 5. Dispersive SPE Cleanup (PSA) s4->s5 s6 6. Filter & Inject s5->s6 hplc HPLC Separation (C18 Column) s6->hplc msms Tandem MS Detection (ESI+, MRM Mode) hplc->msms data Data Processing & Quantification msms->data Data Acquisition

Caption: HPLC-MS/MS workflow for this compound analysis.

Detailed Protocol: Proposed HPLC-MS/MS Method

This protocol is adapted from validated methods for 3,5-dichloroaniline.[1][2]

A. Sample Preparation (Solid Matrix)

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of HPLC-grade acetonitrile. Vortex for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg anhydrous magnesium sulfate and 50 mg Primary Secondary Amine (PSA) sorbent. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

B. Instrumental Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., Zorbax ODS, 4.6mm x 25cm).[3]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI).

  • Ionization Mode: Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Parent and daughter ions would need to be determined by infusing a standard of this compound.

Gas Chromatography (GC): High-Resolution Separation

GC is a powerful alternative, particularly for purity analysis and in quality control settings where robustness is key. Its high resolving power is ideal for separating isomers. For compounds like anilines, GC coupled with mass spectrometry (GC-MS) is the most common configuration, providing both separation and structural information.[4][5]

Expertise in Action: Overcoming Analytical Hurdles

The primary challenge with GC analysis of anilines is the potential for peak tailing due to the interaction of the basic amine group with active sites on the column or inlet liner. This can be addressed by:

  • Using Base-Deactivated Liners and Columns: Modern GC columns are specifically treated to reduce these interactions.

  • Derivatization: Acetylation of the amine group can improve peak shape and thermal stability, though it adds a sample preparation step.[6]

For trace analysis, GC-MS/MS offers enhanced sensitivity and selectivity over single quadrupole GC-MS, similar to the advantage seen in HPLC.[4]

Workflow for GC-MS Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s1 1. Dissolve Sample (e.g., Dichloromethane) s2 2. Liquid-Liquid Extraction (if needed) s1->s2 s3 3. Dry with Na2SO4 s2->s3 s4 4. Concentrate s3->s4 s5 5. Inject s4->s5 gc GC Separation (e.g., DB-5ms Column) s5->gc ms Mass Spec Detection (EI, Scan or SIM Mode) gc->ms data Data Processing & Library Matching ms->data Data Acquisition

Caption: GC-MS workflow for this compound analysis.

Detailed Protocol: Proposed GC-MS Method

This protocol is based on established methods for various chloroanilines.[4][5][7]

A. Sample Preparation

  • Extraction: For solid samples, use a suitable solvent like methylene chloride or acetone. Liquid-liquid extraction is common for aqueous samples.[5]

  • Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water.

  • Concentration: Gently evaporate the solvent to a final volume of 1 mL under a stream of nitrogen.

  • Internal Standard: Add an appropriate internal standard if quantitative analysis is required.

B. Instrumental Conditions

  • GC System: Agilent 7890 or equivalent with a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 1 min.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometer: Single quadrupole or ion trap with electron ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

Performance Comparison: HPLC vs. GC

The selection of the optimal method depends on the specific analytical goal. The following table summarizes the expected performance characteristics, derived from validated methods for 3,5-dichloroaniline and other related compounds.

ParameterHPLC-MS/MSGC-MSRationale & Causality
Limit of Detection (LOD) 0.5 - 1.0 µg/kg[1][2]0.01 - 0.1 µg/L[5]Both techniques offer excellent sensitivity. HPLC-MS/MS excels in complex matrices due to reduced matrix effects in MRM mode. GC-MS can achieve very low limits in cleaner samples.
Limit of Quantification (LOQ) 2.0 - 3.0 µg/kg[1][2]0.03 - 0.3 µg/L[5]The LOQ is directly tied to the LOD and represents the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) > 0.996[1][2]> 0.995Both methods demonstrate excellent linearity over several orders of magnitude, which is critical for accurate quantification.
Precision (RSD%) < 12%[1][2]< 15%Precision reflects the method's reproducibility. The slightly better precision of HPLC-MS/MS can be attributed to the robustness of modern autosamplers and the specificity of MS/MS detection.
Accuracy (Recovery %) 78 - 98%[1][2]83 - 133%[5]Recovery indicates the efficiency of the sample preparation process. The QuEChERS method used in HPLC is highly optimized, leading to consistent and high recovery rates.
Primary Application Trace-level quantification, impurity profiling, analysis in complex biological or environmental matrices.Purity assessment, quality control, isomer separation, analysis of volatile/semi-volatile compounds.HPLC-MS/MS is superior for "dirty" samples and when ultimate sensitivity is required. GC-MS is a robust workhorse for routine QC and purity checks of the synthesized material.

Conclusion and Recommendations

For researchers and drug development professionals requiring the analysis of this compound, both HPLC-MS/MS and GC-MS are powerful, viable techniques.

  • Recommendation for Trace Analysis and Complex Matrices: HPLC-MS/MS is the superior choice. Its high sensitivity and specificity, coupled with robust sample preparation methods like QuEChERS, make it ideal for detecting low-level impurities or quantifying the analyte in challenging sample types such as biological fluids or environmental samples.[1][2]

  • Recommendation for Purity and Quality Control: GC-MS is a highly reliable and cost-effective method for assessing the purity of synthesized this compound. Its excellent chromatographic resolution is well-suited for separating closely related isomers and by-products.[4][5]

Ultimately, the development of a specific method for this compound should begin with these established protocols for analogous compounds. A standard of the target analyte must be acquired to determine its specific retention time and mass spectral fragmentation patterns, allowing for the full validation and implementation of a robust, reliable, and scientifically sound analytical method.

References

  • SIELC Technologies. (2018, February 19). 3,5-Dichloroaniline.
  • Dow AgroSciences. Technical Diclosulam HPLC method.
  • Yadav, R. P., et al. (2017). Evaluation of Diclosulam Residues in Soil at Harvest of Soybean. International Journal of Current Microbiology and Applied Sciences, 6(2), 1459-1463.
  • Blakeslee, B. A., et al. (1998). Determination of Diclosulam in Water by Capillary Gas Chromatography with Mass Selective Detection. EPA Environmental Chemistry Methods.
  • Pizarro, C., et al. (2021). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction coupled to thermal desorption and gas chromatography-mass spectrometry.
  • PubChem. 3,5-Dichloroaniline. National Center for Biotechnology Information.
  • Zhang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2898. Retrieved from [Link]

  • Reddy, K. K., et al. (2020). Removal of Diclosulam Pesticide Residues in Water samples using Cu Doped ZnO Nanocatalyst. International Journal of Nanoscience and Nanotechnology, 11(2), 123-134.
  • Seitz, W., & Schulz, W. (2002). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • Modebelu, U., & Baby, B. (2019). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics, 9(4-s), 785-794.
  • Zhang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2018). Pharmaceutical analysis techniques.
  • Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients.
  • Zhang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. Retrieved from [Link]

  • Epperlein, U., & Lischek, C. (1996). Determination of 3,5-dichloroaniline and 4-chloroaniline by means of GC/MS-technique after alkaline hydrolysis of selected pesticides. Fresenius' Journal of Analytical Chemistry, 355(2), 164-165.
  • Soleas, G. J., & Goldberg, D. M. (2003). Analysis of Haloanisoles in Corks and Wines. Methods in Enzymology, 372, 111-122.
  • EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3,5-Dichloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and responsible chemical handling. This guide provides comprehensive, step-by-step procedures for the proper disposal of 3,5-Dichloro-2-methoxyaniline, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Risks: Hazard Profile of this compound

This compound is a halogenated aromatic amine. Its chemical structure necessitates careful handling and disposal due to its potential health and environmental hazards. The primary hazards associated with this compound are:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Irritation: Causes skin and serious eye irritation.[1][4][5]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6][7]

Given these properties, improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited.[6][8] This material and its container must be treated as hazardous waste.[7][8]

Key Safety and Hazard Information
Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicity (single exposure)GHS07WarningH335: May cause respiratory irritation.

This data is a synthesis from multiple safety data sheets for dichlorinated and/or methoxylated anilines.[1][4][5][9]

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that begins the moment the material is deemed waste. The following workflow ensures compliance with safety regulations and environmental protection.

DisposalWorkflow Start Waste Generation (Unused, Contaminated, Expired) Segregation Segregate Waste - Halogenated Organics - Do not mix with other waste streams Start->Segregation Containerization Select & Label Container - Compatible material - Tightly sealed - Label: 'HAZARDOUS WASTE' & full chemical name Segregation->Containerization Storage Temporary On-site Storage - Cool, dry, well-ventilated area - Away from incompatible materials Containerization->Storage Documentation Complete Hazardous Waste Manifest - Accurate composition & quantity - Follow institutional & regulatory requirements Storage->Documentation Collection Arrange for Professional Collection - Contact licensed hazardous waste disposal company Documentation->Collection Transportation Licensed Transportation - Off-site to a permitted facility Collection->Transportation Treatment Treatment & Final Disposal - Incineration (e.g., rotary kiln) - In accordance with EPA regulations Transportation->Treatment End Disposal Complete Treatment->End

Caption: Decision workflow for the disposal of this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical waste, it is imperative to wear the appropriate PPE to prevent exposure.[7][8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety goggles with side-shields or a face shield.[4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[7]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][6] If exposure limits are exceeded, a NIOSH-approved respirator may be necessary.[1]

Part B: Waste Segregation and Containment

The principle of waste segregation is critical to prevent dangerous chemical reactions.

  • Identify as Halogenated Organic Waste: this compound is a halogenated organic compound.[10][11] This classification is crucial for proper disposal, as land disposal of these compounds is often restricted.[10]

  • Do Not Mix: Never mix chlorinated waste with other waste streams, especially with incompatible substances like acids, acid anhydrides, acid chlorides, or strong oxidizing agents.[2][8][12] Mixing can lead to hazardous reactions.

  • Select a Compatible Container: Use a container that is in good condition and compatible with the chemical. The original container is often a suitable choice.[13] Ensure the container can be tightly sealed to prevent leaks or the release of vapors.[14]

  • Proper Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8][13] Include the approximate quantity or concentration.

Part C: On-Site Storage and Disposal
  • Secure Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.[1][14] The storage location should be away from direct sunlight, heat sources, and incompatible materials.[2][14]

  • Professional Disposal: The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[8][15] These companies are equipped to handle and treat hazardous chemical waste in compliance with all federal, state, and local regulations.[7]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. Complete any required hazardous waste pickup forms or manifests provided by your institution or the disposal company.[13]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.[8]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Part A, including respiratory protection.[8]

  • Containment: Prevent the spilled material from entering drains or sewers.[6][8]

  • Cleanup: Carefully sweep up the spilled solid material, avoiding the creation of dust.[8] Use an inert absorbent material for any dissolved substance.[15]

  • Dispose of Cleanup Materials: Place the spilled chemical and all contaminated cleanup materials into a labeled hazardous waste container.[8][15]

  • Decontaminate: Thoroughly clean the spill area.

The Causality Behind Disposal Choices

  • Why a Licensed Contractor? Chlorinated anilines are toxic and persistent in the environment.[6][7] Regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate stringent disposal protocols for such hazardous materials.[13] Licensed disposal companies have the expertise and permitted facilities, such as high-temperature incinerators, to destroy these compounds effectively and safely.[16]

  • Why Not Drain Disposal? This compound is very toxic to aquatic organisms.[7] Disposing of it down the drain can lead to significant ecological damage and is a violation of environmental regulations.

  • Why Segregate? this compound is incompatible with strong acids and oxidizing agents.[2][12] Mixing it with these substances in a single waste container could result in a dangerous exothermic reaction, the release of toxic gases, or even a fire.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 2,6-Dichloroaniline: A Procedural Guide.
  • Aarti Industries. (2021, October 15). 106-47-8_GPS_4-Chloroaniline (CL-4: PUBLIC).
  • Sigma-Aldrich. (n.d.). This compound | 33353-68-3.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloroaniline.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Fisher Scientific. (2024, March 25). Safety Data Sheet.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd.
  • Keene State College. (n.d.). Hazardous Waste Management Procedures.
  • PubChem. (n.d.). 3,5-Dichloroaniline | C6H5Cl2N | CID 12281.
  • Google Patents. (n.d.). JP2010131489A - Method of treating aromatic amines-containing wastewater.
  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • ECHEMI. (n.d.). 5-Chloro-2-methoxyaniline SDS, 95-03-4 Safety Data Sheets.
  • U.S. Environmental Protection Agency. (n.d.). o-Anisidine (2-Methoxyaniline).
  • Centers for Disease Control and Prevention. (n.d.). Occupational Safety and Health Guidelines for Chemical Hazards: Supplement I-OHG.
  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Partial List of Chemical Incompatibilities.
  • PubChem. (n.d.). This compound | C7H7Cl2NO | CID 11217747.
  • Australian Government Department of Health. (2017, March 10). Dichloroanilines: Human health tier II assessment.

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A Senior Application Scientist's Guide to Handling 3,5-Dichloro-2-methoxyaniline: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety protocols for 3,5-Dichloro-2-methoxyaniline (CAS No. 33353-68-3), moving beyond a simple checklist to explain the causality behind each procedural step. Our primary goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

This compound belongs to the substituted aniline family, a class of compounds known for systemic toxicity. While specific toxicological data for this exact molecule is limited, the hazard profile can be reliably inferred from its structural analogues, such as 3,5-dichloroaniline and other methoxy-chloro-anilines. This principle of "read-across" is a cornerstone of chemical safety assessment in the absence of compound-specific data.

The primary dangers associated with this compound are acute toxicity via all routes of exposure (oral, dermal, and inhalation), potential for organ damage upon repeated exposure, and severe environmental toxicity.[1][2] The GHS classification, a globally harmonized system, provides a clear summary of these risks.

Table 1: GHS Hazard Profile for this compound and Related Analogues

Hazard Class Hazard Category Hazard Statement Rationale & Implication for Researchers
Acute Toxicity, Oral Category 3 / 4 H301/H302: Toxic or Harmful if swallowed[1][2][3][4] Accidental ingestion of even small amounts can cause serious illness or be fatal. Strict prohibition of eating, drinking, or smoking in the lab is critical.
Acute Toxicity, Dermal Category 3 / 4 H311/H312: Toxic or Harmful in contact with skin[1][2][4] The compound can be absorbed through the skin, leading to systemic toxicity. This mandates the use of appropriate gloves and protective clothing.
Acute Toxicity, Inhalation Category 3 / 4 H331/H332: Toxic or Harmful if inhaled[1][4] As a solid, it can form dust that, if inhaled, can cause systemic poisoning. All handling of the solid must be done in a controlled, ventilated environment.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[4][5] Direct contact can cause inflammation, redness, and discomfort. This reinforces the need for gloves and immediate washing after potential contact.
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[4][5] Dust or splashes can cause significant, potentially lasting, eye damage. Chemical goggles are non-negotiable.
Specific Target Organ Toxicity (Repeated Exposure) Category 2 H373: May cause damage to organs (kidney, blood) through prolonged or repeated exposure[1][2] Chronic, low-level exposure may lead to cumulative damage. This highlights the importance of consistent engineering controls and PPE to minimize all exposure.

| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | H410: Very toxic to aquatic life with long lasting effects[1][6] | Improper disposal can cause significant environmental harm. Waste must be segregated and disposed of as hazardous chemical waste. |

Engineering Controls: Your Primary Shield

Before any personal protective equipment is chosen, the work environment must be engineered to minimize exposure. PPE is the final barrier, not the first line of defense.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is a non-negotiable requirement due to its acute inhalation toxicity.[6] The hood's airflow contains dust and potential vapors, preventing their release into the laboratory.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

  • Restricted Access: Designate a specific area within the lab for working with this compound to prevent cross-contamination and limit potential exposure to essential personnel only.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be tailored to the specific task being performed. The following protocol provides a baseline for handling this compound.

3.1. Eye and Face Protection

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant chemical safety goggles must be worn at all times when the chemical is present in the laboratory.[1][7] Standard safety glasses with side shields do not provide adequate protection against dust and splashes.[8]

  • Splash Hazard: When performing operations with a significant splash potential (e.g., transferring solutions, filtering), supplement chemical goggles with a full-face shield.[8][9]

3.2. Skin and Body Protection

  • Gloves: Due to the high dermal toxicity, double-gloving is recommended. Use two pairs of nitrile gloves. Nitrile provides good splash resistance for short-duration tasks. For prolonged direct contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered, though specific breakthrough data for this compound is not available. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.

  • Lab Coat/Gown: A buttoned, long-sleeved lab coat is mandatory. For larger quantities or tasks with a higher risk of contamination, a chemically resistant apron over the lab coat is required.[10]

  • Clothing and Footwear: Long pants and fully enclosed shoes are required. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

3.3. Respiratory Protection The absence of published Occupational Exposure Limits (OELs) for this compound necessitates a conservative approach to respiratory protection.[6][11] The following decision workflow should be implemented.

G Respiratory Protection Decision Workflow start Start: Preparing to handle This compound q1 Is the task performed entirely within a certified fume hood? start->q1 q2 Is there potential for generating aerosols or dust? (e.g., weighing, scraping, vigorous mixing) q1->q2 Yes respirator_scba Emergency situation. Use a Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA). q1->respirator_scba No q3 Is this a large-scale operation or a spill cleanup outside of a hood? q2->q3 Yes respirator_none No respirator required. (Standard fume hood use) q2->respirator_none No respirator_n95 Use a NIOSH-approved N95 respirator as a minimum precaution within the fume hood. q3->respirator_n95 No respirator_halfmask Use a half-mask respirator with P100 (particulate) and organic vapor cartridges. q3->respirator_halfmask Yes

Caption: Workflow for selecting appropriate respiratory protection.

Operational Plan: From Weighing to Emergency Response

4.1. Step-by-Step Weighing and Handling Protocol

  • Preparation: Don all required PPE (double nitrile gloves, chemical goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and a sealable container for the chemical on the analytical balance inside the fume hood.

  • Transfer: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Avoid any actions that could generate dust. Do not tap the bottle or scrape vigorously.

  • Containment: Immediately and securely close the primary stock container. Transfer the weighed solid to its destination vessel (e.g., reaction flask).

  • Decontamination: Lightly rinse the spatula and weigh boat with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous waste container inside the fume hood.

  • Post-Handling: Remove outer gloves before exiting the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.[1]

4.2. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][4] Seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand), sweep up, and place in a sealed container for hazardous waste disposal. For a large spill or any spill outside of a fume hood, evacuate the lab, close the door, and contact your institution's emergency response team.

Disposal Plan: Ensuring Environmental Integrity

Improper disposal of this compound and associated labware is a serious compliance and environmental issue.[1] All waste streams must be treated as hazardous.

G Chemical Waste Disposal Pathway start Waste Generated (Unused chemical, contaminated labware, spill cleanup debris) collect Collect in a dedicated, properly labeled, sealed hazardous waste container. start->collect segregate Segregate from incompatible waste streams (e.g., strong acids, oxidizers). collect->segregate store Store in a designated satellite accumulation area or main hazardous waste storage facility. segregate->store dispose Dispose of via your institution's licensed hazardous waste management vendor. store->dispose

Caption: Process for managing hazardous chemical waste.

Disposal Causality: This substance is very toxic to aquatic life.[1][6] It must not be poured down the drain or disposed of in regular trash.[12] Disposal must be handled by a licensed hazardous waste contractor to ensure it is destroyed via high-temperature incineration or other approved methods, preventing its release into the environment. Always consult local, state, and federal regulations for complete compliance.[7]

References

  • PubChem. 3,5-Dichloroaniline. National Center for Biotechnology Information. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – Annotated Table Z-1. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Australian Government Department of Health. (2017, March 10). Dichloroanilines: Human health tier II assessment. [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.